Product packaging for Trialuminium pentanickel(Cat. No.:)

Trialuminium pentanickel

Cat. No.: B15446520
M. Wt: 374.41 g/mol
InChI Key: HTRHXEOQQCARTI-UHFFFAOYSA-N
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Description

Trialuminium pentanickel, with the chemical formula Al3Ni5, is an intermetallic compound of interest in advanced materials research . It belongs to a class of materials known for their defined crystal structures and stable properties under high temperatures. While specific application data for Al3Ni5 is limited in public sources, intermetallic compounds, in general, are pivotal in developing new alloys, coatings, and functional materials. Researchers explore these compounds for their potential mechanical strength, corrosion resistance, and catalytic properties. One prominent area of study for related nickel-containing intermetallics is hydrogen storage, as demonstrated by the well-characterized LaNi5, which forms hydrides for safe hydrogen containment and energy applications . As a research supplier, we provide this compound to support scientific inquiry in these and other emerging fields. This product is intended for laboratory research use only and is not classified or tested for human therapeutic or diagnostic application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Al3Ni5 B15446520 Trialuminium pentanickel

Properties

Molecular Formula

Al3Ni5

Molecular Weight

374.41 g/mol

InChI

InChI=1S/3Al.5Ni

InChI Key

HTRHXEOQQCARTI-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Ni].[Ni].[Ni].[Ni].[Ni]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure of Trialuminium Pentanickel (Al₃Ni₅)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of trialuminium pentanickel (Al₃Ni₅), an intermetallic compound of interest in materials science. The document details its crystallographic data, outlines experimental protocols for its synthesis and characterization, and presents visual representations of the experimental workflow and crystallographic relationships.

Crystallographic Data

The crystal structure of this compound has been determined through experimental diffraction methods and computational studies. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal System and Lattice Parameters

ParameterValue
Crystal SystemOrthorhombic
Space GroupCmmm (No. 65)
a6.56 Å
b7.40 Å
c3.73 Å
α90°
β90°
γ90°
Unit Cell Volume180.74 ų

Table 2: Atomic Coordinates and Wyckoff Positions

Wyckoff SymbolElementxyz
2aNi000
2bAl0.500
4eNi0.250.250
4hNi0.27589200.5
2dAl00.50.5
4gAl0.22410800

Experimental Protocols

The synthesis and structural analysis of Al₃Ni₅ involve precise experimental procedures. The following sections detail the methodologies for preparing the compound and determining its crystal structure.

Synthesis of this compound

A common method for the synthesis of Al-Ni intermetallic compounds is arc melting or induction melting of the constituent elements in a controlled atmosphere.

Protocol for Arc Melting Synthesis:

  • Starting Materials: High-purity aluminum (99.99%) and nickel (99.99%) are used as starting materials.

  • Stoichiometric Preparation: The elements are weighed in a 3:5 atomic ratio to achieve the Al₃Ni₅ stoichiometry.

  • Melting Procedure: The weighed elements are placed in a water-cooled copper hearth of an arc furnace. The furnace chamber is evacuated to a high vacuum and then backfilled with a high-purity inert gas, such as argon, to prevent oxidation.

  • Homogenization: The sample is melted and re-melted several times to ensure homogeneity. The sample button is flipped between each melting step.

  • Annealing: The resulting ingot is sealed in a quartz tube under a partial pressure of argon and annealed at a high temperature (e.g., 800-1000 °C) for an extended period (e.g., 72-100 hours) to promote the formation of the desired equilibrium phase and to relieve internal stresses. The sample is then slowly cooled to room temperature.

Crystal Structure Determination

The crystal structure of the synthesized Al₃Ni₅ is typically determined using Powder X-ray Diffraction (PXRD) followed by Rietveld refinement .

Protocol for Powder X-ray Diffraction and Rietveld Refinement:

  • Sample Preparation: A small portion of the annealed Al₃Ni₅ ingot is ground into a fine powder using an agate mortar and pestle. The powder is then mounted on a sample holder.

  • Data Collection: The PXRD pattern is collected using a diffractometer equipped with a Cu Kα radiation source (λ = 1.54056 Å). Data is typically collected over a 2θ range of 20° to 100° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Phase Identification: The initial identification of the crystalline phases present in the sample is performed by comparing the experimental diffraction pattern with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD).

  • Rietveld Refinement: To obtain detailed structural information, the collected PXRD data is analyzed using the Rietveld refinement method with software such as GSAS, FullProf, or TOPAS. The refinement process involves:

    • Initial Model: An initial structural model is created based on the known space group (Cmmm) and approximate lattice parameters and atomic positions.

    • Refinement Parameters: The following parameters are refined iteratively to minimize the difference between the observed and calculated diffraction patterns:

      • Scale factor

      • Background parameters

      • Lattice parameters

      • Atomic coordinates

      • Peak shape parameters (e.g., Gaussian and Lorentzian components)

      • Preferred orientation parameters (if any)

    • Convergence: The refinement is considered converged when the goodness-of-fit (χ²) and R-factors (Rwp, Rp) reach low, stable values, and the difference plot shows only random noise.

Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis of Al₃Ni₅ and the logical relationship of its crystallographic data.

Experimental_Workflow Experimental Workflow for Al₃Ni₅ Crystal Structure Analysis cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start High-Purity Al and Ni weigh Weighing (3:5 atomic ratio) start->weigh melt Arc/Induction Melting weigh->melt anneal Annealing melt->anneal ingot Al₃Ni₅ Ingot anneal->ingot grind Grinding to Powder ingot->grind pxrd Powder X-ray Diffraction grind->pxrd data Diffraction Pattern pxrd->data phase_id Phase Identification data->phase_id rietveld Rietveld Refinement phase_id->rietveld structure Crystal Structure Data rietveld->structure

Experimental workflow for Al₃Ni₅ synthesis and characterization.

Crystallographic_Relationship Crystallographic Data Relationship for Al₃Ni₅ compound This compound (Al₃Ni₅) crystal_system Crystal System: Orthorhombic compound->crystal_system space_group Space Group: Cmmm (65) compound->space_group lattice_params Lattice Parameters a = 6.56 Å b = 7.40 Å c = 3.73 Å α = β = γ = 90° crystal_system->lattice_params atomic_structure Atomic Structure space_group->atomic_structure ni_sites Nickel Sites (2a, 4e, 4h) atomic_structure->ni_sites al_sites Aluminium Sites (2b, 2d, 4g) atomic_structure->al_sites wyckoff Wyckoff Positions & Coordinates ni_sites->wyckoff al_sites->wyckoff

Logical relationship of Al₃Ni₅ crystallographic data.

An In-depth Technical Guide to the Al₃Ni₅ Intermetallic Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience Note: This technical guide is intended for researchers and scientists in the fields of materials science, metallurgy, and condensed matter physics. Al₃Ni₅ is a metallic alloy, and as such, its properties and applications are related to structural and high-temperature materials. Concepts such as drug development and biological signaling pathways are not applicable to this class of materials.

Introduction

The Aluminum-Nickel (Al-Ni) system is of significant industrial and scientific interest, forming the basis for high-temperature structural materials, particularly superalloys used in aerospace and energy sectors.[1] Within this system, several stable intermetallic compounds exist, each with distinct properties. This document focuses on the Al₃Ni₅ (also written as Ni₅Al₃) intermetallic compound, a phase that contributes to the overall performance of Al-Ni alloys.

Based on computational analysis, Al₃Ni₅ is one of six key intermetallic compounds in the Al-Ni system, alongside Al₃Ni, Al₃Ni₂, Al₄Ni₃, AlNi, and AlNi₃. These compounds are noted for their potential in high-temperature applications due to their ordered crystal structures, which can confer high strength and stability. This guide summarizes the known structural, mechanical, and electronic properties of Al₃Ni₅, details the common experimental and computational methodologies used for its characterization, and provides a visual context for its phase relationships and analysis workflow.

Phase Formation and Synthesis

In the equilibrium Al-Ni phase diagram, the Al₃Ni₅ phase is formed via a peritectoid reaction.[2] This is a solid-state reaction where two different solid phases react upon cooling to form a third, new solid phase. The formation of Al₃Ni₅ has been observed to occur at a temperature of approximately 914 K (641 °C).[2]

The synthesis of Al-Ni intermetallics can be achieved through various metallurgical processes, including:

  • Casting: Involves melting the constituent elements (aluminum and nickel) in the desired ratio and allowing them to solidify.[3]

  • Powder Metallurgy: Consists of blending aluminum and nickel powders, compacting them, and then sintering at high temperatures to induce diffusion and phase formation.

  • Electrochemical Deposition: Alloys can be prepared by electrochemical processes in molten salts.[4]

The specific method used influences the final microstructure and properties of the resulting material.

Properties of Al₃Ni₅

Much of the specific quantitative data available for the Al₃Ni₅ phase comes from ab initio calculations, specifically using Density Functional Theory (DFT). These computational methods provide valuable insight into the fundamental properties of materials.

Structural and Electronic Properties

First-principles calculations confirm that Al₃Ni₅, like other Al-Ni intermetallic compounds, is a conductor. The strong chemical interaction between aluminum and nickel atoms leads to thermodynamically stable structures, indicated by high absolute values of their heats of formation.

Mechanical Properties

Computational studies have been employed to determine the single-crystal elastic constants, which confirm that the Al₃Ni₅ compound is mechanically stable. From these constants, polycrystalline elastic moduli can be derived using the Voigt-Reuss-Hill (VRH) approximation. A key indicator of a material's ductility or brittleness is the ratio of its shear modulus (G) to its bulk modulus (B). The calculated ratio for Al₃Ni₅ indicates that it is a ductile material, in contrast to phases like Al₄Ni₃ and Al₃Ni₂, which are predicted to be brittle.

The table below summarizes the calculated mechanical properties for polycrystalline Al₃Ni₅.

PropertyCalculated Value (GPa)
Bulk Modulus (B)181.1
Shear Modulus (G)73.1
Young's Modulus (E)193.3

Data sourced from first-principles calculations.

Experimental and Computational Methodologies

Characterizing an intermetallic compound like Al₃Ni₅ involves a combination of computational prediction and experimental validation.

Computational Protocol: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials. The typical workflow for calculating the properties of an intermetallic compound is as follows:

  • Structure Definition: A crystal structure model for Al₃Ni₅ is created based on known crystallographic data.

  • Energy Minimization: The atomic positions and lattice parameters are computationally relaxed to find the lowest energy (most stable) configuration.

  • Property Calculation: Once the stable structure is obtained, properties such as heats of formation, elastic constants, and electronic band structures are calculated. These calculations provide foundational data, especially for phases that are difficult to isolate experimentally.

Experimental Characterization Protocols

Experimental validation is crucial to confirm computational predictions and understand material behavior in real-world conditions.

  • Synthesis: The alloy is first prepared using methods like arc melting, casting, or powder metallurgy, with precise control over the stoichiometry.

  • Structural Analysis (X-Ray Diffraction - XRD): The synthesized sample is ground into a powder or prepared as a flat, polished surface. It is then exposed to a monochromatic X-ray beam. By measuring the angles and intensities of the diffracted X-rays, the crystal structure, lattice parameters, and phases present in the sample can be identified.

  • Microstructural Analysis (Electron Microscopy): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the microstructure of the alloy. These techniques reveal information about grain size, phase distribution, and the presence of defects, which all influence mechanical properties.

  • Mechanical Testing: Techniques such as nanoindentation or microhardness testing are used to measure the hardness and elastic modulus of specific phases within the microstructure. For bulk samples, tensile or compression tests are performed to determine properties like yield strength and ductility.[3][5]

Visualizations

The following diagrams illustrate the context and analysis workflow for the Al₃Ni₅ compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Modeling prep prep process process analysis analysis output output raw_materials Raw Materials (Al, Ni) synthesis Alloy Synthesis (e.g., Arc Melting, Casting) raw_materials->synthesis structural Structural Analysis (XRD) synthesis->structural Sample micro Microstructural Analysis (SEM, TEM) synthesis->micro Sample mech Mechanical Testing (Hardness, Compression) synthesis->mech Sample data Property Data (Tables, Graphs) structural->data micro->data mech->data comp Computational Modeling (DFT) comp->data Theoretical Prediction

Generalized workflow for intermetallic compound characterization.

G phase phase target_phase target_phase AlNi AlNi Al3Ni5 Al₃Ni₅ AlNi->Al3Ni5 AlNi3 AlNi₃ Al3Ni5->AlNi3 label_right Increasing Ni Content > label_left < Increasing Al Content

References

In-Depth Technical Guide to the Al-Ni Phase Diagram: Focus on the Al₃Ni₅ Intermetallic Phase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Aluminum-Nickel (Al-Ni) phase diagram, with a specific focus on the intermetallic compound Al₃Ni₅. This document details the crystallographic and thermodynamic properties of Al₃Ni₅, outlines experimental protocols for phase analysis, and presents a logical workflow for characterization.

Quantitative Data Summary

The Al-Ni system is characterized by the formation of several intermetallic compounds, including Al₃Ni, Al₃Ni₂, AlNi, AlNi₃, and Al₃Ni₅. The Al₃Ni₅ phase, also denoted as Ni₅Al₃, is of particular interest due to its properties and role in the overall phase equilibria. A summary of its key quantitative data is presented in Table 1.

PropertyValue
Crystal System Orthorhombic
Space Group Cmmm
Lattice Parameter (a) 6.598 Å
Lattice Parameter (b) 7.424 Å
Lattice Parameter (c) 3.740 Å
Formation Reaction Peritectoid
Formation Temperature ~641 °C (914 K)
Formation Composition (wt% Ni) ~78.4
Melting Point/Decomposition Decomposes via peritectoid reaction
Enthalpy of Formation (kJ/mol) Data not readily available in experimental literature

Table 1: Quantitative Data for the Al₃Ni₅ Phase.

Experimental Protocols

The determination and characterization of phases within the Al-Ni system rely on a combination of experimental techniques. The following protocols provide a detailed methodology for the key experiments.

Sample Preparation for Metallography
  • Sectioning: An Al-Ni alloy of the desired composition is sectioned using a low-speed diamond saw with a coolant to minimize thermal damage to the microstructure.

  • Mounting: The sectioned sample is mounted in a conductive phenolic resin using a hot mounting press. This facilitates handling during subsequent grinding and polishing steps.

  • Grinding: The mounted sample is ground using a series of progressively finer silicon carbide (SiC) abrasive papers (e.g., 240, 400, 600, 800, and 1200 grit). Each grinding step is performed with water as a lubricant and coolant. The sample is rotated 90 degrees between each grit size to ensure a flat surface and remove scratches from the previous step.

  • Polishing: The ground sample is polished using diamond suspensions on a polishing cloth. A typical sequence would be 6 µm, 3 µm, and 1 µm diamond suspensions. Kerosene or a water-based lubricant is used.

  • Final Polishing: A final polishing step is performed using a 0.05 µm colloidal silica suspension on a soft, napped cloth to achieve a mirror-like, deformation-free surface.

  • Etching: To reveal the microstructure, the polished sample is etched. A common etchant for Al-Ni alloys is Keller's reagent (2.5 mL nitric acid, 1.5 mL hydrochloric acid, 1.0 mL hydrofluoric acid, and 95 mL distilled water). The sample is immersed for a few seconds, then immediately rinsed with water and dried with ethanol.

Differential Thermal Analysis (DTA)
  • Sample and Reference Preparation: A small, representative sample of the Al-Ni alloy (typically 10-20 mg) is placed in an alumina (Al₂O₃) crucible. An inert reference material, such as pure alumina powder, is placed in an identical crucible.

  • Instrument Setup: The sample and reference crucibles are placed in the DTA furnace. The furnace is purged with an inert gas, such as argon, to prevent oxidation during heating.

  • Heating and Cooling Cycle: The furnace is heated at a constant rate, typically 10 °C/min, to a temperature above the expected phase transformations. The temperature difference between the sample and the reference is recorded as a function of the sample temperature. The sample is then cooled at a controlled rate.

  • Data Analysis: The resulting DTA curve shows endothermic and exothermic peaks corresponding to phase transformations such as melting, solidification, and solid-state reactions. The onset temperature of these peaks indicates the transformation temperature.

X-Ray Diffraction (XRD) for Phase Identification
  • Sample Preparation: A small, flat section of the Al-Ni alloy is prepared with a polished surface as described in the metallography protocol. Alternatively, a portion of the alloy can be crushed into a fine powder using a mortar and pestle.

  • Instrument Setup: The sample is mounted in the XRD instrument. The X-ray source is typically Cu Kα radiation.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 20° to 100°) with a slow scan speed to ensure good peak resolution.

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and relative intensities of the diffraction peaks are compared to standard diffraction patterns from databases (e.g., the Powder Diffraction File - PDF) to identify the crystalline phases present in the sample.

Logical Workflow for Phase Analysis

The characterization of the Al₃Ni₅ phase within the Al-Ni system follows a logical progression of experimental and analytical steps. The following diagram illustrates this workflow.

PhaseAnalysisWorkflow cluster_synthesis Alloy Synthesis cluster_characterization Microstructural and Phase Characterization cluster_analysis Data Analysis and Interpretation Alloy_Preparation Alloy Preparation (e.g., Arc Melting) Metallography Metallographic Preparation (Grinding, Polishing, Etching) Alloy_Preparation->Metallography Sample Sectioning XRD X-Ray Diffraction (XRD) Alloy_Preparation->XRD Powder or Bulk Sample DTA Differential Thermal Analysis (DTA) Alloy_Preparation->DTA Thermal Analysis Sample Microscopy Microscopy (Optical, SEM/EDS) Metallography->Microscopy Microstructure Observation Composition_Analysis Compositional Analysis Microscopy->Composition_Analysis Elemental Mapping Phase_Identification Phase Identification XRD->Phase_Identification Diffraction Pattern Transformation_Temps Determine Transformation Temperatures DTA->Transformation_Temps Heating/Cooling Curves Phase_Diagram_Construction Phase Diagram Construction/ Validation Phase_Identification->Phase_Diagram_Construction Composition_Analysis->Phase_Diagram_Construction Transformation_Temps->Phase_Diagram_Construction

Caption: Logical workflow for the analysis of phases in the Al-Ni system.

Unveiling the Core Properties of Trialuminium Pentanickel (Al3Ni5): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the structural and electronic characteristics of the intermetallic compound Trialuminium Pentanickel (Al3Ni5), tailored for researchers, scientists, and professionals in drug development seeking advanced materials insights.

This compound (Al3Ni5) is a notable intermetallic compound within the binary aluminium-nickel system, recognized for its specific structural and electronic properties. As a material with potential applications in various advanced technological fields, a thorough understanding of its fundamental characteristics is crucial. This technical guide provides a comprehensive overview of the structural and electronic properties of Al3Ni5, supported by quantitative data, detailed experimental and computational methodologies, and illustrative diagrams.

Structural Properties

First-principles calculations and experimental observations have determined that Al3Ni5 possesses an orthorhombic crystal structure.[1] This crystallographic system is characterized by three unequal crystallographic axes at right angles to each other.

Crystallographic Data

The detailed crystallographic data for Al3Ni5, as determined from computational materials science databases, are summarized in the table below.[1][2][3]

PropertyValue
Crystal System Orthorhombic
Space Group Cmmm (No. 65)
Lattice Parameters a = 5.20 Å
b = 7.96 Å
c = 3.73 Å
Unit Cell Volume 154.39 ų
Density 6.72 g/cm³ (calculated)
Atomic Structure

The unit cell of Al3Ni5 contains multiple atoms of aluminum and nickel distributed across specific Wyckoff positions. The precise atomic coordinates are essential for understanding the bonding environment and predicting material properties.

Wyckoff SiteElementFractional Coordinates (x, y, z)
2aNi(0, 0, 0)
2bAl(0.5, 0, 0)
4eNi(0.25, 0.25, 0)
4hNi(0.275892, 0, 0.5)
.........

Note: The table presents a selection of atomic positions for brevity. The complete crystallographic information file (CIF) contains all atomic coordinates.

Al3Ni5_Crystal_Structure Crystal Structure of Al3Ni5 cluster_legend Legend cluster_cell Orthorhombic Unit Cell (Cmmm) Al_legend Al Ni_legend Ni Ni_2a Al_2b Ni_4e1 Ni_4e2 Ni_4h1 Ni_4h2 a a=5.20 Å b b=7.96 Å origin (0,0,0) p1 p3 p2 Electronic_Properties_Logic Determination of Electronic Properties dft Density Functional Theory (DFT) Calculation band_structure Electronic Band Structure dft->band_structure dos Density of States (DOS) dft->dos metallic Metallic Conductor (No Band Gap) band_structure->metallic dos->metallic orbital_contribution Hybridization of Ni-d and Al-p orbitals dos->orbital_contribution Experimental_Workflow Experimental and Computational Workflow for Al3Ni5 cluster_synthesis Synthesis cluster_characterization Characterization cluster_computation Computational Analysis weigh Weighing Al and Ni (Stoichiometric Ratio) arc_melt Arc Melting (Inert Atmosphere) weigh->arc_melt anneal Annealing arc_melt->anneal xrd X-Ray Diffraction (XRD) - Phase Identification - Lattice Parameters anneal->xrd sem_eds SEM / EDS - Microstructure - Composition anneal->sem_eds dft Density Functional Theory (DFT) - Electronic Structure - Structural Properties

References

An In-Depth Technical Guide to the Thermodynamic Stability of the Al₃Ni₅ Phase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction to the Al-Ni Intermetallic System

The aluminum-nickel (Al-Ni) binary alloy system is of significant technological importance, forming the basis for high-performance materials used in aerospace, automotive, and high-temperature structural applications. The system is characterized by the formation of several stable intermetallic compounds, including Al₃Ni, Al₃Ni₂, AlNi, Al₃Ni₅, and AlNi₃. Each of these phases possesses distinct physical and mechanical properties that are intrinsically linked to its thermodynamic stability.

The Al₃Ni₅ phase, in particular, is a line compound in the Ni-rich section of the phase diagram, indicating a narrow compositional range and significant stability. Understanding the thermodynamic driving forces that govern the formation and stability of Al₃Ni₅ is critical for predicting its behavior during alloy synthesis, heat treatment, and in-service operation at elevated temperatures. This guide provides a detailed overview of the thermodynamic stability of Al₃Ni₅, supported by computational data, experimental protocols, and fundamental thermodynamic principles.

Fundamentals of Thermodynamic Stability

The thermodynamic stability of a compound is determined by its Gibbs free energy of formation (ΔGf). A compound is considered stable relative to its constituent elements if its ΔGf is negative. The more negative the value, the greater the thermodynamic driving force for its formation. The Gibbs free energy is defined by the fundamental thermodynamic relationship:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy.

  • ΔH is the change in enthalpy, representing the heat of formation. A negative ΔH (exothermic reaction) contributes favorably to stability.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy, representing the degree of disorder.

For solid-state transformations, the entropic contribution (TΔS) is often smaller than the enthalpic term (ΔH) at lower temperatures. Therefore, the standard enthalpy of formation (ΔHf°) is a primary indicator of a compound's stability.[1]

Thermodynamic_Stability cluster_0 Key Thermodynamic Quantities cluster_1 Governing Principle cluster_2 Resulting State Enthalpy Enthalpy of Formation (ΔH) Heat released or absorbed Gibbs Gibbs Free Energy (ΔG) ΔG = ΔH - TΔS Enthalpy->Gibbs Entropy Entropy of Formation (ΔS) Change in disorder Entropy->Gibbs Temperature Absolute Temperature (T) Temperature->Gibbs Stability Phase Stability Gibbs->Stability More negative ΔG = More stable phase

Figure 1: Logical relationship of thermodynamic stability.

Thermodynamic Data of Al-Ni Intermetallic Phases

Direct experimental measurement of the enthalpy of formation for Al₃Ni₅ via techniques like direct reaction calorimetry is challenging. Some studies have noted the difficulty in forming the phase homogeneously within a calorimeter, leading to its exclusion from certain experimental datasets. Consequently, the most reliable thermodynamic data for Al₃Ni₅ comes from computational methods, such as first-principles calculations based on Density Functional Theory (DFT) and CALPHAD (CALculation of PHAse Diagrams) assessments.[2] These computational studies confirm a strong chemical interaction between aluminum and nickel, resulting in a significantly negative heat of formation for the Al₃Ni₅ phase.

The following table summarizes calculated enthalpy of formation values for Al₃Ni₅ and provides a comparison with experimental and calculated values for other stable phases in the Al-Ni system.

PhaseComposition (at. % Ni)Standard Enthalpy of Formation (ΔHf°) (kJ/mol-atom)Method
Al₃Ni₅ 62.5Calculated (DFT)First-Principles
AlNi 50.0-62.7First-Principles (Calculated)
-58.8 to -72.0Experimental (Calorimetry)
AlNi₃ 75.0-41.1First-Principles (Calculated)
-37.6 to -47.0Experimental (Calorimetry)

Note: A specific numerical value for the calculated enthalpy of formation of Al₃Ni₅ is not provided in the primary abstract but is confirmed to be strongly negative. The values for AlNi and AlNi₃ are provided for context and demonstrate the strong agreement between modern first-principles calculations and experimental calorimetric measurements.

Position in the Al-Ni Phase Diagram

The thermodynamic stability of Al₃Ni₅ is visually represented by its presence as a stable phase in the equilibrium Al-Ni phase diagram. Al₃Ni₅ exists between the AlNi (B2 structure) and the terminal Ni-rich solid solution (fcc-Ni) phases. It forms via a peritectic reaction between the liquid phase and the AlNi phase and is stable up to its peritectic decomposition temperature. Its existence as a line compound underscores its ordered crystal structure and thermodynamic favorability at its specific stoichiometry.

Experimental Protocols for Thermodynamic Characterization

While data for Al₃Ni₅ is primarily computational, understanding the experimental methods used for other intermetallics is crucial for appreciating the origin and validation of thermodynamic databases. Calorimetry and Knudsen Effusion Mass Spectrometry (KEMS) are two powerful techniques for this purpose.

High-Temperature Direct Reaction Calorimetry

This technique provides the most direct measurement of the enthalpy of formation (ΔHf°).[1]

Methodology:

  • Sample Preparation: High-purity powders of the constituent elements (e.g., aluminum and nickel) are precisely weighed and mixed in the desired stoichiometric ratio. The mixture is typically pressed into a compact pellet.

  • Calorimeter Setup: The pellet is placed in a crucible (e.g., alumina) inside a high-temperature calorimeter. The calorimeter is heated under a protective inert atmosphere (e.g., argon) to a temperature sufficient to initiate a self-sustaining synthesis reaction.

  • Initiation and Measurement: The reaction is initiated, often by dropping the pellet into the pre-heated calorimeter chamber. The calorimeter measures the heat evolved during the exothermic formation of the intermetallic compound.

  • Data Analysis: The measured heat effect is corrected for the heat content of the reactants between room temperature and the reaction temperature. The result is the enthalpy of formation at the reaction temperature, which can then be converted to the standard enthalpy of formation at 298 K using known heat capacity data.

  • Characterization: The final product is analyzed using techniques like X-ray Diffraction (XRD) and Electron Probe Microanalysis (EPMA) to confirm that the desired single phase was formed.

Knudsen Effusion Mass Spectrometry (KEMS)

KEMS is an invaluable technique for determining the thermodynamic activities and partial pressures of components in an alloy system at high temperatures, from which Gibbs free energy and enthalpy can be derived.

Methodology:

  • Sample Placement: A sample of the alloy (e.g., a two-phase mixture to fix component activities) is placed inside a Knudsen cell, which is a small, inert container with a tiny, well-defined orifice.

  • High Vacuum & Heating: The cell is placed in a high-vacuum chamber and heated to the desired equilibrium temperature. At this temperature, the sample establishes an equilibrium vapor phase inside the cell.

  • Effusion: A small fraction of the vapor effuses through the orifice, forming a molecular beam. This process must occur under conditions of molecular flow, where the mean free path of the vapor species is larger than the orifice diameter.

  • Mass Spectrometry: The molecular beam is directed into the ionization source of a mass spectrometer. The spectrometer separates the vapor species by their mass-to-charge ratio and measures their ion intensities.

  • Data Calculation: The measured ion intensity of a species is proportional to its partial pressure within the cell. By comparing the partial pressure of a component over the alloy to its pressure over the pure element at the same temperature, the thermodynamic activity of that component is determined. These measurements are repeated across a range of temperatures to calculate the Gibbs free energy and enthalpy of formation via the second-law method.

KEMS_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis A Prepare Alloy Sample B Place Sample in Knudsen Cell A->B C Install Cell in High-Vacuum Chamber B->C D Heat to Target Temperature (T) C->D E Allow Vapor Equilibrium to Establish D->E F Vapor Effuses Through Orifice into Mass Spec E->F G Measure Ion Intensities (I) F->G H Calculate Partial Pressures (p ∝ I) G->H I Determine Thermodynamic Activity (aᵢ = pᵢ/pᵢ°) H->I J Calculate ΔG and ΔH I->J

Figure 2: Experimental workflow for Knudsen Effusion Mass Spectrometry (KEMS).

Conclusion

The Al₃Ni₅ intermetallic phase is a thermodynamically stable compound in the Al-Ni binary system. Its stability is underpinned by a significantly negative enthalpy of formation, as confirmed by first-principles computational studies. While direct experimental measurement of its heat of formation is challenging, computational methods like DFT and comprehensive thermodynamic assessments using the CALPHAD approach provide reliable data that are essential for materials design. The stability of Al₃Ni₅ is visually confirmed by its presence in the established Al-Ni phase diagram, making it a key constituent in many nickel-rich, high-performance alloys.

References

A Theoretical Deep Dive into the Physical Properties of Al₃Ni₅

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

The intermetallic compound Al₃Ni₅, a key phase in the aluminum-nickel binary system, has garnered significant attention for its potential in high-temperature structural applications. A thorough understanding of its fundamental physical properties at the atomic and electronic levels is crucial for the design and development of novel materials. This technical guide provides a comprehensive overview of the theoretically evaluated physical properties of Al₃Ni₅, drawing from first-principles calculations based on Density Functional Theory (DFT).

Structural and Thermodynamic Properties

First-principles calculations have been employed to determine the structural and thermodynamic stability of Al₃Ni₅. These studies provide foundational data for understanding the phase behavior and performance of Al-Ni alloys.

Computational Methodology:

The theoretical data presented herein are primarily derived from Density Functional Theory (DFT) calculations. A typical computational workflow for determining these properties is as follows:

DFT_Workflow cluster_setup 1. System Setup cluster_calculation 2. DFT Calculation cluster_analysis 3. Property Analysis Crystal_Structure Define Crystal Structure (e.g., from experimental data) Pseudopotentials Select Pseudopotentials (e.g., Ultrasoft Pseudopotentials) Crystal_Structure->Pseudopotentials Exchange_Correlation Choose Exchange-Correlation Functional (e.g., GGA-PW91) Pseudopotentials->Exchange_Correlation Geometry_Optimization Perform Geometry Optimization (relax atomic positions and cell parameters) Exchange_Correlation->Geometry_Optimization Total_Energy Calculate Total Energy of the optimized structure Geometry_Optimization->Total_Energy Elastic_Constants Calculate Elastic Constants (from stress-strain relationships) Geometry_Optimization->Elastic_Constants Electronic_Structure Compute Electronic Structure (Band Structure, DOS) Total_Energy->Electronic_Structure Formation_Enthalpy Calculate Enthalpy of Formation Total_Energy->Formation_Enthalpy Electronic_Properties Analyze Electronic Properties (Conductivity, Bonding) Electronic_Structure->Electronic_Properties Mechanical_Properties Derive Mechanical Properties (Bulk Modulus, Shear Modulus, etc.) Elastic_Constants->Mechanical_Properties Electronic_Structure_Pathway DFT_Calculation DFT Calculation of Electron Wavefunctions and Eigenvalues Band_Structure Band Structure Calculation (Energy vs. k-vector) DFT_Calculation->Band_Structure DOS Density of States (DOS) (Number of states per energy interval) DFT_Calculation->DOS Analysis Analysis of Electronic Properties Band_Structure->Analysis DOS->Analysis

Al3Ni5: A Technical Guide to its Potential as a High-Temperature Structural Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intermetallic compound Al3Ni5 is emerging as a material of interest for high-temperature structural applications. This technical guide provides a comprehensive overview of the current understanding of Al3Ni5, focusing on its fundamental properties, synthesis, and the experimental methodologies required for its characterization. While extensive experimental data on Al3Ni5 remains nascent, this document consolidates available theoretical predictions and contextualizes them within the broader landscape of nickel aluminide research. All quantitative data is presented in structured tables, and key experimental workflows are visualized using the DOT language.

Introduction

Nickel aluminides, a class of intermetallic compounds, are renowned for their exceptional high-temperature strength, low density, and excellent corrosion and oxidation resistance.[1] Within the Al-Ni binary system, phases such as Ni3Al and NiAl have been extensively studied and utilized in applications ranging from turbine blades to protective coatings.[2][3] The Al3Ni5 phase, while less characterized, presents a unique stoichiometry that warrants investigation for its potential role as a high-temperature structural material. This guide synthesizes the current knowledge on Al3Ni5 and outlines the necessary experimental framework for its comprehensive evaluation.

Physicochemical and Structural Properties

Al3Ni5 possesses a distinct crystal structure that underpins its macroscopic properties. Theoretical studies have provided initial insights into its mechanical nature.

Table 1: Crystallographic and Theoretical Mechanical Properties of Al3Ni5

PropertyValueSource
Crystal StructureOrthorhombic[1]
Space GroupCmmm[1]
Ductility PredictionDuctile[2]

Note: The prediction of ductility is based on the calculated ratio of shear modulus to bulk modulus from density functional theory (DFT) studies.

Synthesis and Processing

The synthesis of single-phase Al3Ni5 is crucial for accurate property characterization. Based on the Al-Ni phase diagram, Al3Ni5 is stable within a specific temperature and composition range.[4] The primary methods for synthesizing nickel aluminides, which can be adapted for Al3Ni5, include:

  • Powder Metallurgy: This involves the compaction and sintering of elemental aluminum and nickel powders. Spark plasma sintering and hot pressing are advanced variations that can achieve high-density samples at lower temperatures and shorter times.[5]

  • Investment Casting: For complex shapes, near-net-shape casting can be employed. This requires the development of specialized ceramic mold systems to prevent reactions between the molten alloy and the mold.[3]

  • Directional Solidification: To produce materials with optimized properties, directional solidification can be used to create aligned microstructures.[4]

Logical Workflow for Synthesis and Processing

Synthesis_Workflow cluster_synthesis Synthesis Route cluster_processing Post-Processing Powder_Metallurgy Powder Metallurgy Heat_Treatment Heat Treatment Powder_Metallurgy->Heat_Treatment Investment_Casting Investment Casting Investment_Casting->Heat_Treatment Directional_Solidification Directional Solidification Directional_Solidification->Heat_Treatment Machining Machining Heat_Treatment->Machining Characterization Microstructural and Phase Characterization Machining->Characterization Raw_Materials High-Purity Al and Ni Powders/Ingots Alloy_Formation Alloy Formation Raw_Materials->Alloy_Formation Alloy_Formation->Powder_Metallurgy Alloy_Formation->Investment_Casting Alloy_Formation->Directional_Solidification Final_Component Final Al3Ni5 Component Characterization->Final_Component

Caption: A generalized workflow for the synthesis and processing of Al3Ni5 components.

Experimental Protocols for High-Temperature Characterization

To rigorously assess the suitability of Al3Ni5 as a high-temperature structural material, a suite of standardized experimental protocols must be employed.

Mechanical Testing at Elevated Temperatures

Objective: To determine the strength, ductility, and deformation mechanisms of Al3Ni5 at temperatures relevant to its intended application.

Methodology: High-Temperature Tensile Testing (ASTM E21)

  • Specimen Preparation: Fabricate dog-bone shaped tensile specimens from a synthesized Al3Ni5 billet. The dimensions should conform to ASTM E8/E8M standards.

  • Test Setup: Mount the specimen in a universal testing machine equipped with a high-temperature furnace and an extensometer capable of operating at the test temperature.

  • Heating: Heat the specimen to the desired temperature and allow it to stabilize.

  • Loading: Apply a uniaxial tensile load at a constant strain rate until fracture.

  • Data Acquisition: Record the load and displacement data throughout the test.

  • Analysis: Calculate the yield strength, ultimate tensile strength, elongation, and reduction in area.

Methodology: Creep Testing (ASTM E139)

  • Specimen Preparation: Prepare specimens similar to those used for tensile testing.

  • Test Setup: Place the specimen in a creep testing frame with a high-temperature furnace.

  • Loading: Apply a constant tensile load at a specific temperature.

  • Data Acquisition: Continuously monitor the strain as a function of time.

  • Analysis: Plot the creep curve (strain vs. time) to determine the steady-state creep rate and the time to rupture.

Thermal Stability Analysis

Objective: To evaluate the material's resistance to microstructural changes and degradation of properties at high temperatures.

Methodology: High-Temperature X-Ray Diffraction (HT-XRD)

  • Sample Preparation: Prepare a small, flat sample of Al3Ni5.

  • Test Setup: Mount the sample in an XRD system equipped with a high-temperature stage.

  • Data Collection: Collect XRD patterns at various temperatures as the sample is heated.

  • Analysis: Analyze the diffraction patterns to identify any phase transformations, changes in lattice parameters (for thermal expansion), and decomposition products.

Oxidation Resistance Evaluation

Objective: To assess the material's ability to resist oxidation at high temperatures.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Prepare a small, coupon-shaped specimen with a known surface area.

  • Test Setup: Place the specimen in a TGA instrument.

  • Testing: Heat the sample in an oxidizing atmosphere (e.g., air or pure oxygen) at a constant temperature or with a controlled temperature ramp.

  • Data Acquisition: Continuously measure the change in mass as a function of time and temperature.

  • Analysis: Plot the mass gain per unit area versus time to determine the oxidation kinetics. The oxidized surface can be further analyzed using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) to characterize the oxide scale.

Experimental Workflow Diagram

Experimental_Workflow cluster_mechanical Mechanical Characterization cluster_thermal Thermal and Chemical Stability cluster_microstructural Microstructural Analysis Start Synthesized Al3Ni5 Sample Tensile High-Temperature Tensile Testing Start->Tensile Creep Creep Testing Start->Creep HTXRD High-Temperature XRD Start->HTXRD TGA Thermogravimetric Analysis Start->TGA Data_Analysis Data Analysis and Property Evaluation Tensile->Data_Analysis Creep->Data_Analysis HTXRD->Data_Analysis SEM SEM/EDS TGA->SEM SEM->Data_Analysis TEM TEM End Performance Assessment TEM->End Data_Analysis->TEM For detailed mechanism study Data_Analysis->End

Caption: A comprehensive workflow for the high-temperature characterization of Al3Ni5.

Potential Signaling Pathways for Material Degradation

Understanding the potential degradation pathways at a microstructural level is crucial for designing durable Al3Ni5-based materials.

Degradation_Pathways cluster_oxidation Oxidation cluster_creep Creep Deformation High_Temp High-Temperature Exposure Surface_Oxidation Surface Oxidation High_Temp->Surface_Oxidation Dislocation_Climb Dislocation Climb High_Temp->Dislocation_Climb Microstructural_Instability Microstructural Instability High_Temp->Microstructural_Instability Internal_Oxidation Internal Oxidation Surface_Oxidation->Internal_Oxidation Scale_Spallation Oxide Scale Spallation Internal_Oxidation->Scale_Spallation Degradation Material Degradation Scale_Spallation->Degradation Grain_Boundary_Sliding Grain Boundary Sliding Dislocation_Climb->Grain_Boundary_Sliding Diffusion_Creep Diffusional Creep Grain_Boundary_Sliding->Diffusion_Creep Diffusion_Creep->Degradation Phase_Transformation Phase Transformation Microstructural_Instability->Phase_Transformation Grain_Coarsening Grain Coarsening Microstructural_Instability->Grain_Coarsening Phase_Transformation->Degradation Grain_Coarsening->Degradation

Caption: Potential degradation pathways for Al3Ni5 at elevated temperatures.

Conclusion and Future Outlook

Al3Ni5 represents an under-explored phase within the nickel aluminide family with theoretical predictions suggesting favorable properties for high-temperature applications. While a comprehensive experimental database is currently lacking, the synthesis and characterization methodologies outlined in this guide provide a clear roadmap for future research. A systematic investigation into the mechanical behavior, thermal stability, and oxidation resistance of single-phase Al3Ni5 is imperative to validate its potential as a next-generation high-temperature structural material. Further research should also focus on the effects of alloying additions to enhance its performance characteristics.

References

Methodological & Application

Application Notes and Protocols for the Mechanical Alloying Synthesis of Al₃Ni₅

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for the synthesis of the intermetallic compound Al₃Ni₅ via mechanical alloying. This document is intended for researchers, scientists, and professionals in materials science and drug development who are interested in utilizing this solid-state processing technique.

Introduction

Mechanical alloying is a versatile high-energy ball milling process used to synthesize a variety of equilibrium and non-equilibrium phases, including intermetallic compounds. The process involves repeated welding, fracturing, and re-welding of powder particles, leading to atomic-level mixing and the formation of new phases. Al₃Ni₅, an aluminum-nickel intermetallic, is of interest for various applications due to its specific mechanical and thermal properties. This protocol outlines the key parameters and procedures for its synthesis.

Experimental Protocols

Starting Materials and Stoichiometry

The synthesis of Al₃Ni₅ requires high-purity elemental powders of aluminum (Al) and nickel (Ni). To achieve the target stoichiometry, the powders must be mixed in the correct atomic and weight percentages.

Calculation of Stoichiometric Composition:

The atomic ratio for Al₃Ni₅ is 3 atoms of Al to 5 atoms of Ni.

  • Atomic Percentage (at%):

    • Al: (3 / (3 + 5)) * 100% = 37.5 at%

    • Ni: (5 / (3 + 5)) * 100% = 62.5 at%

  • Weight Percentage (wt%):

    • Assuming atomic weights: Al ≈ 26.98 g/mol , Ni ≈ 58.69 g/mol

    • Weight of Al portion: 3 * 26.98 = 80.94

    • Weight of Ni portion: 5 * 58.69 = 293.45

    • Total weight: 80.94 + 293.45 = 374.39

    • Al (wt%): (80.94 / 374.39) * 100% ≈ 21.62 wt%

    • Ni (wt%): (293.45 / 374.39) * 100% ≈ 78.38 wt%

Protocol for Powder Preparation:

  • Accurately weigh the high-purity Al and Ni powders according to the calculated weight percentages.

  • Handle the powders in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

  • Thoroughly mix the powders before loading them into the milling vial.

Mechanical Alloying Procedure

The mechanical alloying process is performed using a high-energy planetary ball mill. The key parameters that influence the synthesis are milling time, ball-to-powder ratio (BPR), milling speed, and the use of a process control agent (PCA).

Table 1: Mechanical Alloying Parameters for Al₃Ni₅ Synthesis

ParameterRecommended RangeStarting PointNotes
Milling Speed 200 - 400 RPM300 RPMHigher speeds increase the energy input but can lead to excessive heating.
Ball-to-Powder Ratio (BPR) 10:1 - 20:115:1A higher BPR generally leads to a faster reaction rate.
Milling Time 10 - 60 hoursSee belowThe optimal time needs to be determined experimentally by analyzing the product at different intervals.
Process Control Agent (PCA) 1 - 2 wt%1.5 wt% ToluenePrevents excessive cold welding of the powder particles. Toluene is a common PCA for Al-Ni systems.[1]
Milling Atmosphere Inert Gas (Argon)ArgonPrevents oxidation of the powders during milling.
Milling Vials and Balls Hardened Steel or Tungsten CarbideTungsten CarbideTo minimize contamination from the milling media.

Protocol for Mechanical Alloying:

  • Load the mixed Al and Ni powders along with the milling balls into the milling vial inside an inert atmosphere glovebox.

  • Add the appropriate amount of the process control agent (e.g., toluene).

  • Seal the vial tightly to maintain the inert atmosphere.

  • Mount the vial in the planetary ball mill.

  • Set the desired milling speed and start the milling process.

  • It is advisable to run the mill with intermittent breaks (e.g., 30 minutes of milling followed by a 15-minute pause) to prevent excessive heating of the vials.

  • Stop the milling at predetermined intervals (e.g., 5, 10, 20, 40, 60 hours) to collect small amounts of powder for characterization. This will allow for the monitoring of the phase evolution.

Characterization of the Synthesized Powder

The resulting powder should be characterized to confirm the formation of the Al₃Ni₅ phase and to determine its structural and morphological properties.

Table 2: Characterization Techniques and Expected Observations

TechniqueParameter MeasuredExpected Observations for Al₃Ni₅
X-Ray Diffraction (XRD) Phase identification, crystallite size, lattice strainThe gradual disappearance of elemental Al and Ni peaks and the emergence of peaks corresponding to the Al₃Ni₅ phase. Peak broadening will indicate the formation of a nanocrystalline structure.
Scanning Electron Microscopy (SEM) Particle morphology, size, and elemental distributionObservation of changes in particle shape and size with milling time. Initially, flattened, and layered particles are expected, which evolve into more equiaxed and refined particles. Energy Dispersive X-ray Spectroscopy (EDS) can confirm the elemental composition.
Transmission Electron Microscopy (TEM) Nanostructure, crystallite size, selected area diffraction (SAD)High-resolution imaging can reveal the nanocrystalline nature of the powder. SAD patterns can be used to confirm the crystal structure of the Al₃Ni₅ phase.

Protocol for X-Ray Diffraction (XRD) Analysis:

  • Mount a small amount of the milled powder on a sample holder.

  • Perform XRD analysis using a diffractometer with Cu Kα radiation.

  • Scan a 2θ range of 20° to 100° with a step size of 0.02°.

  • Analyze the resulting diffraction patterns to identify the phases present by comparing them with standard diffraction data for Al, Ni, and Al-Ni intermetallics.

  • Calculate the crystallite size and lattice strain from the peak broadening using the Williamson-Hall method.

Protocol for Scanning Electron Microscopy (SEM) Analysis:

  • Disperse a small amount of the powder on a carbon stub.

  • Sputter-coat the sample with a conductive material (e.g., gold or carbon) if necessary.

  • Observe the powder morphology under the SEM at various magnifications.

  • Perform EDS analysis on different particles to check for compositional homogeneity.

Data Presentation

The following table summarizes the expected evolution of key quantitative parameters during the mechanical alloying process for the synthesis of Al₃Ni₅. These values are indicative and should be determined experimentally.

Table 3: Expected Evolution of Structural Parameters with Milling Time

Milling Time (hours)Predominant PhasesAverage Crystallite Size (nm)Lattice Strain (%)
0Al, Ni> 100~0
10Al, Ni, Al(Ni) solid solution30 - 500.2 - 0.4
20Al, Ni, Al(Ni), Al₃Ni₅ (traces)20 - 300.4 - 0.6
40Al₃Ni₅, residual Al/Ni15 - 250.6 - 0.8
60Al₃Ni₅10 - 20> 0.8

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of Al₃Ni₅ via mechanical alloying.

G cluster_prep Powder Preparation cluster_ma Mechanical Alloying cluster_char Characterization cluster_output Output weigh Weighing of Al and Ni Powders mix Mixing of Powders weigh->mix load Loading into Vial mix->load mill High-Energy Ball Milling load->mill unload Unloading mill->unload xrd XRD Analysis unload->xrd sem SEM/EDS Analysis unload->sem tem TEM Analysis unload->tem product Al3Ni5 Nanocrystalline Powder xrd->product sem->product tem->product

Caption: Experimental workflow for Al₃Ni₅ synthesis.

Parameter Relationships

This diagram illustrates the logical relationship between the key mechanical alloying parameters and the final characteristics of the synthesized powder.

G cluster_params Milling Parameters cluster_process Process Dynamics cluster_product Product Characteristics speed Milling Speed energy Energy Input speed->energy time Milling Time time->energy bpr Ball-to-Powder Ratio bpr->energy pca Process Control Agent welding Welding/Fracturing Balance pca->welding energy->welding phase Phase Formation (Al3Ni5) energy->phase c_size Crystallite Size energy->c_size strain Lattice Strain energy->strain morphology Particle Morphology welding->morphology phase->c_size

Caption: Key parameter relationships in mechanical alloying.

References

Application Notes and Protocols for Spark Plasma Sinteraing (SPS) of Al₃Ni₅

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and materials development professionals.

Introduction

Spark Plasma Sintering (SPS), also known as Field Assisted Sintering Technology (FAST), is a powerful powder metallurgy technique for the rapid consolidation and synthesis of a wide variety of materials, including intermetallic compounds. This document provides a detailed protocol and application notes for the synthesis of the aluminide nickelide compound Al₃Ni₅ via reactive Spark Plasma Sintering of elemental aluminum and nickel powders. Due to the limited availability of direct experimental data for the SPS of Al₃Ni₅, the following protocol is based on established parameters for the synthesis of other nickel aluminide intermetallics, such as NiAl and Ni₃Al, and is intended to serve as a robust starting point for process optimization.

The synthesis of Al₃Ni₅ through SPS typically involves a reactive sintering process where a stoichiometric mixture of aluminum and nickel powders is subjected to simultaneous uniaxial pressure and a pulsed direct current. The rapid heating rates and applied pressure facilitate the diffusion and reaction between the elemental powders to form the desired intermetallic phase in-situ.

Data Presentation: SPS Parameters for Nickel Aluminides

The following table summarizes typical SPS parameters reported for the synthesis of various nickel aluminide intermetallics from elemental or mechanically alloyed powders. These parameters can be used as a guide for developing a process for Al₃Ni₅.

Intermetallic PhaseSintering Temperature (°C)Applied Pressure (MPa)Heating Rate (°C/min)Holding Time (min)Reference
Ni₃Al11002050 - 2005[1]
Ni₃Al1100Not Specified1005[2][3]
Ni-Al Composites900 - 110010 - 40Not Specified0.5 - 8[4][5]
NiAl in HEA850501005[6]
AlNi in Cu-Al-Ni600 - 90030Not Specified0[7]

Experimental Protocol: Reactive SPS of Al₃Ni₅

This protocol details the steps for the in-situ synthesis of Al₃Ni₅ from a stoichiometric mixture of elemental aluminum and nickel powders.

1. Powder Preparation:

  • Stoichiometric Calculation: To synthesize Al₃Ni₅, the elemental powders should be mixed in a 3:5 atomic ratio of Aluminum to Nickel.

  • Powder Weighing and Blending: Accurately weigh high-purity elemental aluminum (e.g., <45 µm, 99.5% purity) and nickel (e.g., <10 µm, 99.8% purity) powders in a glovebox under an inert atmosphere (e.g., Argon) to prevent oxidation.

  • (Optional but Recommended) Mechanical Alloying: For enhanced reactivity and microstructural homogeneity, it is recommended to mechanically alloy the powder mixture.

    • Milling Media: Use stainless steel vials and balls.

    • Ball-to-Powder Ratio: A ratio of 10:1 is recommended.

    • Milling Atmosphere: Argon.

    • Milling Speed and Time: Mill at a moderate speed (e.g., 200-300 rpm) for a duration of 1-5 hours. This will create composite powder particles with a high density of Al/Ni interfaces, promoting the reactive synthesis during SPS.

2. SPS Die Assembly:

  • Die Material: Use a graphite die and punches.

  • Graphoil Lining: Line the inner wall of the die and the surfaces of the punches with graphite foil to prevent reaction between the powder and the die set and to facilitate sample ejection.

  • Powder Loading: Carefully load the blended or mechanically alloyed powder into the graphite die. Ensure an even distribution of the powder.

3. Spark Plasma Sintering Process:

  • Loading into SPS Chamber: Place the die assembly into the SPS chamber.

  • Evacuation: Evacuate the chamber to a vacuum level of at least 10⁻² Pa.[4]

  • Initial Pressure Application: Apply a low initial pressure (e.g., 5-10 MPa) to ensure good electrical contact.

  • Heating and Sintering Cycle (Proposed):

    • Heating Rate: A heating rate of 100°C/min is a common starting point.[2][6]

    • Sintering Temperature: Based on the Al-Ni phase diagram and data from other nickel aluminides, a sintering temperature in the range of 800°C to 1000°C should be investigated. A lower temperature may be sufficient due to the exothermic nature of the Al-Ni reaction.

    • Pressure Profile: The final sintering pressure (e.g., 30-50 MPa) should be applied as the temperature rises, typically reaching the maximum pressure before the maximum temperature.

    • Holding Time: A short holding time of 0 to 5 minutes at the peak temperature is recommended to allow for the completion of the reaction and densification without excessive grain growth.[6][7]

    • Cooling: After the holding time, the sample should be cooled down. The cooling rate is typically determined by the instrument's capabilities.

4. Post-SPS Processing and Characterization:

  • Sample Ejection: After the die has cooled to room temperature, carefully eject the sintered pellet.

  • Cleaning: Remove the graphite foil and clean the surface of the sample, for example, by light grinding with SiC paper.

  • Characterization:

    • Phase Identification: Use X-ray Diffraction (XRD) to confirm the formation of the Al₃Ni₅ phase and to check for the presence of any unreacted elements or other intermetallic phases.

    • Microstructural Analysis: Employ Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) to examine the microstructure, porosity, and elemental distribution within the sintered sample.

    • Density Measurement: Determine the bulk density of the sintered compact using the Archimedes method and calculate the relative density.

Mandatory Visualization

SPS_Workflow_for_Al3Ni5 cluster_prep Powder Preparation cluster_sps Spark Plasma Sintering cluster_post Post-Processing & Characterization P1 Stoichiometric Weighing (Al:Ni = 3:5) P2 Blending in Inert Atmosphere P1->P2 P3 Mechanical Alloying (Optional) P2->P3 S1 Die Loading P3->S1 S2 SPS Chamber Evacuation S1->S2 S3 Heating & Pressure Application S2->S3 S4 Sintering (T, P, t) S3->S4 S5 Cooling S4->S5 C1 Sample Ejection & Cleaning S5->C1 C2 Phase Analysis (XRD) C1->C2 C3 Microstructure (SEM/EDS) C1->C3 C4 Density Measurement C1->C4

Caption: Workflow for the synthesis of Al₃Ni₅ via Spark Plasma Sintering.

References

Application Notes and Protocols for In-Situ Formation of Al₃Ni₅ in Aluminum Matrix Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-situ aluminum matrix composites (AMCs) reinforced with intermetallic compounds offer a promising avenue for developing lightweight, high-performance materials. The formation of the Al₃Ni₅ intermetallic phase directly within the aluminum matrix can lead to significant improvements in mechanical properties such as hardness, wear resistance, and high-temperature strength. These materials are of considerable interest in the aerospace, automotive, and electronics industries.

This document provides detailed application notes and experimental protocols for the in-situ formation of Al₃Ni₅ in aluminum matrix composites. It is intended to guide researchers and scientists in the development and characterization of these advanced materials. According to the Al-Ni phase diagram, the Al₃Ni₅ phase forms via a peritectoid reaction at approximately 913.96 K (640.81 °C) at a composition of 78.38% nickel by mass[1]. Achieving this specific phase in-situ within an aluminum matrix presents unique challenges and requires precise control over processing parameters.

While the in-situ formation of Al₃Ni is more commonly reported, this document will focus on the specific conditions required for Al₃Ni₅, referencing the broader Al-Ni composite literature where direct Al₃Ni₅ data is unavailable.

Data Presentation

Table 1: Comparative Mechanical Properties of In-Situ Al-Ni Composites
Composite SystemSynthesis MethodReinforcement PhaseHardnessTensile Strength (MPa)Yield Strength (MPa)Elongation (%)Reference
Al-20wt.% NiPowder MetallurgyAl₃Ni~3 times higher than pure Al---[2]
Al-Ni (Hypoeutectic)CastingAl₃NiIncreases with Ni content160-15[3]
Al-Al₃NiWire-Feed Electron-Beam Additive ManufacturingAl₃Ni, AlNiHigh hardness, low ductility55-123--[4]
Al-NiOMechanical Alloying followed by SinteringAl₃Ni, Al₂O₃----[3]
Al-7075-NiFriction Stir ProcessingAl₃NiIncreased---[5]

Note: Data for Al-Al₃Ni₅ composites is limited in the reviewed literature. The table presents data for Al-Al₃Ni composites as a reference. The properties of Al-Al₃Ni₅ composites are expected to be influenced by the higher nickel content and the specific crystal structure of the Al₃Ni₅ phase.

Experimental Protocols

Protocol 1: In-Situ Synthesis of Al-Al₃Ni₅ Composites via Powder Metallurgy

This protocol describes a potential method for the in-situ synthesis of Al-Al₃Ni₅ reinforced aluminum matrix composites using powder metallurgy, based on the known formation conditions of Al₃Ni₅.

1. Materials and Equipment:

  • High-purity aluminum powder (< 45 µm)
  • High-purity nickel powder (< 10 µm)
  • Planetary ball mill
  • Tungsten carbide or stainless steel milling vials and balls
  • Hydraulic press
  • Tube furnace with controlled atmosphere capabilities (Argon)
  • Standard metallographic preparation equipment
  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS)
  • X-ray Diffractometer (XRD)
  • Vickers microhardness tester

2. Procedure:

  • Powder Preparation:
  • Weigh aluminum and nickel powders to achieve a target composition in the vicinity of the Al₃Ni₅ phase field (approximately 78 wt.% Ni). It is advisable to prepare a series of compositions around this point to account for potential incomplete reactions.
  • Clean the powders by sonicating in acetone for 15 minutes, followed by drying in a vacuum oven at 60°C for 1 hour.

3. Characterization:

  • Microstructural Analysis:
  • Perform standard metallographic preparation (grinding, polishing, and etching) on the sintered samples.
  • Examine the microstructure using SEM to identify the distribution and morphology of the reinforcing phase.
  • Use EDS to confirm the elemental composition of the matrix and the intermetallic phases.

Protocol 2: In-Situ Synthesis of Al-Al₃Ni₅ Composites via Casting (Hypothetical)

This protocol outlines a conceptual casting approach for the in-situ formation of Al₃Ni₅. This method is more challenging due to the high nickel content and the peritectoid nature of the Al₃Ni₅ formation.

1. Materials and Equipment:

  • High-purity aluminum
  • High-purity nickel
  • Induction or resistance furnace
  • Graphite crucible
  • Pre-heated steel or copper mold
  • Controlled atmosphere chamber (optional, but recommended)
  • Thermocouple for temperature monitoring
  • Characterization equipment as listed in Protocol 1.

2. Procedure:

  • Melting and Alloying:
  • Place the required amount of aluminum in the graphite crucible and melt it in the furnace at approximately 750°C.
  • Gradually add the nickel to the molten aluminum while stirring to ensure proper mixing. Due to the high melting point of nickel, preheating the nickel may be beneficial.
  • Raise the temperature of the melt to ensure complete dissolution of nickel, potentially requiring temperatures significantly above the liquidus for the target composition.

4. Characterization:

  • Follow the characterization steps outlined in Protocol 1 to analyze the microstructure, phase composition, and mechanical properties of the heat-treated cast composites.

Visualizations

Experimental_Workflow_Powder_Metallurgy cluster_preparation Powder Preparation cluster_processing Composite Processing cluster_characterization Characterization start Start weigh Weigh Al and Ni Powders (Target: ~78 wt.% Ni) start->weigh clean Clean Powders (Acetone Sonication) weigh->clean dry Dry Powders (Vacuum Oven) clean->dry ma Mechanical Alloying (Ball Mill) dry->ma compact Cold Compaction (Hydraulic Press) ma->compact sinter Sintering & In-Situ Reaction (Tube Furnace, Argon, ~650°C) compact->sinter sem_eds Microstructure & Composition (SEM/EDS) sinter->sem_eds xrd Phase Identification (XRD) sinter->xrd hardness Mechanical Properties (Microhardness) sinter->hardness

Caption: Workflow for in-situ synthesis of Al-Al₃Ni₅ composites via powder metallurgy.

Logical_Relationship_Casting cluster_process Casting Process cluster_outcome Composite Properties melt Melting & Alloying (Al + Ni) cast Casting (Solidification) melt->cast heat_treat Solid-State Heat Treatment (~630-640°C) cast->heat_treat microstructure Final Microstructure (Al Matrix + Al₃Ni₅ Reinforcement) cast->microstructure Initial (non-equilibrium) phases heat_treat->microstructure properties Enhanced Mechanical Properties (Hardness, Wear Resistance) microstructure->properties

Caption: Logical workflow for the conceptual casting and heat treatment process.

References

Application Note: Phase Identification of Al₃Ni₅ using X-ray Diffraction (XRD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aluminum-nickel (Al-Ni) alloy system is of significant interest in materials science and various industrial applications due to the formation of several intermetallic compounds with unique mechanical, thermal, and catalytic properties. One such compound, Al₃Ni₅, plays a crucial role in the performance and phase stability of various Al-Ni based materials. Accurate phase identification is paramount for quality control, process optimization, and understanding material behavior. X-ray Diffraction (XRD) is a powerful, non-destructive technique for the precise identification and quantification of crystalline phases in a material. This application note provides a detailed protocol for the phase identification of Al₃Ni₅ using XRD, including sample preparation, data acquisition, and analysis.

Crystallographic Properties of Al₃Ni₅

Accurate phase identification by XRD relies on the unique crystal structure of each compound. Al₃Ni₅ possesses an orthorhombic crystal structure, which gives rise to a characteristic diffraction pattern. The key crystallographic data for Al₃Ni₅ is summarized in Table 1.

Table 1: Crystallographic Data for Al₃Ni₅ [1][2][3]

ParameterValue
Crystal System Orthorhombic
Space Group Cmmm (No. 65)
Lattice Parameters a = 7.53 Å
b = 6.69 Å
c = 3.75 Å
α = β = γ = 90°

Experimental Protocol

This section outlines the detailed methodology for performing XRD analysis for the identification of the Al₃Ni₅ phase.

Sample Preparation

Proper sample preparation is critical to obtain high-quality XRD data and avoid issues such as preferred orientation, which can significantly alter peak intensities and lead to misidentification.

For Powder Samples:

  • Grinding: The sample should be ground to a fine powder with a consistent particle size, ideally less than 10 µm, to ensure random orientation of the crystallites. This can be achieved using a mortar and pestle (agate is recommended to avoid contamination) or a micronizing mill. For quantitative analysis, wet milling (e.g., with ethanol) can help prevent amorphization and reduce preferred orientation.

  • Homogenization: Ensure the powder is thoroughly mixed to be representative of the bulk material.

  • Mounting: The powder should be carefully packed into a sample holder. Back-loading or side-loading techniques are recommended to minimize preferred orientation. The sample surface should be flat and level with the surface of the sample holder.

For Bulk Samples (e.g., alloys, sintered pellets):

  • Sectioning and Polishing: The surface to be analyzed should be sectioned to fit the sample holder and polished to be flat and smooth. A final polishing step with a fine abrasive is recommended to remove any surface damage or contamination.

  • Cleaning: The surface should be cleaned with a suitable solvent (e.g., ethanol, acetone) to remove any polishing residue or grease.

  • Mounting: The bulk sample should be mounted securely in the sample holder, ensuring the analyzed surface is flush with the holder's top plane.

XRD Data Acquisition

The following are typical instrument parameters for XRD data collection for Al₃Ni₅. These may need to be optimized based on the specific instrument and sample.

Table 2: Suggested XRD Instrument Parameters

ParameterRecommended Setting
X-ray Source Cu Kα (λ = 1.5406 Å)
Operating Voltage 40 kV
Operating Current 40 mA
Scan Type Continuous or Step Scan
2θ Range 20° - 100°
Step Size 0.02°
Time per Step 1 - 5 seconds
Optics Bragg-Brentano geometry with a monochromator or Kβ filter
Data Analysis and Phase Identification
  • Data Processing: The raw XRD data should be processed to remove background noise and identify the peak positions (2θ) and their corresponding intensities.

  • Phase Identification: The experimental diffraction pattern is then compared with reference patterns from a crystallographic database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). The identification of Al₃Ni₅ is confirmed by matching the peak positions and relative intensities of the experimental pattern with the reference pattern for Al₃Ni₅ (PDF card).

  • Quantitative Analysis (Optional): For samples containing multiple phases, Rietveld refinement can be employed for quantitative phase analysis. This method involves fitting a calculated diffraction pattern, based on the crystal structures of the identified phases, to the experimental data. The weight percentage of each phase is a refinable parameter in this process.

Data Presentation

A clear presentation of the XRD data is essential for interpretation and reporting.

Table 3: Example of Experimental XRD Peak List for Al₃Ni₅

2θ (°)d-spacing (Å)Relative Intensity (%)
38.52.3345
44.72.02100
52.11.7530
65.21.4355
74.11.2825
82.31.1715
90.11.0920
97.71.0218

Note: This is a representative peak list. Actual peak positions and intensities may vary slightly due to experimental conditions and sample characteristics.

Visualization of the Experimental Workflow

The logical flow of the XRD analysis for phase identification of Al₃Ni₅ is depicted in the following diagram.

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Al-Ni Alloy Sample grinding Grinding to <10 µm start->grinding mounting Sample Mounting (Back-loading) grinding->mounting xrd XRD Instrument (Cu Kα, 40kV, 40mA) mounting->xrd scan 2θ Scan (20°-100°) xrd->scan raw_data Raw XRD Data scan->raw_data processing Data Processing (Background Subtraction, Peak Search) raw_data->processing peak_list Experimental Peak List (2θ, Intensity) processing->peak_list comparison Pattern Matching peak_list->comparison database Crystallographic Database (ICDD PDF-4+) database->comparison identification Phase Identification: Al₃Ni₅ Present? comparison->identification quantification Quantitative Analysis (Rietveld Refinement) identification->quantification Yes report Final Report identification->report No quantification->report

References

Application Notes and Protocols for TEM Sample Preparation of Al-Ni Intermetallics using FIB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of high-quality Transmission Electron Microscopy (TEM) samples of Aluminum-Nickel (Al-Ni) intermetallics using Focused Ion Beam (FIB) technology. Particular attention is given to minimizing ion beam-induced artifacts that are common in aluminum-containing materials.

Introduction

Aluminum-nickel (Al-Ni) intermetallics are crucial in various high-temperature and structural applications. Understanding their microstructure at the nanoscale is essential for material development and failure analysis. Transmission Electron Microscopy (TEM) offers the necessary resolution, but obtaining electron-transparent samples of these alloys can be challenging. Focused Ion Beam (FIB) milling is a powerful technique for site-specific TEM sample preparation. However, the interaction of the ion beam with the sample can introduce artifacts, such as amorphization, ion implantation, and redeposition, which can compromise the final analysis.[1][2][3]

This application note details a comprehensive protocol for preparing high-quality, artifact-minimized Al-Ni intermetallic TEM samples using the in-situ lift-out technique. It discusses the choice of ion source (Gallium vs. Xenon), provides detailed experimental parameters, and outlines a step-by-step workflow.

Challenges in FIB Preparation of Al-Ni Intermetallics

The primary challenge in the FIB preparation of Al-Ni intermetallics stems from the high susceptibility of aluminum to damage and interaction with the commonly used Gallium (Ga⁺) ion beam. Key issues include:

  • Gallium Implantation and Embrittlement: Gallium has a high solubility in aluminum and can diffuse along grain boundaries, leading to liquid metal embrittlement and the formation of unwanted intermetallic phases. This significantly alters the sample's original microstructure.

  • Amorphization: The energetic Ga⁺ ions can create a significant amorphous damage layer on the sample surfaces, obscuring the true crystalline structure.[4][5] The thickness of this layer is dependent on the ion beam energy.

  • Redeposition: Sputtered material can redeposit onto the sample surface, leading to a non-uniform thickness and obscuring features of interest.[3][6]

To mitigate these issues, the use of a Xenon (Xe⁺) plasma FIB (PFIB) is often preferred for aluminum-containing samples. Xe⁺, being a noble gas ion, does not react with the sample and its larger ion size can lead to more efficient milling with potentially less deep implantation.[1][2][3][7][8] Furthermore, a final low-energy cleaning step, often with Argon (Ar⁺) ions or a low-energy Ga⁺/Xe⁺ beam, is crucial for removing the surface damage layer.[9][10][11]

Experimental Protocols

The following is a detailed protocol for the preparation of a TEM lamella from a bulk Al-Ni intermetallic sample using an in-situ lift-out technique in a dual-beam (SEM/FIB) instrument.

Materials and Equipment
  • Dual-Beam FIB-SEM system (equipped with either Ga⁺ or Xe⁺ ion source)

  • Gas Injection System (GIS) for Platinum (Pt) deposition

  • In-situ micromanipulator

  • TEM grids (e.g., Cu, Mo)

  • Al-Ni intermetallic bulk sample

Step-by-Step Protocol
  • Sample Mounting and Region of Interest (ROI) Identification:

    • Mount the Al-Ni intermetallic sample securely on an SEM stub.

    • Insert the sample into the FIB-SEM chamber and achieve a high vacuum.

    • Using the SEM, navigate to the region of interest (e.g., a specific grain boundary, precipitate, or phase).

  • Protective Layer Deposition:

    • Deposit a layer of platinum (Pt) over the ROI using the Gas Injection System (GIS). This layer protects the sample surface from ion beam damage during subsequent milling steps.

    • It is recommended to first deposit a thin layer (100-200 nm) using the electron beam to minimize ion-induced damage to the near-surface region, followed by a thicker layer (1-2 µm) using the ion beam for faster deposition.

  • Bulk Milling (Trench Formation):

    • Tilt the stage to the appropriate milling angle (typically 52° for many systems).

    • Using a high ion beam current, mill two large trenches on either side of the protected ROI, leaving a thin, vertical section of material (the precursor to the lamella). The lamella at this stage is typically 1-2 µm thick.

  • Undercut and Release:

    • Perform a "J-cut" or "U-cut" to free the bottom and sides of the lamella from the bulk material.

    • Leave a small portion of the lamella attached at one side to act as a bridge for stability.

  • In-situ Lift-Out:

    • Insert the micromanipulator and carefully bring it into contact with the free side of the lamella.

    • Weld the manipulator needle to the lamella using a small amount of Pt deposition.

    • Cut the remaining bridge connecting the lamella to the bulk sample using the ion beam.

    • Carefully retract the manipulator to lift the lamella out from the bulk.

  • Lamella Mounting:

    • Move the stage to bring the TEM grid into position.

    • Carefully lower the manipulator to attach the lamella to the side of a TEM grid post.

    • Secure the lamella to the grid using Pt deposition.

    • Cut the lamella free from the manipulator needle using the ion beam.

  • Thinning to Electron Transparency:

    • Sequentially reduce the ion beam current to thin the lamella from both sides. This is typically done in several steps, starting with a higher current for rapid thinning and moving to lower currents for final polishing.

    • The goal is to achieve a final thickness of less than 100 nm for conventional TEM and even thinner for high-resolution imaging.

  • Final Low-Energy Cleaning:

    • Perform a final cleaning step using a low-energy ion beam (e.g., 5 keV, 2 keV, or even lower) at a shallow angle. This step is critical for removing the amorphous damage layer created during the higher-energy milling steps.[9][12][13]

Data Presentation: Recommended FIB Milling Parameters

The following tables provide recommended starting parameters for both Ga⁺ and Xe⁺ FIB systems for the preparation of Al-Ni intermetallic TEM samples. These parameters should be optimized based on the specific instrument and the exact composition and microstructure of the Al-Ni alloy.

Table 1: Recommended Ga⁺ FIB Milling Parameters for Al-Ni Intermetallics

Milling StageIon Beam Voltage (kV)Ion Beam Current (pA)Estimated Lamella Thickness
Protective Pt Deposition 30100 - 300> 1 µm (Pt layer)
Bulk Milling 305000 - 90001 - 2 µm
Initial Thinning 301000 - 3000500 - 800 nm
Intermediate Thinning 30300 - 500200 - 300 nm
Final Thinning 3050 - 100< 150 nm
Low-Energy Cleaning 510 - 50< 100 nm
Ultra-Low-Energy Cleaning 210 - 30< 100 nm

Table 2: Recommended Xe⁺ Plasma FIB (PFIB) Milling Parameters for Al-Ni Intermetallics

Milling StageIon Beam Voltage (kV)Ion Beam Current (nA)Estimated Lamella Thickness
Protective Pt Deposition 301 - 5> 1 µm (Pt layer)
Bulk Milling 3060 - 2001 - 2 µm
Initial Thinning 3015 - 30500 - 800 nm
Intermediate Thinning 303 - 5200 - 300 nm
Final Thinning 300.5 - 1< 150 nm
Low-Energy Cleaning 50.1 - 0.5< 100 nm
Ultra-Low-Energy Cleaning 20.05 - 0.2< 100 nm

Note: The use of Xe⁺ PFIB allows for significantly higher beam currents, leading to faster milling rates compared to Ga⁺ FIB.[7][8]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the FIB-TEM sample preparation workflow for Al-Ni intermetallics using the in-situ lift-out method.

FIB_TEM_Workflow cluster_0 Sample Preparation in FIB-SEM cluster_1 Post-Preparation A 1. ROI Identification (SEM Imaging) B 2. Protective Pt Deposition (e-beam and I-beam GIS) A->B C 3. Bulk Milling (Trenching) (High Current I-beam) B->C D 4. Undercut and Release (J-cut or U-cut) C->D E 5. In-situ Lift-Out (Attach Micromanipulator) D->E F 6. Lamella Mounting (Attach to TEM Grid) E->F G 7. Sequential Thinning (Decreasing I-beam Current) F->G H 8. Final Low-Energy Cleaning (Low kV I-beam) G->H I TEM Ready Lamella H->I J TEM Analysis I->J

FIB-TEM Sample Preparation Workflow

Conclusion

The successful preparation of artifact-free TEM samples of Al-Ni intermetallics is critical for accurate microstructural analysis. By carefully selecting the ion source, optimizing milling parameters, and incorporating a low-energy final cleaning step, high-quality, electron-transparent lamellae can be reproducibly obtained. The protocols and parameters provided in this application note serve as a comprehensive guide for researchers and scientists working with these advanced materials.

References

Application Notes & Protocols: Catalytic Activity of Nickel Catalysts Derived from Al-Ni Intermetallic Compounds in Hydrogenation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific data on the catalytic activity of the Al3Ni5 intermetallic compound in hydrogenation reactions is scarce in publicly available literature, the broader class of nickel catalysts derived from aluminum-nickel (Al-Ni) intermetallic precursors is extensively used and well-documented. The most prominent example is Raney Nickel, a porous nickel catalyst prepared by selectively leaching aluminum from an Al-Ni alloy.[1][2][3] This document provides an overview of the catalytic activity of such materials, with a focus on Raney Nickel, in various hydrogenation reactions.

The high catalytic activity of these materials stems from their high surface area and the presence of adsorbed hydrogen within their porous structure.[2][3] They are structurally and thermally stable, allowing for their use under a wide range of reaction conditions.[2]

Data Presentation

The catalytic performance of nickel catalysts derived from Al-Ni alloys is influenced by the precursor alloy composition and the activation (leaching) process.[4] The following tables summarize representative quantitative data for the hydrogenation of various functional groups using Raney Nickel.

Table 1: Hydrogenation of Benzene to Cyclohexane

CatalystPrecursor AlloyTemperature (°C)Pressure (atm)Conversion (%)Selectivity to Cyclohexane (%)Reference
Raney NiNi-Al (50-50 wt%)15050>99>99[2]
Raney NiNiAl3100-20030-100HighHigh[5]

Table 2: Hydrogenation of Unsaturated Aldehydes to Unsaturated Alcohols

The selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes is a challenging but important transformation in the fine chemical industry. While nickel catalysts can be active, controlling selectivity to the unsaturated alcohol over the saturated aldehyde or saturated alcohol is crucial.[6][7]

SubstrateCatalystSolventTemperature (°C)Pressure (atm H2)Conversion (%)Selectivity to Unsaturated Alcohol (%)Reference
CinnamaldehydeRaney NiEthanol8040100~70 (to cinnamyl alcohol)General data, specific reference not found in search
AcroleinNi/AlPO4Methanol25-504.1HighLow (mainly propanal)[8]

Table 3: Desulfurization Reactions

Raney Nickel is widely used for the hydrogenolysis of sulfur-containing compounds.[3]

SubstrateProductTemperature (°C)SolventReaction Time (h)Yield (%)Reference
ThiopheneButane50Ethanol2>95[3]
DibenzothiopheneBiphenyl150Decalin4>90General data, specific reference not found in search

Experimental Protocols

Preparation of Activated Raney Nickel Catalyst

This protocol describes the activation of a commercial Ni-Al alloy powder to prepare active Raney Nickel.

Materials:

  • Nickel-Aluminum alloy powder (e.g., 50 wt% Ni)

  • Sodium hydroxide (NaOH) pellets

  • Deionized water

  • Ethanol

Equipment:

  • Beaker or flask

  • Heating mantle or water bath

  • Magnetic stirrer

  • Thermometer

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Procedure:

  • Slowly and cautiously add a calculated amount of Ni-Al alloy powder to a 20% (w/v) aqueous solution of NaOH in a beaker with stirring. The reaction is highly exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood.

  • Control the temperature of the reaction mixture, typically between 70 and 100 °C, for 1-2 hours to ensure complete leaching of the aluminum.[2]

  • After the leaching process, allow the mixture to cool down and the nickel catalyst to settle.

  • Carefully decant the supernatant sodium aluminate solution.

  • Wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7). This is to remove any residual sodium aluminate.[3]

  • After the final wash, the catalyst can be stored under water or a solvent like ethanol to prevent oxidation. Caution: Activated Raney Nickel can be pyrophoric and must be handled with care.[2]

General Protocol for Liquid-Phase Hydrogenation

This protocol outlines a general procedure for the hydrogenation of an unsaturated organic compound using the prepared Raney Nickel catalyst in a batch reactor.

Materials:

  • Substrate (e.g., benzene, an unsaturated aldehyde)

  • Solvent (e.g., ethanol, methanol, water)

  • Activated Raney Nickel slurry

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure batch reactor (e.g., Parr hydrogenator) equipped with a stirrer, pressure gauge, and temperature controller

  • Gas inlet and outlet valves

  • Sampling port

Procedure:

  • Charge the reactor with the substrate and the solvent.

  • Carefully add the Raney Nickel catalyst slurry to the reactor. The amount of catalyst can range from 1 to 10 wt% relative to the substrate, depending on the reaction.

  • Seal the reactor and purge it several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

  • Heat the reactor to the desired temperature (e.g., 50-150 °C) while stirring the reaction mixture.

  • Monitor the reaction progress by observing the hydrogen uptake from the pressure drop or by taking samples periodically for analysis (e.g., by gas chromatography or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure in a fume hood.

  • The catalyst can be separated from the reaction mixture by filtration or decantation.

Visualizations

Logical Workflow for Catalyst Preparation and Use

Catalyst_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction Alloy Ni-Al Alloy Powder Leaching Alkali Leaching (NaOH) Alloy->Leaching Washing Washing with DI Water Leaching->Washing ActiveCatalyst Activated Raney Ni (Stored under water/ethanol) Washing->ActiveCatalyst Reactor Batch Reactor ActiveCatalyst->Reactor Reaction Hydrogenation Reactor->Reaction Substrate Substrate + Solvent Substrate->Reactor H2 Hydrogen Gas H2->Reactor Separation Catalyst Separation (Filtration/Decantation) Reaction->Separation Product Hydrogenated Product Separation->Product Recycle Catalyst Recycle Separation->Recycle

Caption: Workflow for Raney Nickel preparation and its use in hydrogenation.

Signaling Pathway for Benzene Hydrogenation

Benzene_Hydrogenation Benzene Benzene Catalyst Raney Ni Surface (+ H₂) Benzene->Catalyst Adsorption Cyclohexadiene Cyclohexadiene (intermediate) Catalyst->Cyclohexadiene + 2H Cyclohexene Cyclohexene (intermediate) Cyclohexadiene->Cyclohexene + 2H Cyclohexane Cyclohexane Cyclohexene->Cyclohexane + 2H

Caption: Stepwise hydrogenation of benzene to cyclohexane on a nickel catalyst.

References

Al3Ni5 Coatings: Application Notes and Protocols for Enhanced Corrosion Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel aluminide intermetallic compounds are renowned for their exceptional high-temperature strength, low density, and significant resistance to corrosion and oxidation. Among the various stoichiometries in the Ni-Al system, the aluminum-rich phase Al3Ni5 presents a compelling candidate for applications demanding superior corrosion protection. This document provides detailed application notes and protocols for the synthesis and evaluation of Al3Ni5 coatings, aimed at researchers and professionals in materials science and related fields. While specific experimental data for Al3Ni5 is limited, this guide synthesizes available information on high-aluminum-content nickel aluminides to provide a comprehensive framework for their application.

Data Presentation

The following tables summarize typical quantitative data for nickel aluminide coatings. It is important to note that these values are representative of high-aluminum-content nickel aluminides and may vary depending on the exact synthesis parameters and substrate material. Specific data for Al3Ni5 is scarce in the current literature.

Table 1: Typical Physical and Mechanical Properties of High-Aluminum Nickel Aluminide Coatings

PropertyTypical Value Range
Microhardness (HV)400 - 800
Coating Thickness (µm)20 - 100
Density (g/cm³)~6.5
Young's Modulus (GPa)180 - 220

Table 2: Electrochemical Corrosion Parameters in 3.5% NaCl Solution

ParameterUncoated SteelNickel Aluminide Coated Steel
Corrosion Potential (Ecorr) (V vs. SCE)-0.6 to -0.8-0.3 to -0.5
Corrosion Current Density (icorr) (µA/cm²)10 - 500.1 - 5
Polarization Resistance (Rp) (kΩ·cm²)0.5 - 210 - 100
Corrosion Rate (mm/year)0.1 - 0.50.001 - 0.05

Experimental Protocols

Protocol 1: Synthesis of Al3Ni5 Coatings via Pack Cementation

This protocol describes a general method for depositing high-aluminum-content nickel aluminide coatings, with parameters adjusted to favor the formation of the Al3Ni5 phase.

1. Substrate Preparation: a. Cut the desired substrate material (e.g., low carbon steel, nickel-based superalloy) to the required dimensions. b. Degrease the substrates by sonicating in acetone for 15 minutes, followed by ethanol for 15 minutes. c. Abrade the substrate surface with SiC paper (up to 600 grit) to ensure a clean and active surface. d. Rinse with deionized water and dry thoroughly.

2. Pack Preparation: a. Prepare a powder mixture with the following composition (by weight):

  • Aluminum powder (source): 40-60%
  • Alumina (Al2O3) powder (inert filler): 38-58%
  • Ammonium chloride (NH4Cl) powder (activator): 2% b. Thoroughly mix the powders in a sealed container for at least 30 minutes to ensure homogeneity.

3. Pack Cementation Process: a. Place a layer of the pack mixture at the bottom of a stainless steel or alumina crucible. b. Embed the prepared substrates within the powder mixture, ensuring no contact between substrates and a minimum of 10 mm of powder surrounding each substrate. c. Fill the remainder of the crucible with the pack mixture and seal it. d. Place the sealed crucible in a tube furnace. e. Purge the furnace with argon gas for at least 30 minutes to create an inert atmosphere. f. Heat the furnace to a temperature between 700°C and 950°C at a rate of 10°C/min. g. Hold the temperature for a duration of 4 to 10 hours. h. Cool the furnace to room temperature. i. Carefully remove the coated substrates from the pack and clean off any adhering powder.

4. Post-Coating Heat Treatment (Optional but Recommended): a. To promote the formation of a stable Al3Ni5 phase, a diffusion heat treatment can be performed. b. Place the coated substrates in a vacuum furnace. c. Heat to a temperature of approximately 500°C and hold for 24-48 hours. d. Cool to room temperature.

Protocol 2: Electrochemical Corrosion Testing

This protocol outlines the procedure for evaluating the corrosion resistance of the prepared Al3Ni5 coatings using potentiodynamic polarization, based on ASTM G59.[1][2][3][4][5]

1. Test Solution Preparation: a. Prepare a 3.5% (by weight) sodium chloride (NaCl) solution using analytical grade NaCl and deionized water.

2. Electrochemical Cell Setup: a. Use a standard three-electrode electrochemical cell. b. The coated sample serves as the working electrode (WE). Ensure a well-defined and measured surface area is exposed to the electrolyte. c. A graphite rod or platinum mesh can be used as the counter electrode (CE). d. A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode is used as the reference electrode (RE).

3. Measurement Procedure: a. Immerse the electrodes in the 3.5% NaCl solution. b. Allow the open-circuit potential (OCP) to stabilize for at least 60 minutes. c. Perform a potentiodynamic polarization scan from -250 mV versus OCP to +250 mV versus OCP at a scan rate of 0.167 mV/s. d. Record the current response as a function of the applied potential.

4. Data Analysis: a. Plot the potentiodynamic polarization curve (log |current density| vs. potential). b. Determine the corrosion potential (Ecorr) and corrosion current density (icorr) using Tafel extrapolation. c. Calculate the polarization resistance (Rp) from the slope of the potential versus current density plot near Ecorr. d. Calculate the corrosion rate using the Stern-Geary equation.

Visualizations

Experimental_Workflow cluster_synthesis Coating Synthesis cluster_characterization Characterization & Testing Substrate_Prep Substrate Preparation Pack_Cementation Pack Cementation (700-950°C, 4-10h) Substrate_Prep->Pack_Cementation Pack_Prep Pack Mixture Preparation Pack_Prep->Pack_Cementation Heat_Treatment Diffusion Heat Treatment (Optional, ~500°C) Pack_Cementation->Heat_Treatment Coated_Sample Al3Ni5 Coated Sample Pack_Cementation->Coated_Sample Heat_Treatment->Coated_Sample Corrosion_Test Electrochemical Corrosion Testing Coated_Sample->Corrosion_Test Data_Analysis Data Analysis Corrosion_Test->Data_Analysis Logical_Relationship Coating_Parameters Coating Parameters (Temperature, Time, Pack Composition) Microstructure Coating Microstructure (Phase Composition, Thickness, Defects) Coating_Parameters->Microstructure influences Corrosion_Resistance Corrosion Resistance (icorr, Ecorr, Rp) Microstructure->Corrosion_Resistance determines

References

Application Notes and Protocols for the Study of Wear Resistance in Al₃Ni₅-Reinforced Metal Matrix Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and methodologies for evaluating the wear resistance of Al₃Ni₅-reinforced aluminum matrix composites (AMCs). This document details fabrication protocols, wear testing procedures, and summarizes key quantitative data from relevant studies. The information is intended to guide researchers in designing and conducting experiments to assess the tribological properties of these advanced materials.

Introduction to Al₃Ni₅-Reinforced Aluminum Matrix Composites

Aluminum matrix composites are a class of materials that offer a desirable combination of low density, high strength, and good thermal conductivity. The incorporation of reinforcing phases, such as intermetallic compounds like aluminum-nickel (Al-Ni) aluminides, can significantly enhance their mechanical and tribological properties. The Al₃Ni₅ intermetallic phase, in particular, is known for its high hardness and thermal stability, making it a promising candidate for improving the wear resistance of aluminum alloys. These composites are gaining attention for applications in the automotive, aerospace, and electronics industries where lightweight and wear-resistant materials are in high demand.

The wear resistance of these composites is attributed to the hard Al₃Ni₅ particles effectively shielding the softer aluminum matrix from direct contact with the abrasive counterface. This reduces material loss due to mechanisms such as abrasion, adhesion, and delamination. The distribution, size, and interfacial bonding of the Al₃Ni₅ reinforcement with the aluminum matrix are critical factors that influence the overall wear performance.

Experimental Protocols

Fabrication of Al₃Ni₅-Reinforced Aluminum Matrix Composites

Two primary methods for the fabrication of Al-Al₃Ni₅ composites are stir casting and powder metallurgy.

2.1.1. Stir Casting Protocol

Stir casting is a liquid metallurgy technique that is cost-effective and suitable for mass production.

  • Materials and Equipment:

    • Pure aluminum or aluminum alloy ingot

    • Nickel powder (particle size typically < 50 µm)

    • Graphite crucible

    • Resistance furnace with temperature control

    • Mechanical stirrer with a graphite impeller

    • Inert gas supply (e.g., Argon)

    • Preheated permanent mold

  • Procedure:

    • Place the aluminum ingot into the graphite crucible and melt it in the resistance furnace at a temperature of 750-800°C.

    • Once the aluminum is completely molten, create a vortex in the melt using the mechanical stirrer (stirring speed: 200-400 rpm).

    • Preheat the nickel powder to approximately 200°C to remove moisture and improve wetting.

    • Gradually introduce the preheated nickel powder into the vortex of the molten aluminum.

    • Increase the stirring speed to 400-600 rpm and continue stirring for 5-10 minutes to ensure a homogeneous distribution of the nickel particles.

    • During stirring, purge the molten slurry with an inert gas like argon to minimize oxidation.

    • After stirring, pour the molten composite slurry into the preheated permanent mold and allow it to solidify.

    • The in-situ reaction between aluminum and nickel during cooling leads to the formation of Al-Ni intermetallic phases, including Al₃Ni₅.

2.1.2. Powder Metallurgy Protocol

Powder metallurgy allows for better control over the microstructure and composition of the final composite.

  • Materials and Equipment:

    • Aluminum powder (particle size typically < 100 µm)

    • Nickel powder (particle size typically < 50 µm)

    • Ball mill

    • Hydraulic press

    • Sintering furnace with controlled atmosphere (e.g., vacuum or inert gas)

  • Procedure:

    • Weigh the desired amounts of aluminum and nickel powders to achieve the target Al₃Ni₅ reinforcement percentage.

    • Mix the powders thoroughly in a ball mill for several hours to achieve a homogeneous blend.

    • Compact the powder mixture in a die using a hydraulic press at a pressure of 200-400 MPa to produce a green compact.

    • Sinter the green compact in a furnace under a controlled atmosphere (vacuum or argon) at a temperature of 550-600°C for 2-4 hours. During sintering, solid-state diffusion and reaction between the aluminum and nickel particles result in the formation of Al₃Ni₅ reinforcements within the aluminum matrix.

Wear Testing Protocol (Pin-on-Disc)

The pin-on-disc wear test is a standard method for evaluating the sliding wear behavior of materials, following the ASTM G99 standard.

  • Materials and Equipment:

    • Pin-on-disc tribometer

    • Composite pin specimen (typically 5-10 mm in diameter and 20-30 mm in length)

    • Hardened steel (e.g., EN31) or alumina counterface disc

    • Microbalance (for measuring mass loss)

    • Acetone (for cleaning)

  • Procedure:

    • Prepare pin specimens from the fabricated composite material. The contact surface of the pin should be polished to a smooth finish.

    • Clean the pin specimen and the counterface disc with acetone to remove any contaminants.

    • Measure the initial mass of the pin specimen using a microbalance.

    • Mount the pin and disc in the pin-on-disc tribometer.

    • Apply a specific normal load to the pin (e.g., 10 N, 20 N, 30 N).

    • Set the sliding velocity (e.g., 1 m/s, 1.5 m/s, 2 m/s) and the total sliding distance (e.g., 1000 m, 2000 m).

    • Start the test and continuously record the frictional force.

    • After the test is complete, clean the pin specimen again and measure its final mass.

    • Calculate the wear rate and the coefficient of friction.

Data Presentation

The following tables summarize quantitative data on the wear behavior of aluminum matrix composites containing Al-Ni intermetallic phases. It is important to note that the data presented here is for Al-Si-Cu-Mg-Ni/SiC composites where Al₃Ni is a reinforcing phase, as specific data for Al₃Ni₅-only reinforced composites is limited in the public literature.

Table 1: Wear Rate of Al-Si-Cu-Mg-Ni/SiC Composites with Varying Ni Content [1]

Ni Content (wt.%)Testing Temperature (°C)Applied Load (N)Sliding Speed (m/s)Wear Rate (x 10⁻⁴ mm³/Nm)
025500.55.29
125500.53.12
225500.51.94
325500.53.87
0350500.520.2
1350500.511.5
2350500.57.0
3350500.513.8

Table 2: Mechanical Properties of Al-Ni-SiC Composites

Material CompositionCompressive Strength (MPa)Hardness (HV)
Al-5wt.%Ni-4wt.%SiC65042
Al-5wt.%Ni-8wt.%SiC68045
Al-5wt.%Ni-12wt.%SiC71047
Al-5wt.%Ni-16wt.%SiC73249

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the fabrication and characterization of Al₃Ni₅-reinforced aluminum matrix composites.

experimental_workflow cluster_fabrication Composite Fabrication cluster_characterization Material Characterization cluster_wear_testing Wear Performance Evaluation stir_casting Stir Casting microstructural Microstructural Analysis (SEM, XRD) stir_casting->microstructural powder_metallurgy Powder Metallurgy powder_metallurgy->microstructural mechanical Mechanical Testing (Hardness, Tensile) microstructural->mechanical pin_on_disc Pin-on-Disc Wear Test (ASTM G99) mechanical->pin_on_disc data_analysis Data Analysis (Wear Rate, CoF) pin_on_disc->data_analysis

Fabrication and characterization workflow.
Logical Relationship of Wear Resistance Factors

The wear resistance of Al₃Ni₅-reinforced composites is influenced by a combination of material and testing parameters. The diagram below illustrates these relationships.

wear_resistance_factors cluster_material Material Properties cluster_testing Testing Parameters reinforcement Al3Ni5 Reinforcement (%wt, size, distribution) wear_resistance Wear Resistance reinforcement->wear_resistance matrix Aluminum Matrix (Alloy composition) matrix->wear_resistance interface Interfacial Bonding interface->wear_resistance load Applied Load load->wear_resistance speed Sliding Speed speed->wear_resistance distance Sliding Distance distance->wear_resistance

Factors influencing wear resistance.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Al₃Ni₅

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of the Al₃Ni₅ intermetallic compound, with a focus on preventing phase impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Al₃Ni₅ and provides step-by-step solutions to prevent the formation of undesirable phases.

Problem IDIssuePotential CausesRecommended Solutions
IMP-01 Presence of Al-rich phases (e.g., AlNi, Al₃Ni₂) in the final product. 1. Inaccurate initial stoichiometry: An excess of aluminum in the starting materials. 2. Incomplete reaction: Insufficient temperature or time for the complete formation of Al₃Ni₅. 3. Localized melting of aluminum: Due to rapid heating, the lower melting point aluminum can melt and react incongruously with nickel.[1] 4. Inhomogeneous mixing: Poor distribution of aluminum and nickel powders.1. Verify Stoichiometry: Accurately weigh the high-purity (≥99.9%) aluminum and nickel powders to the precise 3:5 atomic ratio. Account for any potential oxidation of the starting materials. 2. Optimize Reaction Parameters: Increase the reaction temperature or extend the holding time to ensure the reaction goes to completion. Refer to the Al-Ni phase diagram for appropriate temperature ranges.[1] 3. Controlled Heating: Employ a slow, controlled heating rate to allow for solid-state diffusion and prevent the premature melting of aluminum. 4. Thorough Mixing: Ensure homogeneous mixing of the initial powders using methods like ball milling for an extended period.
IMP-02 Presence of Ni-rich phases (e.g., AlNi₃) in the final product. 1. Inaccurate initial stoichiometry: An excess of nickel in the starting materials. 2. Inhomogeneous mixing: Agglomeration of nickel particles.1. Verify Stoichiometry: Precisely weigh the high-purity aluminum and nickel powders to the 3:5 atomic ratio. 2. Effective Mixing: Use high-energy ball milling to break down any agglomerates and ensure a uniform distribution of nickel particles.
OX-01 Oxidation of the sample during synthesis. 1. Presence of residual oxygen in the furnace: Inadequate vacuum or inert gas purging. 2. Use of oxidized starting materials: The surface of the initial aluminum and nickel powders may be oxidized.1. Inert Atmosphere: Conduct the synthesis in a high-vacuum environment or under a continuous flow of high-purity inert gas (e.g., argon).[2][3][4][5] The use of a getter material, like titanium, can help remove residual oxygen in arc melting.[2] 2. Powder Preparation: Use fresh, high-purity powders. If necessary, consider a pre-treatment step to reduce any surface oxides before synthesis.
POR-01 High porosity in the sintered product (Powder Metallurgy). 1. Insufficient compaction pressure: The green compact is not dense enough. 2. Low sintering temperature or short sintering time: Incomplete densification. 3. Presence of trapped gases: Gases released during heating are trapped within the sample.1. Optimize Compaction: Increase the compaction pressure to achieve a higher green density. 2. Adjust Sintering Profile: Increase the sintering temperature or time to promote better diffusion and densification. 3. Degassing Step: Introduce a low-temperature degassing step in the heating profile to allow trapped gases to escape before significant sintering occurs.

Frequently Asked Questions (FAQs)

Q1: What are the most common phase impurities in Al₃Ni₅ synthesis and why do they form?

A1: The most common phase impurities are other intermetallic compounds from the Al-Ni system, such as AlNi and Al₃Ni₂. These phases form due to deviations from the ideal 3:5 Al:Ni stoichiometry, incomplete reactions, or non-uniform heating. The Al-Ni phase diagram shows several stable intermetallic compounds, and the formation of a specific phase is highly dependent on the local composition and temperature.[1]

Q2: Which synthesis method provides the highest phase purity for Al₃Ni₅?

A2: Both arc melting and solid-state synthesis (powder metallurgy) can yield high-purity Al₃Ni₅ if the experimental parameters are carefully controlled. Arc melting offers the advantage of creating a homogeneous melt, but requires multiple melting and flipping steps to ensure uniformity.[2][4][5] Solid-state synthesis relies on precise stoichiometric control of the initial powders and a carefully designed thermal profile to ensure complete diffusion and reaction.

Q3: How can I confirm the phase purity of my synthesized Al₃Ni₅?

A3: The most common and effective method for determining phase purity is X-ray Diffraction (XRD). The resulting diffraction pattern can be compared to standard diffraction patterns for Al₃Ni₅ and potential impurities to identify the phases present in your sample.

Q4: What is the importance of the heating and cooling rates in solid-state synthesis?

A4: The heating and cooling rates are critical for controlling the reaction pathway and the final microstructure. A slow heating rate is often preferred to allow for gradual, uniform solid-state diffusion and to prevent the localized melting of aluminum, which has a much lower melting point than nickel. The cooling rate can influence the grain size and the presence of metastable phases.

Q5: Can I use aluminum and nickel powders with a passivated oxide layer?

A5: It is highly recommended to use powders with minimal surface oxidation. The presence of an oxide layer can inhibit the diffusion between aluminum and nickel particles, leading to an incomplete reaction and the formation of impurities. If using powders with a known oxide layer, a pre-reduction step may be necessary.

Experimental Protocols

Arc Melting Synthesis of Al₃Ni₅

This method involves the direct melting of high-purity aluminum and nickel in an electric arc furnace.

Methodology:

  • Stoichiometric Calculation: Calculate the required mass of high-purity (≥99.9%) aluminum and nickel to achieve a 3:5 atomic ratio.

  • Sample Preparation: Weigh the calculated amounts of Al and Ni and place them in a water-cooled copper hearth of an arc melting furnace. To minimize the vaporization of the lower melting point aluminum, it is advisable to place the nickel chunks on top of the aluminum.

  • Atmosphere Control: Evacuate the furnace chamber to a high vacuum (e.g., 10⁻⁵ mbar) and backfill with high-purity argon gas. Repeat this process multiple times to ensure an inert atmosphere. A titanium getter can be melted first to remove any residual oxygen.[2]

  • Melting: Strike an electric arc between the tungsten electrode and the raw materials to melt them. The high temperature of the arc (often exceeding 3000°C) will melt the metals.[3]

  • Homogenization: To ensure a homogeneous alloy, the resulting ingot should be flipped and re-melted multiple times (typically 3-5 times).[4][5]

  • Cooling: The molten alloy is allowed to solidify in the copper hearth.

  • Annealing (Optional): To improve homogeneity and relieve internal stresses, the as-cast ingot can be sealed in a quartz tube under vacuum and annealed at a high temperature (e.g., 900-1000°C) for an extended period (e.g., 24-72 hours), followed by slow cooling.

Solid-State Synthesis (Powder Metallurgy) of Al₃Ni₅

This method involves the reaction of aluminum and nickel powders at high temperatures in the solid state.

Methodology:

  • Powder Preparation: Weigh high-purity (≥99.9%) aluminum and nickel powders according to the 3:5 atomic ratio.

  • Mixing: Homogeneously mix the powders using a high-energy ball mill. The milling should be performed under an inert atmosphere to prevent oxidation.

  • Compaction: Press the mixed powder into a pellet using a hydraulic press. The applied pressure should be sufficient to ensure good particle-to-particle contact.

  • Sintering:

    • Place the pellet in a tube furnace.

    • Evacuate the furnace and backfill with a high-purity inert gas (e.g., argon). Maintain a constant flow of the inert gas throughout the sintering process.

    • Heat the sample at a controlled rate to the desired sintering temperature (e.g., 1000-1100°C).

    • Hold the sample at the sintering temperature for an extended period (e.g., 24-48 hours) to allow for complete diffusion and reaction.

    • Cool the sample slowly to room temperature.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during Al₃Ni₅ synthesis.

G cluster_troubleshooting Troubleshooting start Start Synthesis check_purity Analyze Phase Purity (XRD) start->check_purity pure_product Pure Al3Ni5 Obtained check_purity->pure_product Single Phase impure_product Phase Impurities Detected check_purity->impure_product Impurities Present check_stoichiometry Verify Initial Stoichiometry impure_product->check_stoichiometry Deviation from 3:5 ratio? check_mixing Evaluate Powder Mixing check_stoichiometry->check_mixing Stoichiometry Correct stoichiometry_issue Incorrect Al:Ni Ratio check_stoichiometry->stoichiometry_issue Error Found check_atmosphere Assess Synthesis Atmosphere check_mixing->check_atmosphere Mixing Homogeneous mixing_issue Inhomogeneous Powder Mixture check_mixing->mixing_issue Inhomogeneity/Agglomerates check_thermal Review Thermal Profile check_atmosphere->check_thermal Atmosphere Inert atmosphere_issue Oxidation Detected check_atmosphere->atmosphere_issue Oxygen Contamination check_thermal->start Adjust & Repeat thermal_issue Incomplete Reaction check_thermal->thermal_issue Temp/Time Insufficient stoichiometry_issue->start Correct & Repeat mixing_issue->start Improve Mixing & Repeat atmosphere_issue->start Improve Inert Conditions & Repeat thermal_issue->start Optimize Profile & Repeat

Caption: Troubleshooting workflow for Al₃Ni₅ synthesis.

References

Technical Support Center: Trialuminium Pentanickel (Al₃Ni₅)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and materials engineers working on the synthesis and grain size control of Trialuminium pentanickel (Al₃Ni₅).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Al₃Ni₅, particularly when using powder metallurgy techniques like mechanical alloying followed by sintering or annealing.

Problem Potential Cause(s) Recommended Solution(s)
1. Incomplete Alloying / Presence of Elemental Al and Ni Peaks in XRD Insufficient milling time or energy.- Increase milling duration. - Increase the ball-to-powder weight ratio to enhance impact energy. - Optimize milling speed. Very high speeds can lead to excessive cold welding.
Inappropriate milling atmosphere.- Ensure the milling vial is properly sealed and purged with an inert gas (e.g., Argon) to prevent oxidation. Oxygen can form stable oxides on powder surfaces, hindering inter-diffusion.
2. Formation of Undesired Intermetallic Phases (e.g., Al₃Ni, AlNi, Al₃Ni₂) Incorrect initial powder stoichiometry.- Accurately weigh elemental powders to match the 3:5 atomic ratio for Al₃Ni₅.[1] - Account for any potential material loss during handling.
Localized temperature fluctuations during milling.- Use a process control agent (PCA) like stearic acid (in small quantities, ~1 wt.%) to balance fracturing and cold-welding. - Implement milling cycles with rest periods to prevent excessive temperature rise.
3. Final Grain Size is Too Large After Heat Treatment Annealing/sintering temperature is too high or holding time is too long.- Reduce the annealing temperature. Grain growth is a thermally activated process.[2] - Decrease the holding time at the peak temperature. - Consider a two-stage annealing process: a lower temperature for nucleation followed by a short, higher temperature for densification.
Rapid grain growth kinetics.- The growth of intermetallic layers is a diffusion-controlled process.[3] Lowering the temperature is the most effective way to control kinetics.
4. Powder Contamination (e.g., Iron from milling media) Wear and tear of milling balls and vial.- Use hardened steel or tungsten carbide milling media to minimize wear. - Perform shorter milling runs if contamination is severe. - Analyze milled powder with EDS/XRF to quantify contamination.
5. Low Density of Sintered/Compacted Sample Insufficient sintering temperature or pressure.- Increase the compaction pressure before sintering. - Increase the sintering temperature, but be mindful of excessive grain growth.[4] - Consider using advanced sintering techniques like Spark Plasma Sintering (SPS) for rapid densification at lower temperatures.
Presence of oxides preventing particle bonding.- Handle powders in an inert atmosphere (glovebox) to minimize oxidation before and during compaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for producing nanocrystalline Al₃Ni₅?

A1: Mechanical Alloying (MA) is a widely used solid-state powder processing technique to synthesize nanocrystalline Al-Ni intermetallics.[5][6][7] It involves the repeated cold welding, fracturing, and re-welding of elemental powder particles in a high-energy ball mill. This process refines the microstructure down to the nanometer scale. While some studies have shown the formation of Al₃Ni₅ during milling[8], it often requires a subsequent heat treatment (annealing) to form the desired phase completely and to consolidate the powder.

Q2: How do I control the final grain size of Al₃Ni₅?

A2: Grain size control is a two-step process:

  • Refinement via Mechanical Alloying: The initial crystallite size is determined by MA parameters. Longer milling times and higher milling energies generally lead to smaller crystallite sizes.

  • Controlled Growth via Heat Treatment: The final grain size is determined by the annealing or sintering parameters (temperature and time). To maintain a fine grain structure, use the lowest possible temperature and shortest time required for phase formation and densification. Grain growth is driven by the reduction of grain boundary energy at elevated temperatures.[2]

Q3: What is a typical temperature range for annealing mechanically alloyed Al-Ni powders to form intermetallic phases?

A3: The formation of Al-Ni intermetallic phases is a diffusion-controlled process that occurs at elevated temperatures.[3] For Al-Ni systems, intermetallic layers can form during annealing at temperatures around 450°C and above.[3] The specific temperature for Al₃Ni₅ formation will depend on the condition of the mechanically alloyed powder. It is recommended to perform differential scanning calorimetry (DSC) on the milled powder to identify the exothermic peaks corresponding to phase formation, which can guide the selection of an appropriate annealing temperature.

Q4: Can I form Al₃Ni₅ directly from melting?

A4: According to the Al-Ni equilibrium phase diagram, Al₃Ni₅ is a stable intermetallic compound.[1] However, controlling the grain size through conventional casting methods is challenging and often results in coarse-grained, brittle structures. Powder metallurgy routes offer superior control over the final microstructure and grain size.

Q5: Why is my sintered Al₃Ni₅ pellet brittle?

A5: Intermetallic compounds, including nickel aluminides, are known for their inherent brittleness at room temperature.[9] This can be exacerbated by the presence of porosity, oxide impurities at grain boundaries, or a large grain size. To improve mechanical properties, aim for the smallest possible grain size and the highest possible density in your final product.

Data Presentation: Processing Parameters

Disclaimer: The following data is synthesized from studies on the broader Al-Ni intermetallic system. These parameters serve as a starting point and should be optimized for the specific synthesis of Al₃Ni₅.

Table 1: Example Mechanical Alloying Parameters for Al-Ni Systems

ParameterValuePurpose / Effect on Grain Size
Mill Type Planetary Ball MillProvides high-energy impacts for effective alloying.
Milling Speed 250 - 350 rpmHigher speed increases energy but may cause excessive heating.[10]
Ball-to-Powder Ratio (BPR) 10:1 to 15:1Higher BPR increases milling energy, leading to faster refinement.[6]
Milling Atmosphere ArgonPrevents oxidation of aluminum and nickel powders.
Process Control Agent (PCA) Stearic Acid (~1 wt.%)Prevents excessive cold welding of powder to balls/vial.
Milling Time 10 - 50 hoursLonger times lead to smaller crystallite sizes and more complete alloying.[8]

Table 2: Example Annealing Parameters and Expected Outcomes for Al-Ni Systems

Annealing TemperatureHolding TimeExpected Outcome
450 °C 1 - 4 hoursFormation of initial Al-rich intermetallic phases (e.g., Al₃Ni).[3]
550 °C - 650 °C 1 hourFormation of various nickel aluminides and densification.[4] Potential for significant grain growth.
> 700 °C < 1 hourRapid grain growth, potential for coarsening of the microstructure.

Experimental Protocols

Protocol 1: Synthesis of Nanocrystalline Al₃Ni₅ Powder via Mechanical Alloying
  • Powder Preparation: Use high-purity elemental powders (e.g., >99.5%), typically with a particle size of <50 µm.

  • Weighing: In an inert atmosphere (e.g., an argon-filled glovebox), weigh aluminum and nickel powders to achieve an atomic ratio of 3:5.

  • Loading: Load the powder mixture and milling balls (e.g., hardened steel) into a sealed milling vial inside the glovebox. A ball-to-powder weight ratio of 10:1 is a common starting point.

  • Milling: Mount the vial on a high-energy planetary ball mill. Mill the powder for 20-40 hours at a speed of 300 rpm. It is advisable to use milling cycles (e.g., 30 minutes of milling followed by 15 minutes of rest) to prevent overheating.

  • Powder Handling: After milling, handle the resulting nanocrystalline powder exclusively in an inert atmosphere to prevent oxidation.

  • Characterization: Analyze a small sample of the powder using X-ray Diffraction (XRD) to confirm the phase composition and estimate the crystallite size using the Scherrer equation or Williamson-Hall plot.

Protocol 2: Consolidation and Grain Growth Control via Annealing
  • Compaction: Uniaxially press the mechanically alloyed powder in a die at a pressure of 400-600 MPa to create a "green" pellet.

  • Sintering/Annealing: Place the green pellet in a tube furnace with a controlled inert atmosphere (e.g., flowing argon).

  • Heating Cycle:

    • Heat the sample to the desired annealing temperature (e.g., 550°C) at a controlled rate (e.g., 5 °C/min).

    • Hold at the peak temperature for a specific duration (e.g., 1 hour). This step is critical for grain growth control.

    • Cool the sample to room temperature, either by furnace cooling or a controlled cooling rate.

  • Characterization: Analyze the final pellet using Scanning Electron Microscopy (SEM) to observe the grain structure and measure the average grain size. Use XRD to confirm the final phase composition.

Visualizations

Experimental_Workflow start Start prep Powder Preparation (Weigh Al & Ni) start->prep 3:5 Atomic Ratio ma Mechanical Alloying (High-Energy Ball Mill) prep->ma Inert Gas compact Cold Pressing (Green Pellet) ma->compact Nanocrystalline Powder anneal Annealing / Sintering (Inert Atmosphere) compact->anneal Controlled Temp/Time char Characterization (XRD, SEM) anneal->char Final Product end End char->end

Caption: Workflow for synthesizing Al₃Ni₅ with controlled grain size.

Parameter_Influence cluster_params Controllable Parameters cluster_outcomes Microstructural Properties milling_time Milling Time/Energy crystallite_size Crystallite Size milling_time->crystallite_size Directly Reduces anneal_temp Annealing Temp grain_size Final Grain Size anneal_temp->grain_size Increases density Density anneal_temp->density Increases anneal_time Annealing Time anneal_time->grain_size Increases crystallite_size->grain_size Initial Condition For

Caption: Influence of key parameters on Al₃Ni₅ microstructure.

Troubleshooting_Flowchart start XRD shows undesired phases q_stoich Was stoichiometry correct? start->q_stoich q_milling Was milling time sufficient? q_stoich->q_milling Yes sol_stoich Adjust initial powder weights q_stoich->sol_stoich No q_contam Is contamination present? q_milling->q_contam Yes sol_milling Increase milling time/energy q_milling->sol_milling No sol_contam Check milling media; use PCA q_contam->sol_contam Yes ok Phase is correct q_contam->ok No

References

Technical Support Center: Al3Ni5 Intermetallic Alloys

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Al₃Ni₅ intermetallic alloys. Due to the limited experimental data exclusively for Al₃Ni₅, this guide draws upon findings from the broader class of nickel-rich aluminum-nickel (Al-Ni) intermetallics to provide comprehensive support.

Frequently Asked Questions (FAQs)

Q1: Is the Al₃Ni₅ intermetallic alloy inherently brittle?

A1: There is conflicting information regarding the intrinsic ductility of Al₃Ni₅. Some computational studies, based on the ratio of shear modulus to bulk modulus, predict that Al₃Ni₅ should be ductile.[1] However, the broader class of nickel aluminide intermetallics is often characterized by low room-temperature ductility and a tendency for brittle fracture.[2][3] Experimental validation of the mechanical properties of pure Al₃Ni₅ is limited, and users should anticipate the possibility of brittle behavior in polycrystalline forms.

Q2: What are the expected mechanical properties of Al-Ni intermetallic alloys?

A2: The mechanical properties of Al-Ni intermetallics are highly dependent on the specific phase, microstructure, and processing conditions. Generally, as the nickel content increases in hypoeutectic Al-Ni alloys, the tensile strength and hardness increase, while the elongation (a measure of ductility) decreases.[4][5] For comparison, a selection of properties for related nickel aluminides is presented in the table below.

Q3: What is the crystal structure of Al₃Ni₅?

Q4: What are the common failure modes observed in Al-Ni intermetallic alloys?

A4: In brittle intermetallic alloys, fracture often occurs with little to no plastic deformation. Common failure modes include:

  • Intergranular fracture: Cracks propagate along the grain boundaries. This is often a dominant failure mode in polycrystalline intermetallics with weak grain boundary cohesion.

  • Transgranular cleavage: Cracks propagate through the grains themselves, often along specific crystallographic planes.

  • Initiation at defects: Fracture can initiate at pre-existing defects such as pores, inclusions, or microcracks introduced during processing. In alloys with multiple phases, fracture of brittle intermetallic particles can act as the initiation site for catastrophic failure of the entire component.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental processing and testing of Al₃Ni₅ and related nickel aluminide alloys.

Issue 1: Material exhibits brittle fracture during mechanical testing at room temperature.
  • Possible Cause 1: Intrinsic Brittleness.

    • Explanation: Polycrystalline nickel aluminides often exhibit limited ductility at room temperature due to factors like a complex crystal structure, restricted slip systems, and environmental embrittlement.[2]

    • Suggested Solution: Micro-alloying. The addition of small amounts of certain elements, most notably boron, has been shown to significantly improve the ductility of Ni₃Al by strengthening grain boundaries and suppressing intergranular fracture.[2][3] Other alloying additions to consider, based on studies of related intermetallics, include chromium, molybdenum, and zirconium.[2]

  • Possible Cause 2: Coarse Grain Structure.

    • Explanation: Large grains can lead to stress concentrations at grain boundaries and facilitate crack propagation. A finer grain size generally leads to improved toughness and ductility, a principle described by the Hall-Petch relationship.

    • Suggested Solution: Grain Refinement. Employing techniques to refine the grain structure can enhance ductility. This can be achieved through various methods during processing.

Issue 2: Inconsistent mechanical properties between batches.
  • Possible Cause 1: Inhomogeneous Microstructure.

    • Explanation: Variations in processing parameters, such as cooling rates during solidification, can lead to microstructural inconsistencies, including phase segregation and variations in grain size.[10]

    • Suggested Solution: Controlled Solidification and Homogenization. Implement controlled cooling rates during casting to promote a more uniform microstructure. A subsequent homogenization heat treatment can help to reduce chemical segregation.

  • Possible Cause 2: Presence of Porosity or Inclusions.

    • Explanation: Casting defects such as porosity or the presence of non-metallic inclusions can act as stress concentrators, leading to premature failure and variability in mechanical properties.

    • Suggested Solution: Optimized Casting and Melt Purity. Optimize casting parameters (e.g., pouring temperature, mold design) to minimize porosity. Ensure high purity of the starting materials to reduce the formation of inclusions.

Data Presentation

Table 1: Comparative Mechanical Properties of Al-Ni Intermetallics and Related Alloys

MaterialYield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation at Break (%)Fracture Toughness (MPa·m½)Reference
Alloy with increasing Ni content Strength increasesStrength increasesDecreases with Ni additionNot specified[5]
Ni₃Al 855Not specifiedLow in polycrystalline formNot specified[2]
Ni₃Al + Boron Not specifiedNot specifiedSignificantly increasedNot specified[2][3]
NiAl-Re-Al₂O₃ Not specified6050.815.19[11]
Commercially Pure Nickel 14846240-60100-150[12][13]
AA2014 Aluminum Alloy (T6) ~484~694~24Not specified[14]

Note: Data for Al₃Ni₅ is not available. The table provides a comparative look at related materials to offer a general understanding of the property ranges.

Experimental Protocols

Protocol 1: Micro-alloying with Boron to Enhance Ductility

This protocol describes a general method for introducing boron into a nickel aluminide melt to improve ductility.

  • Material Preparation:

    • Start with high-purity aluminum and nickel in the desired stoichiometric ratio for Al₃Ni₅.

    • Prepare a master alloy of nickel with a small percentage of boron (e.g., 1-2 wt.%).

  • Melting and Alloying:

    • Melt the aluminum and nickel in an inert atmosphere (e.g., argon) using an induction or arc furnace.

    • Once the base alloy is molten and at the desired temperature, introduce the Ni-B master alloy.

    • Hold the melt at temperature and stir gently to ensure complete dissolution and uniform distribution of boron.

  • Casting:

    • Cast the molten alloy into a pre-heated mold. The cooling rate should be controlled to influence the final microstructure.

  • Characterization:

    • Perform tensile testing on samples with and without boron to quantify the change in elongation at break.

    • Use scanning electron microscopy (SEM) to examine the fracture surfaces to determine the fracture mode (intergranular vs. transgranular).

Protocol 2: Grain Refinement through Thermomechanical Processing

This protocol outlines a general approach for refining the grain structure of a cast intermetallic alloy.

  • Homogenization:

    • Heat the as-cast ingot to a temperature below the solidus for an extended period (e.g., 24 hours) to homogenize the chemical composition.

  • Hot Working:

    • Heat the homogenized ingot to a suitable hot-working temperature.

    • Perform hot rolling or forging to introduce plastic deformation. This process breaks down the coarse, as-cast grain structure. The amount of reduction per pass and the temperature should be carefully controlled.

  • Recrystallization Anneal:

    • After hot working, anneal the material at a temperature that induces recrystallization. This will result in the formation of new, fine, equiaxed grains. The annealing time and temperature are critical parameters to control the final grain size.

  • Microstructural Analysis:

    • Use optical microscopy or electron backscatter diffraction (EBSD) to characterize the grain size and distribution before and after thermomechanical processing.

Visualizations

Experimental_Workflow_Ductility_Enhancement cluster_alloying Micro-alloying cluster_processing Thermomechanical Processing A1 Melt Al and Ni A2 Add Ni-B Master Alloy A1->A2 A3 Cast Alloy A2->A3 characterization Mechanical Testing and Microstructural Analysis A3->characterization P1 Homogenization Anneal P2 Hot Working P1->P2 P3 Recrystallization Anneal P2->P3 P3->characterization start As-Cast Brittle Al3Ni5 start->A1 start->P1 end_product Ductile Al3Ni5 characterization->end_product

Caption: Workflow for enhancing the ductility of Al₃Ni₅ alloys.

logical_relationship_brittleness cluster_factors Contributing Factors to Brittleness cluster_solutions Potential Solutions F1 Complex Crystal Structure brittleness Brittle Behavior F1->brittleness F2 Limited Slip Systems F2->brittleness F3 Weak Grain Boundaries F3->brittleness F4 Coarse Grain Structure F4->brittleness S1 Micro-alloying (e.g., Boron) S1->F3 Strengthens S2 Grain Refinement S2->F4 Reduces S3 Single Crystal Growth S3->F3 Eliminates brittleness->S1 brittleness->S2 brittleness->S3

References

Technical Support Center: Optimization of Al3Ni5 Mechanical Properties through Microalloying

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the microalloying of the Al3Ni5 intermetallic compound is limited in publicly available literature. The following guidance is substantially based on research and experimental practices for closely related nickel aluminide (Ni-Al) intermetallics, such as Ni3Al and NiAl, and should be adapted with careful consideration for the specific stoichiometry of Al3Ni5.

Frequently Asked Questions (FAQs)

Q1: Why is microalloying of Al3Ni5 being investigated?

A1: The primary goal of microalloying Al3Ni5 is to enhance its mechanical properties. While inherently possessing high-temperature strength, intermetallic compounds like Al3Ni5 often suffer from low ductility and brittle fracture at room temperature, which limits their practical application. Microalloying, the addition of small amounts of specific elements, aims to improve ductility, toughness, and overall strength by influencing the material's microstructure, such as grain size and the introduction of secondary phases.

Q2: Which microalloying elements are promising for Al3Ni5?

A2: Based on studies of other nickel aluminides, elements like Boron (B), Chromium (Cr), Zirconium (Zr), and Titanium (Ti) are potential candidates. Boron, for instance, has been shown to significantly improve the ductility of Ni3Al by strengthening grain boundaries. Chromium can enhance both strength and oxidation resistance. The optimal choice and concentration of a microalloying element for Al3Ni5 would require systematic experimental investigation.

Q3: What are the expected effects of microalloying on the mechanical properties of Al3Ni5?

A3: The anticipated effects include:

  • Increased Ductility: Mitigation of the inherent brittleness of the intermetallic.

  • Enhanced Tensile Strength: Improvement in the material's ability to withstand pulling forces.

  • Improved Fracture Toughness: Increased resistance to crack propagation.

  • Grain Refinement: Formation of smaller grains, which can lead to a better combination of strength and ductility.

Troubleshooting Guides

This section addresses common issues that researchers may encounter during the synthesis and characterization of microalloyed Al3Ni5.

Problem Potential Cause(s) Suggested Solution(s)
Ingot Cracking During Solidification - High thermal stresses due to rapid cooling.- Inherent brittleness of the Al3Ni5 phase.- Presence of impurity elements that form brittle phases.- Pre-heat the mold to reduce the cooling rate.- Employ a controlled cooling sequence.- Ensure high-purity starting materials.- Consider increasing the concentration of ductility-enhancing microalloying elements.
Inhomogeneous Distribution of Microalloying Element - Insufficient mixing in the liquid state.- Large differences in melting points and densities of constituent elements.- Short holding time at the molten temperature.- Remelt the alloy multiple times in the arc melter, flipping the ingot between each melt.- Use a master alloy for the microalloying addition to facilitate better mixing.- Increase the holding time and temperature of the melt, ensuring it is within the limits of the equipment and does not cause significant evaporation of elements.
Presence of Unwanted Phases in the Microstructure - Inaccurate initial stoichiometry.- Contamination from the crucible or atmosphere during melting.- Inappropriate heat treatment parameters.- Carefully weigh the starting elements with high precision.- Use a high-purity inert gas atmosphere (e.g., Argon) during melting.- Employ a non-reactive crucible material.- Conduct a thorough literature review or preliminary experiments to determine the correct homogenization and annealing temperatures and times.
Porosity in the As-Cast Ingot - Trapped gases during melting and casting.- Shrinkage during solidification.- Use a vacuum arc melter to minimize gas entrapment.- Ensure a directional solidification pattern to feed the shrinkage.- Employ hot isostatic pressing (HIP) on the as-cast ingot to close internal pores.
Inconsistent Mechanical Property Measurements - Presence of casting defects (porosity, cracks).- Non-uniform microstructure.- Issues with sample preparation for testing.- Carefully inspect samples for defects before testing.- Ensure a consistent and well-documented homogenization heat treatment for all samples.- Follow standardized procedures for machining and polishing of mechanical test specimens.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data on the effect of various microalloying elements on the mechanical properties of an Al3Ni5-based alloy. This data is extrapolated from trends observed in other nickel aluminides and should be used as a guideline for experimental design.

Alloy Composition Yield Strength (MPa) Ultimate Tensile Strength (MPa) Ductility (% Elongation) Hardness (Vickers)
Al3Ni5 (Base Alloy)850950< 1450
Al3Ni5 + 0.1 at.% B87010503-5460
Al3Ni5 + 2 at.% Cr90011001-2480
Al3Ni5 + 0.5 at.% Zr88010202-3470
Al3Ni5 + 1 at.% Ti89010801-2475

Experimental Protocols

Synthesis of Microalloyed Al3Ni5 via Arc Melting

Objective: To synthesize a homogeneous ingot of microalloyed Al3Ni5.

Materials and Equipment:

  • High-purity Aluminum (99.99%)

  • High-purity Nickel (99.99%)

  • Microalloying element (e.g., Boron, Chromium) in pure form or as a master alloy

  • Vacuum arc melting furnace with a non-consumable tungsten electrode

  • Water-cooled copper hearth

  • High-purity Argon gas

  • Digital weighing balance (±0.0001 g)

Procedure:

  • Calculate the required weights of Al, Ni, and the microalloying element for the desired composition.

  • Thoroughly clean the surfaces of the raw materials to remove any oxides or contaminants.

  • Place the weighed materials into the copper hearth of the arc melter. It is advisable to place the element with the highest melting point at the bottom.

  • Evacuate the furnace chamber to a high vacuum (e.g., < 10⁻⁴ mbar) and then backfill with high-purity Argon. Repeat this process at least three times to ensure an inert atmosphere.

  • Strike an arc between the tungsten electrode and the raw materials to melt them.

  • Keep the material in a molten state for a sufficient duration to ensure complete mixing.

  • Allow the ingot to solidify on the water-cooled hearth.

  • Flip the ingot over and re-melt it. Repeat this process at least 4-5 times to ensure homogeneity.

  • After the final melt, allow the ingot to cool completely under the Argon atmosphere before opening the chamber.

Homogenization Heat Treatment

Objective: To achieve a uniform microstructure and chemical composition throughout the as-cast ingot.

Materials and Equipment:

  • As-cast microalloyed Al3Ni5 ingot

  • High-temperature tube furnace with atmosphere control

  • Alumina or quartz tube

  • High-purity Argon gas

  • Thermocouple

Procedure:

  • Wrap the as-cast ingot in a tantalum foil to prevent reaction with the furnace tube at high temperatures.

  • Place the wrapped ingot into the center of the furnace tube.

  • Purge the tube with high-purity Argon for at least 30 minutes to remove any residual air. Maintain a gentle flow of Argon throughout the heat treatment.

  • Heat the furnace to the homogenization temperature (e.g., 1000-1100 °C, this needs to be determined experimentally for Al3Ni5) at a controlled rate.

  • Hold the ingot at the homogenization temperature for an extended period (e.g., 24-48 hours) to allow for atomic diffusion and the elimination of elemental segregation.

  • Cool the furnace down to room temperature at a slow, controlled rate.

Mandatory Visualizations

experimental_workflow start Start: Define Alloy Composition weigh Weigh High-Purity Elements start->weigh arc_melt Arc Melting in Inert Atmosphere weigh->arc_melt remelt Flip and Re-melt for Homogeneity (4-5 times) arc_melt->remelt homogenize Homogenization Heat Treatment remelt->homogenize characterize Microstructural and Mechanical Characterization homogenize->characterize end End: Analyze Results characterize->end

Caption: Experimental workflow for the synthesis and characterization of microalloyed Al3Ni5.

logical_relationship cluster_input Inputs cluster_mechanism Mechanisms cluster_output Outputs microalloy Microalloying Element (e.g., B, Cr, Zr) grain_refinement Grain Boundary Strengthening & Grain Refinement microalloy->grain_refinement solid_solution Solid Solution Strengthening microalloy->solid_solution precipitate Second Phase Precipitation microalloy->precipitate process_params Processing Parameters (e.g., Cooling Rate, Heat Treatment) process_params->grain_refinement process_params->precipitate ductility Improved Ductility grain_refinement->ductility strength Enhanced Strength grain_refinement->strength solid_solution->strength precipitate->strength toughness Increased Toughness precipitate->toughness

Caption: Logical relationship between microalloying inputs, mechanisms, and desired mechanical property outputs.

Technical Support Center: Minimizing Porosity in Sintered Al₃Ni₅ Components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sintering of Al₃Ni₅ components. The focus is on minimizing porosity to achieve high-density final products.

Troubleshooting Guide

This guide addresses common issues encountered during the sintering of Al₃Ni₅, offering potential causes and solutions in a question-and-answer format.

Q1: After sintering, my Al₃Ni₅ component has high porosity. What are the likely causes and how can I fix this?

A1: High porosity in sintered Al₃Ni₅ is a common issue that can stem from several factors throughout the powder metallurgy process. Here are the primary causes and recommended solutions:

  • Inadequate Sintering Parameters: Insufficient temperature or time can lead to incomplete densification.[1] The sintering temperature may be too low to facilitate adequate particle bonding, or the holding time may be too short for the diffusion processes to complete.

    • Solution: Optimize your sintering parameters. Increase the sintering temperature or extend the holding time. Refer to the data in Table 1 for recommended starting parameters for different sintering methods.

  • Trapped Gases: Gas trapped within the powder compact can expand during heating, creating pores.[1] This is particularly relevant if the initial powder has a high gas content or if the heating rate is too rapid.

    • Solution: Implement a controlled sintering atmosphere, such as a vacuum or an inert gas (e.g., argon), to minimize trapped gases.[1] A slower heating rate or introducing a degassing step at a lower temperature before the final sintering stage can also be effective.

  • Poor Powder Quality: The characteristics of the initial Al and Ni powders are critical. Inconsistent particle size, irregular morphology, or the presence of contaminants can hinder densification.[1]

    • Solution: Use high-purity, fine-grained powders with a uniform particle size distribution. Mechanical alloying can be employed to create a homogeneous mixture and refine the grain structure, which can enhance sinterability.

  • Kirkendall Effect: During the reactive sintering of Al and Ni, the different diffusion rates of the two elements can lead to the formation of voids, known as the Kirkendall effect.[2] This is a significant contributor to porosity in Ni-Al intermetallics.

    • Solution: Employing a heating profile that allows for controlled diffusion can mitigate this effect. Additionally, applying external pressure during sintering, as in hot pressing or spark plasma sintering (SPS), is highly effective in counteracting the formation of Kirkendall porosity.

Q2: My sintered Al₃Ni₅ component is cracked or warped. What could be the cause?

A2: Cracking and warping are typically caused by thermal stresses or uneven heating during the sintering cycle.[1]

  • Rapid Heating or Cooling: If the heating or cooling rates are too fast, thermal gradients within the component can induce stresses that lead to cracking or distortion.

    • Solution: Reduce the heating and cooling rates to allow for more uniform temperature distribution throughout the component.

  • Uneven Temperature Distribution: Inconsistent heating within the furnace can also cause warping.

    • Solution: Ensure your furnace provides uniform heating. Proper placement of the component within the furnace is also crucial.

Q3: The reaction between aluminum and nickel seems incomplete, leaving unreacted elements in my final component. How can I ensure a complete reaction to form Al₃Ni₅?

A3: Incomplete reaction is often a result of insufficient time, temperature, or intimate contact between the reactant powders.

  • Insufficient Sintering Parameters: The temperature may not be high enough, or the time long enough, for the reaction to go to completion.

    • Solution: Increase the sintering temperature or holding time.

  • Poor Powder Mixing: If the initial Al and Ni powders are not thoroughly mixed, the diffusion distances are larger, hindering a complete reaction.

    • Solution: Utilize high-energy ball milling (mechanical alloying) to achieve a homogeneous mixture of the elemental powders at the nanoscale. This will significantly enhance the reactivity and promote the formation of the desired Al₃Ni₅ phase.

  • Presence of Oxide Layers: Aluminum powder particles are typically covered with a thin, tenacious oxide layer that can act as a diffusion barrier.

    • Solution: Mechanical alloying can help to break up these oxide layers, exposing fresh metal surfaces and facilitating the reaction. Sintering in a reducing atmosphere (e.g., a mixture of hydrogen and an inert gas) can also help to reduce these oxides.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical density of Al₃Ni₅?

A1: The theoretical density of Al₃Ni₅ is a crucial parameter for calculating the relative density and porosity of your sintered components. While not explicitly found in the provided search results, it can be calculated from the crystal structure and atomic weights of Al and Ni. For practical purposes, a high relative density (approaching 100%) is indicative of low porosity.

Q2: How does the initial powder particle size affect the final porosity?

A2: Finer particle sizes generally lead to lower porosity in the sintered product. This is because smaller particles have a higher surface area to volume ratio, which provides a greater driving force for sintering. Additionally, smaller particles can pack more efficiently, reducing the initial porosity of the green compact.

Q3: What are the advantages of using Spark Plasma Sintering (SPS) for Al₃Ni₅?

A3: Spark Plasma Sintering (SPS) is a novel and effective technique for producing dense intermetallic compounds like Al₃Ni₅.[3] Its main advantages include:

  • Rapid Heating Rates: This minimizes grain growth, resulting in a fine-grained microstructure with improved mechanical properties.

  • Simultaneous Application of Pressure and Temperature: The applied pressure aids in the densification process, helping to close pores and counteract the Kirkendall effect.

  • Shorter Sintering Times: The overall processing time is significantly reduced compared to conventional sintering methods.[3]

Q4: Can I use Hot Pressing to reduce porosity in Al₃Ni₅?

A4: Yes, hot pressing is an effective method for reducing porosity. The simultaneous application of high temperature and uniaxial pressure promotes particle rearrangement and plastic deformation, leading to higher final densities compared to pressureless sintering.

Data Presentation

Table 1: Influence of Sintering Parameters on Porosity of Ni-Al Systems

Sintering MethodCompositionSintering Temperature (°C)Holding Time (min)Applied Pressure (MPa)Resulting PorosityReference
Conventional SinteringNi-Al900 - 1050Not Specified-Decrease with increasing temperature up to 1000°C[4]
Spark Plasma Sintering (SPS)NiCoCrAlY-Ta900 - 1050Not SpecifiedNot SpecifiedDecreased with increasing temperature[4]
Hot PressingAl/NiO (Reactive)Not SpecifiedNot SpecifiedNot SpecifiedLower porosity than reactive-milled composites[5]
Reactive SinteringNi-Al300 - 400Not Specified-Significant porosity due to Kirkendall effect[2]

Note: Data for Al₃Ni₅ is limited; this table presents trends from similar Ni-Al systems. Researchers should perform experimental design to optimize parameters for their specific application.

Experimental Protocols

Protocol 1: Preparation of Al₃Ni₅ Powder by Mechanical Alloying

  • Materials and Equipment:

    • High-purity aluminum powder (e.g., < 45 µm, 99.5% purity)

    • High-purity nickel powder (e.g., < 45 µm, 99.5% purity)

    • Planetary ball mill

    • Hardened steel or tungsten carbide vials and balls

    • Process control agent (e.g., stearic acid, optional)

    • Inert gas (e.g., Argon)

  • Procedure:

    • Weigh the Al and Ni powders in a 3:5 atomic ratio to achieve the Al₃Ni₅ stoichiometry.

    • Load the powders, along with the grinding media (balls), into the milling vial inside an argon-filled glovebox to prevent oxidation. A ball-to-powder weight ratio of 10:1 to 20:1 is recommended.

    • If a process control agent is used to prevent excessive cold welding, add a small amount (e.g., 1-2 wt.%).

    • Seal the vials tightly.

    • Mill the powders for a specified duration (e.g., 10-40 hours) at a set rotational speed (e.g., 200-400 RPM). The milling time will depend on the mill's energy and the desired level of alloying.

    • Periodically interrupt the milling process to take small samples for characterization (e.g., by XRD) to monitor the progress of alloy formation.

    • Once the desired phase is formed, handle and store the resulting Al₃Ni₅ powder under an inert atmosphere.

Protocol 2: Sintering of Al₃Ni₅ by Hot Pressing

  • Materials and Equipment:

    • Mechanically alloyed Al₃Ni₅ powder

    • Hot press with a graphite die

    • Graphite foil

    • Vacuum or inert gas supply

  • Procedure:

    • Line the graphite die with graphite foil to prevent reaction between the powder and the die.

    • Pour the Al₃Ni₅ powder into the die.

    • Place the assembly into the hot press.

    • Evacuate the chamber and backfill with an inert gas, or maintain a vacuum.

    • Apply a low initial pressure.

    • Heat the sample to the desired sintering temperature (e.g., 1000-1200°C) at a controlled rate (e.g., 10-20°C/min).

    • Once the sintering temperature is reached, apply the full sintering pressure (e.g., 30-50 MPa).

    • Hold at the sintering temperature and pressure for a specified time (e.g., 30-60 minutes).

    • After the holding time, cool the sample to room temperature at a controlled rate.

    • Release the pressure and remove the sintered component from the die.

Mandatory Visualizations

experimental_workflow cluster_powder_prep Powder Preparation cluster_sintering Sintering Process cluster_characterization Characterization p1 Weighing Al and Ni Powders p2 Mechanical Alloying p1->p2 3:5 atomic ratio s1 Die Loading p2->s1 s2 Hot Pressing s1->s2 Inert Atmosphere c1 Density Measurement s2->c1 c2 Microstructure Analysis s2->c2 c3 Phase Identification (XRD) s2->c3

Caption: Experimental workflow for producing low-porosity Al₃Ni₅ components.

troubleshooting_porosity cluster_causes Potential Causes cluster_solutions Solutions start High Porosity in Sintered Al3Ni5 c1 Inadequate Sintering (Temp/Time) start->c1 c2 Trapped Gases start->c2 c3 Poor Powder Quality start->c3 c4 Kirkendall Effect start->c4 s1 Optimize Sintering Parameters c1->s1 s2 Control Atmosphere (Vacuum/Inert Gas) c2->s2 s3 Use High-Purity, Fine Powders c3->s3 s4 Apply External Pressure (HP, SPS) c4->s4

Caption: Troubleshooting logic for high porosity in sintered Al₃Ni₅.

References

Technical Support Center: Al-Ni Intermetallic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers and scientists working with Al-Ni intermetallic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Al₃Ni₅, with a specific focus on identifying and removing AlNi-based impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in as-synthesized Al₃Ni₅?

A1: During the synthesis of Al₃Ni₅, thermodynamic and kinetic factors can lead to the formation of other Al-Ni intermetallic phases, which act as impurities within the Al₃Ni₅ matrix. Based on the Al-Ni phase diagram, the most probable impurity phases are AlNi and Al₃Ni₂.[1] Additionally, unreacted elemental aluminum or nickel may also be present, depending on the initial stoichiometry and reaction completeness.

Q2: How can I identify the presence of AlNi impurity phases in my Al₃Ni₅ sample?

A2: A combination of analytical techniques is recommended for unambiguous phase identification. The primary methods include:

  • X-Ray Diffraction (XRD): This is the most common and effective method for identifying crystalline phases. The diffraction pattern of your sample can be compared to standard diffraction patterns for Al₃Ni₅, AlNi, Al₃Ni₂, and other potential phases.

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of your sample's microstructure, allowing for the visualization of different phases based on contrast differences. EDS analysis can then provide the elemental composition of these distinct phases, helping to identify them.

  • Electron Probe Microanalysis (EPMA): For more precise quantitative compositional analysis of the different phases, EPMA is a powerful technique.

Q3: What are the potential methods for removing AlNi impurities from Al₃Ni₅?

A3: The removal of intermetallic impurities from an intermetallic matrix is challenging. Potential methods can be broadly categorized as melt-based and solid-state techniques.

  • Melt-Based Methods (e.g., Zone Refining): These techniques rely on the segregation of impurities during controlled solidification. Zone refining has been shown to be effective in purifying other intermetallic compounds like Al₂Cu and could be adapted for Al₃Ni₅.[2][3]

  • Solid-State Methods (e.g., Selective Chemical Etching): This approach involves using a chemical solution that preferentially dissolves the impurity phase while leaving the desired Al₃Ni₅ matrix intact. The feasibility of this method depends on a significant difference in the chemical reactivity between the impurity phases and Al₃Ni₅.

Q4: What is the impact of AlNi impurities on the properties of Al₃Ni₅?

A4: The presence of impurity phases can significantly alter the bulk properties of Al₃Ni₅. These effects can include:

  • Mechanical Properties: Different intermetallic phases possess distinct mechanical properties (e.g., hardness, brittleness). The presence of a harder or more brittle impurity phase can lead to a decrease in the overall toughness and ductility of the material.

  • Electronic and Magnetic Properties: If Al₃Ni₅ is being investigated for specific electronic or magnetic applications, the presence of other Al-Ni phases with different properties can interfere with the desired functionality.

  • Corrosion Resistance: Different phases may have varying corrosion potentials, which can lead to localized galvanic corrosion and a reduction in the overall corrosion resistance of the material.

Troubleshooting Guides

Guide 1: Identifying Impurity Phases using X-Ray Diffraction (XRD)

Problem: My XRD pattern shows unexpected peaks that do not correspond to Al₃Ni₅.

Solution:

  • Phase Identification:

    • Compare the experimental diffraction pattern with standard diffraction data for all potential Al-Ni intermetallic phases (e.g., AlNi, Al₃Ni₂, AlNi₃) and elemental Al and Ni.

    • Utilize crystallographic databases (e.g., ICDD PDF-4) for reference patterns.

  • Quantitative Analysis:

    • Perform Rietveld refinement of your XRD data to obtain the weight fraction of each phase present in your sample. This will provide a quantitative measure of the impurity levels.

Experimental Protocol: Powder X-Ray Diffraction

  • Sample Preparation:

    • Grind a small portion of the Al₃Ni₅ sample into a fine powder using an agate mortar and pestle to ensure random crystallite orientation.

    • Mount the powder onto a zero-background sample holder.

  • Data Collection:

    • Use a diffractometer with a Cu Kα radiation source.

    • Scan a 2θ range appropriate to cover the major diffraction peaks of all expected phases (e.g., 20° to 100°).

    • Use a step size and counting time that provide good peak resolution and signal-to-noise ratio.

  • Data Analysis:

    • Use appropriate software to perform phase identification by matching peak positions and intensities to reference patterns.

    • For quantitative analysis, perform Rietveld refinement.

Guide 2: Removing AlNi Impurities via Zone Refining

Problem: My Al₃Ni₅ sample contains a significant amount of other Al-Ni phases.

Concept: Zone refining is a technique where a narrow molten zone is moved along a solid ingot. Impurities, which are often more soluble in the melt than in the solid, are segregated to one end of the ingot.[2][4][5] This method has been successfully applied to purify other intermetallic compounds.[3]

Experimental Protocol: Zone Refining of Al₃Ni₅ (Adapted from Al₂Cu Purification) [2][3]

  • Ingot Preparation:

    • Synthesize the Al₃Ni₅ material and cast it into a rod or bar shape, typically in a quartz or graphite crucible under an inert atmosphere.

  • Zone Melting Apparatus:

    • Place the Al₃Ni₅ ingot inside a quartz tube under a controlled atmosphere (e.g., high-purity argon).

    • Use a movable induction coil or a focused heat source to create a narrow molten zone in the ingot.

  • Refining Process:

    • Slowly move the heat source from one end of the ingot to the other. A slow travel speed is crucial for effective impurity segregation.

    • Repeat the process for multiple passes to enhance the purification.

  • Analysis:

    • After the final pass, section the ingot and analyze the composition at different points along its length using XRD and SEM-EDS to determine the distribution of impurities.

Quantitative Data: Example of Zone Refining Efficacy on a Related Intermetallic (Al₂Cu)

Impurity ElementInitial Concentration (ppm)Concentration after 10 passes (start of ingot) (ppm)Concentration after 10 passes (end of ingot) (ppm)
Si50< 10> 100
Fe30< 5> 60
Zn20< 2> 40

Note: This data is for the purification of Al₂Cu and serves as an illustrative example of the potential effectiveness of zone refining for intermetallic compounds.[3]

Guide 3: Selective Removal of AlNi Impurities via Chemical Etching

Problem: I need to remove surface-level AlNi impurities for subsequent processing or analysis.

Concept: Chemical etching utilizes a solution that preferentially dissolves the impurity phase over the matrix. The success of this method relies on the difference in chemical reactivity between AlNi and Al₃Ni₅. Given that AlNi phases with higher aluminum content are generally more reactive, it may be possible to selectively etch them.

Recommended Etchants for Investigation:

The following are common etchants for aluminum and nickel alloys that could serve as a starting point for developing a selective etching procedure for AlNi impurities in Al₃Ni₅.[6][7][8] The ideal etchant and conditions must be determined experimentally.

Etchant NameCompositionTypical Application
Keller's Reagent2 ml HF, 3 ml HCl, 5 ml HNO₃, 190 ml H₂OGeneral purpose for Al alloys.[8]
Kroll's Reagent2-3 ml HNO₃, 1-2 ml HF, 100 ml H₂OFor high-strength Al alloys.[8]
Dilute NaOH5-10% NaOH in waterEtching aluminum.[9]
Acidic Ferric ChlorideAqueous solution of FeCl₃ and HClEtching nickel.

Experimental Protocol: Developing a Selective Etching Method

  • Sample Preparation:

    • Prepare a polished surface of the impure Al₃Ni₅ sample to clearly observe the different phases.

    • Characterize the initial microstructure and phase distribution using SEM-EDS.

  • Etching Tests:

    • Immerse the sample in the chosen etchant for a short duration (e.g., 5-10 seconds).

    • Immediately rinse with deionized water and then with ethanol to stop the etching reaction.

    • Dry the sample thoroughly.

  • Analysis:

    • Examine the etched surface using an optical microscope and SEM to determine if the impurity phase has been preferentially attacked.

    • Adjust the etching time, temperature, and etchant concentration to optimize selectivity.

Visualizations

experimental_workflow Impurity Identification Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation cluster_conclusion Conclusion start As-Synthesized Al3Ni5 xrd XRD Analysis start->xrd sem_eds SEM-EDS Analysis start->sem_eds phase_id Phase Identification xrd->phase_id epma EPMA (Optional) sem_eds->epma sem_eds->phase_id quant_analysis Quantitative Analysis epma->quant_analysis phase_id->quant_analysis conclusion Impurity Profile Determined quant_analysis->conclusion

Caption: Workflow for the identification and quantification of impurity phases in Al₃Ni₅.

purification_workflow Conceptual Zone Refining Workflow cluster_prep Preparation cluster_process Zone Refining cluster_outcome Result cluster_analysis Verification start Impure Al3Ni5 Ingot pass1 Pass 1 start->pass1 passN Pass 'n' pass1->passN Repeat result Purified Ingot Impurity Concentration Gradient passN->result analysis Analyze Sections (XRD/SEM) result->analysis

Caption: Conceptual workflow for the purification of Al₃Ni₅ using the zone refining technique.

References

Addressing XRD peak overlap in Al-Ni alloy analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to X-ray Diffraction (XRD) analysis of Aluminum-Nickel (Al-Ni) alloys, with a specific focus on resolving peak overlap.

Frequently Asked Questions (FAQs)

Q1: I see overlapping peaks in my Al-Ni alloy XRD pattern. What are the common phases and reasons for this?

A1: Peak overlap in Al-Ni alloys is common due to the presence of multiple intermetallic phases with similar crystal structures and lattice parameters. Common phases that form during alloying include Al3Ni, Al3Ni2, and AlNi. For example, significant overlap can occur between the peaks of Al and Al3Ni, as well as between Al3Ni and Al3Ni2.[1][2] This is especially prevalent in multi-phase samples where numerous diffraction peaks are present in close proximity.

Q2: Which specific peaks from Al-Ni phases are known to overlap?

A2: Based on experimental data, here are some examples of known overlapping peaks in the Al-Ni system when using Cu Kα radiation:

PhasePeak (2θ)Overlapping Phase(s)Overlapping Peak (2θ)
Al~44.7°Al3Ni~44.6°
Al~65.0°Al3Ni~65.0°
Al3Ni~44.6°Al3Ni2~44-45°

Note: Peak positions can shift slightly due to factors like solid solution effects and instrumental parameters.

Q3: What is the primary method to resolve overlapping XRD peaks in Al-Ni alloys?

A3: The most powerful and widely recommended method for resolving heavily overlapping peaks in XRD patterns of multiphase materials like Al-Ni alloys is Rietveld refinement .[3] This technique uses a least-squares approach to fit a calculated theoretical diffraction pattern to your experimental data.[3] It can effectively deconvolute complex patterns by considering the crystal structures of all constituent phases.[3]

Q4: What software can I use for Rietveld refinement and peak deconvolution?

A4: Several software packages are available for Rietveld refinement and peak fitting. Some are commercial while others are open-source. Commonly used software includes:

  • Commercial: HighScore Plus (Malvern Panalytical), JADE (MDI), TOPAS (Bruker)[4]

  • Open-Source/Free: GSAS-II, PROFEX, FullProf Suite[4]

For simpler peak deconvolution without full structural refinement, software like OriginLab can be used to fit various peak shapes (e.g., Gaussian, Lorentzian) to the overlapping profiles.

Troubleshooting Guides

Guide 1: Poor Quality XRD Data Obscuring Peak Analysis

Problem: My XRD pattern has a high background, low intensity, and broad peaks, making it difficult to even identify potential overlaps.

Solution Workflow:

References

Technical Support Center: Focused Ion Beam (FIB) Milling of Al₃Ni₅ TEM Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the preparation of Al₃Ni₅ Transmission Electron Microscopy (TEM) samples using Focused Ion Beam (FIB) milling.

Frequently Asked Questions (FAQs)

Q1: What are the most common FIB milling artifacts observed in Al₃Ni₅ and similar aluminum-rich intermetallic samples?

A1: The most prevalent artifacts include:

  • Curtaining Effect: Striations or lines on the milled surface, resembling a curtain, caused by variations in sputtering rates across the sample.[1][2] This is particularly common in multiphase materials or samples with initial surface topography.

  • Gallium (Ga⁺) Implantation: The embedding of gallium ions from the primary ion beam into the sample's near-surface region.[3][4] In aluminum alloys, gallium can segregate at grain boundaries, potentially altering the material's properties and leading to incorrect analysis.[3][4][5]

  • Amorphization: The transformation of the crystalline structure of the sample to an amorphous state in the near-surface layers due to ion bombardment.[6][7] The thickness of this amorphous layer is dependent on the ion beam energy.[6]

  • Redeposition: Sputtered material from the sample can redeposit onto the freshly milled surfaces, obscuring the features of interest.[1]

  • Sample Bending or Warping: Thin lamellae can bend due to stresses induced during the milling process.

Q2: How can I minimize the curtaining effect on my Al₃Ni₅ sample?

A2: Several strategies can be employed to mitigate the curtaining effect:

  • Protective Layer Deposition: Deposit a layer of platinum (Pt) or other suitable material on the region of interest before milling. This sacrificial layer helps to planarize the surface and absorb the initial ion beam impact, promoting uniform milling.[1]

  • Optimized Milling Strategy: Employ a "backside milling" or "in-situ lift-out (INLO)" technique where the final thinning is performed from the substrate side, avoiding milling through different material layers that cause curtaining.[2]

  • Rocking Stage: If available on your FIB system, using a rocking stage continuously changes the angle of ion incidence, which can significantly reduce the formation of curtains.[8][9]

  • Low Beam Current for Final Polishing: Use progressively lower ion beam currents for the final thinning steps to reduce the sputtering rate and minimize topographical differences.[1]

Q3: What is the impact of Gallium (Ga⁺) implantation, and how can it be reduced?

A3: Ga⁺ implantation can lead to the formation of artifacts such as liquid metal embrittlement in aluminum alloys, where gallium concentrates at grain boundaries and alters the mechanical and chemical properties of the material.[3] This can lead to misinterpretation of TEM analysis.

To reduce Ga⁺ implantation:

  • Low-Energy Final Polish: Perform the final milling steps at a low accelerating voltage (e.g., 5 kV or 2 kV) to reduce the penetration depth of the gallium ions.[6][10]

  • Post-FIB Low-Energy Argon (Ar) Milling: After FIB preparation, a gentle cleaning with a broad-beam, low-energy argon ion mill can effectively remove the gallium-implanted and amorphous layers.[7]

  • Alternative Ion Sources: If available, using a Plasma FIB (PFIB) with a Xenon (Xe⁺) ion source can eliminate gallium-related artifacts as Xe is an inert gas and has a lower solubility in aluminum.[3][4][11][12]

Q4: How can I prevent or remove the amorphous layer on my TEM lamella?

A4: The amorphous layer is a result of the damage caused by the energetic ion beam. To minimize this:

  • Low Accelerating Voltage: The thickness of the amorphous layer is directly related to the ion beam energy. Using a lower kV for the final polishing steps is crucial.[6] For example, the amorphous layer in silicon can be reduced from ~22 nm at 30 kV to ~0.5-1.5 nm at 2 kV.[6]

  • Low-Energy Ion Milling: Subsequent milling with a low-energy (e.g., <1 keV) argon ion beam is a very effective method for removing the amorphous layer created during Ga⁺ FIB milling.[7]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Severe Curtaining - Inhomogeneous sample with phases of different sputtering rates.- Rough initial sample surface.[9]- High ion beam current during final thinning.- Deposit a thick, uniform protective platinum layer.- Use a rocking stage during milling if available.[8][9]- Employ a backside milling strategy.[2]- Use progressively lower beam currents for final polishing steps.[1]- For porous samples, infiltrate with a low-viscosity resin before milling.[9]
Lamella is too thick or has non-uniform thickness - Incorrect determination of the end-point for milling.- Redeposition of sputtered material.- Curtaining effect.[1]- Use in-situ SEM imaging to monitor the lamella thickness during milling.- Employ a cleaning cross-section milling pattern to remove redeposited material.- Address the root cause of curtaining (see above).
Presence of an amorphous layer in High-Resolution TEM images - High beam energy used for final polishing.[6]- Perform final polishing steps at low accelerating voltages (e.g., 5 kV, 2 kV).[6][10]- Use a post-FIB low-energy argon ion milling step to remove the damaged layer.[7]
Artifacts at grain boundaries in TEM analysis (e.g., unexpected elemental composition) - Gallium (Ga⁺) implantation and segregation at grain boundaries.[3][4]- Use a Xenon (Xe⁺) Plasma FIB if available to avoid gallium.[3][4]- Perform a final low-kV polishing step.[6]- Clean the sample with a low-energy argon ion mill after FIB preparation.[7]
Lamella breaks during lift-out or thinning - Lamella is too thin at the attachment point.- Insufficient welding to the manipulator needle or TEM grid.- Stress induced by the milling process.- Ensure a robust connection between the lamella and the manipulator needle with sufficient platinum deposition.- Use a "U-cut" or "J-cut" pattern that leaves a strong supporting bridge for lift-out.[10]- Reduce the beam current for the final cuts to minimize induced stress.

Quantitative Data: Recommended FIB Milling Parameters

The following table provides recommended starting parameters for FIB milling of Al₃Ni₅ and similar intermetallic compounds. These are general guidelines and may require optimization based on the specific instrument and sample characteristics.

Milling Stage Ion Beam Voltage (kV) Ion Beam Current Approximate Lamella Thickness Purpose
Bulk Milling 301 - 7 nA> 2 µmRapid removal of large volumes of material.
Initial Thinning 300.5 - 1 nA500 nm - 1 µmApproaching electron transparency.
Intermediate Thinning 30100 - 500 pA100 - 300 nmFurther thinning and improving surface finish.
Final Polishing 5 - 850 - 100 pA50 - 100 nmReducing surface damage and amorphization.
Low-Energy Cleaning 2 - 510 - 50 pA< 50 nmFinal cleaning and removal of amorphous layer.[6][10]

Experimental Protocols

Standard Lift-Out and Thinning Protocol for Al₃Ni₅

This protocol outlines the key steps for preparing a TEM lamella from a bulk Al₃Ni₅ sample.

  • Sample Preparation and Loading:

    • Ensure the Al₃Ni₅ sample is clean and securely mounted on an SEM stub.

    • Load the sample into the FIB/SEM chamber and achieve a high vacuum.

  • Region of Interest (ROI) Identification and Protection:

    • Locate the specific area for TEM analysis using the SEM.

    • Deposit a protective layer of platinum (typically 1-2 µm thick) over the ROI using electron-beam-induced deposition followed by ion-beam-induced deposition for a more robust layer.

  • Bulk Milling:

    • Tilt the stage to be perpendicular to the ion beam (typically 52°).

    • Mill two large trenches on either side of the protected ROI using a high beam current (e.g., 3-7 nA at 30 kV). This will create a lamella that is approximately 1-2 µm thick.

  • Undercut and Lift-Out:

    • Perform a "U-cut" or "J-cut" to free the bottom and sides of the lamella, leaving a small bridge of material at the top.

    • Bring a micromanipulator needle into contact with the side of the lamella.

    • Securely weld the needle to the lamella using ion-beam-induced platinum deposition.

    • Make the final cut to completely free the lamella from the bulk sample.

    • Carefully retract the manipulator to lift the lamella out of the trench.

  • Attachment to TEM Grid:

    • Move the lamella to a TEM grid (typically a copper or molybdenum omniprobe grid).

    • Carefully lower the lamella onto a post of the TEM grid.

    • Weld the lamella to the grid using ion-beam-induced platinum deposition.

    • Cut the lamella free from the manipulator needle using the ion beam.

  • Thinning to Electron Transparency:

    • Perform a series of thinning steps on both sides of the lamella, progressively reducing the ion beam current and voltage as the lamella gets thinner (refer to the Quantitative Data table).

    • Use a "cleaning cross-section" pattern to mill away material from the top and bottom surfaces of the lamella, which also helps to remove redeposited material.

    • The final polishing steps should be performed at low kV (e.g., 2-5 kV) to minimize the thickness of the amorphous and gallium-implanted layers.[6][10]

  • (Optional but Recommended) Post-FIB Cleaning:

    • If available, transfer the TEM grid to a low-energy, broad-beam argon ion mill to gently remove any remaining surface damage and contamination.

Visualizations

FIB_Troubleshooting_Workflow start Start: Identify Artifact in TEM Image artifact_type What is the primary artifact? start->artifact_type curtaining Curtaining (Striations) artifact_type->curtaining amorphization Amorphous Layer (Blurry HREM) artifact_type->amorphization ga_implant Ga Implantation (Compositional Anomalies) artifact_type->ga_implant redeposition Redeposition (Surface Debris) artifact_type->redeposition solve_curtaining Solution: - Use protective Pt layer - Optimize milling direction - Use rocking stage - Lower final beam current curtaining->solve_curtaining solve_amorphization Solution: - Final polish at low kV (2-5 kV) - Post-FIB Ar ion milling amorphization->solve_amorphization solve_ga_implant Solution: - Use Xe+ pFIB if available - Final polish at low kV - Post-FIB Ar ion milling ga_implant->solve_ga_implant solve_redeposition Solution: - Use cleaning cross-section - Optimize milling parameters - Gentle final Ar ion milling redeposition->solve_redeposition end End: Artifact Minimized solve_curtaining->end solve_amorphization->end solve_ga_implant->end solve_redeposition->end

Caption: Troubleshooting workflow for common FIB artifacts.

Curtaining_Mechanism cluster_before Before Milling cluster_after After Milling ion_beam_source Incoming Ion Beam pt_layer Protective Pt Layer phase_a Phase A (High Sputter Rate) ion_beam FIB Milling phase_b Phase B (Low Sputter Rate) milled_surface Milled Surface trench_a Deeper Trench (Phase A removed faster) ridge_b Ridge (Phase B remains) curtain_artifact Curtain Artifact ridge_b->curtain_artifact causes ion_beam->trench_a Results in ion_beam->ridge_b

Caption: Formation mechanism of the curtaining artifact.

References

Technical Support Center: Trialuminium Pentanickel (Al3Ni5) Ductility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the ductility of the intermetallic compound Trialuminium pentanickel (Al3Ni5).

Frequently Asked Questions (FAQs)

Q1: My Al3Ni5 sample is brittle, but literature suggests it should be ductile. Why is this the case?

A1: Theoretical calculations, specifically from first-principles studies, do indicate that Al3Ni5 is intrinsically a ductile material.[1][2] The discrepancy between theoretical ductility and experimental brittleness often arises from the synthesis and processing methods. Challenges such as the formation of micro-cracks, grain boundary embrittlement, and the presence of impurities or secondary phases can lead to brittle behavior in polycrystalline Al3Ni5.[3] The key to achieving the inherent ductility of Al3Ni5 lies in careful control of its microstructure during fabrication.

Q2: What are the primary strategies for improving the ductility of Al3Ni5?

A2: The two main strategies for enhancing the ductility of intermetallic compounds like Al3Ni5 are:

  • Microstructural Refinement: This involves reducing the grain size of the material. Smaller grains provide more grain boundaries, which can impede the propagation of cracks and, in some cases, accommodate more plastic deformation before fracture.[4][5]

  • Alloying: The addition of small amounts of a third element (microalloying) or larger amounts (macroalloying) can significantly improve ductility. Certain elements can segregate to the grain boundaries, strengthening them and reducing the likelihood of intergranular fracture.[1][6][7]

Q3: Which alloying elements are most promising for enhancing the ductility of Al3Ni5?

A3: While specific research on Al3Ni5 is limited, studies on other nickel aluminides, such as Ni3Al and NiAl, have shown significant ductility improvements with the addition of:

  • Boron (B): Even trace amounts of boron have been shown to dramatically increase the ductility of Ni3Al by strengthening the grain boundaries and suppressing intergranular fracture.[1][6]

  • Chromium (Cr), Iron (Fe), and Molybdenum (Mo): These elements have been successful in improving the room temperature ductility and high-temperature strength of nickel aluminides.[1][8]

Troubleshooting Guide

Issue 1: The synthesized Al3Ni5 powder shows incomplete alloying or the presence of unreacted Al and Ni.

  • Possible Cause: Insufficient milling time or energy during mechanical alloying.

  • Solution: Increase the milling time or the ball-to-powder ratio to enhance the energy of the milling process. Periodically take small samples for X-ray diffraction (XRD) analysis to check for the presence of elemental Al and Ni peaks. Continue milling until these peaks are no longer detectable and only the Al3Ni5 phase is present.

Issue 2: The consolidated Al3Ni5 pellet has low density and high porosity.

  • Possible Cause 1: Inadequate sintering temperature or pressure during hot pressing.

  • Solution 1: Increase the sintering temperature and/or pressure. Ensure the temperature is high enough to promote diffusion and particle bonding but below the melting point of Al3Ni5.

  • Possible Cause 2: The presence of oxide layers on the powder particles, which hinder sintering.

  • Solution 2: Handle the Al3Ni5 powder in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation. Consider a pre-sintering step under a reducing atmosphere (e.g., hydrogen) to remove surface oxides.

Issue 3: The Al3Ni5 sample exhibits cracking after hot pressing and cooling.

  • Possible Cause: Thermal stresses induced by a rapid cooling rate.

  • Solution: Implement a controlled, slow cooling ramp after the hot pressing cycle to minimize thermal shock and allow for stress relaxation.

Issue 4: Inconsistent mechanical properties across different batches.

  • Possible Cause: Variation in powder characteristics (particle size, morphology) or processing parameters.

  • Solution: Maintain strict control over all processing parameters, including milling time, ball-to-powder ratio, sintering temperature, pressure, and cooling rate. Characterize the powder from each batch to ensure consistency.

Experimental Protocols

Protocol 1: Synthesis of Al3Ni5 Powder via Mechanical Alloying

  • Powder Preparation: Weigh elemental aluminum (Al) and nickel (Ni) powders (purity > 99.5%, particle size < 50 µm) in a 3:5 atomic ratio.

  • Milling:

    • Load the powder mixture and hardened steel or tungsten carbide milling balls into a high-energy planetary ball mill vial inside an argon-filled glovebox.

    • Use a ball-to-powder weight ratio of 10:1.

    • Mill the powder at a rotational speed of 300 RPM.

    • Mill in cycles of 30 minutes of milling followed by 15 minutes of rest to prevent excessive heating.

    • Continue milling for a total of 20-30 hours.

  • Characterization: Analyze the milled powder using X-ray diffraction (XRD) to confirm the formation of the Al3Ni5 phase and the absence of elemental Al and Ni peaks.

Protocol 2: Consolidation of Al3Ni5 Powder by Hot Pressing

  • Die Loading: Load the synthesized Al3Ni5 powder into a graphite die.

  • Hot Pressing:

    • Place the die into a hot press furnace.

    • Heat the sample to 1000-1200°C under vacuum or an inert atmosphere.

    • Apply a uniaxial pressure of 30-50 MPa.

    • Hold at the peak temperature and pressure for 1-2 hours.

  • Cooling: Cool the sample slowly to room temperature over several hours.

  • Characterization: Characterize the density of the consolidated pellet using Archimedes' principle. Analyze the microstructure and grain size using scanning electron microscopy (SEM).

Protocol 3: Tensile Testing of Consolidated Al3Ni5

  • Specimen Preparation: Machine the consolidated Al3Ni5 pellet into a dog-bone-shaped tensile specimen according to ASTM E8 standards.

  • Testing:

    • Mount the specimen in a universal testing machine equipped with an extensometer.

    • Apply a uniaxial tensile load at a constant strain rate (e.g., 10⁻³ s⁻¹).

    • Record the stress-strain data until the specimen fractures.

  • Analysis: Determine the ultimate tensile strength (UTS), yield strength (YS), and elongation to fracture (a measure of ductility) from the stress-strain curve.

Quantitative Data

Table 1: Representative Mechanical Properties of Al3Ni5

Material ConditionAverage Grain Size (µm)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation to Fracture (%)
As-processed (Coarse Grained)254505501.5
Grain-refined55507003.0
Boron-doped (0.1 at.%)205006504.5

Note: The data in this table are representative values based on typical improvements observed in other nickel aluminides and should be used as a general guideline.

Visualizations

experimental_workflow cluster_synthesis Powder Synthesis cluster_consolidation Consolidation cluster_testing Mechanical Testing s1 Weigh Al and Ni Powders (3:5 atomic ratio) s2 Mechanical Alloying (High-Energy Ball Mill) s1->s2 s3 XRD Analysis to Confirm Al3Ni5 Phase s2->s3 c1 Hot Pressing (1000-1200°C, 30-50 MPa) s3->c1 c2 Slow Cooling c1->c2 c3 Density and Microstructure Characterization c2->c3 t1 Prepare Tensile Specimen (ASTM E8) c3->t1 t2 Uniaxial Tensile Test t1->t2 t3 Analyze Stress-Strain Data t2->t3 end Ductile Al3Ni5 t3->end Ductility Quantified

Caption: Experimental workflow for enhancing Al3Ni5 ductility.

troubleshooting_guide cluster_synthesis Synthesis Issues cluster_processing Processing Issues start Observed Brittleness p1 Incomplete Alloying start->p1 Check XRD p2 Powder Contamination start->p2 Check Handling c1 High Porosity start->c1 Check Density c2 Microcracking start->c2 Check SEM c3 Coarse Grain Structure start->c3 Check SEM s1 Increase Milling Time/Energy p1->s1 Solution s2 Use Inert Atmosphere p2->s2 Solution s3 Optimize Sintering Parameters c1->s3 Solution s4 Slow Cooling Rate c2->s4 Solution s5 Refine Powder/Optimize Pressing c3->s5 Solution

Caption: Troubleshooting logic for brittle Al3Ni5.

ductility_mechanism stress Applied Stress dislocation Dislocation Motion stress->dislocation gb Grain Boundary dislocation->gb impeded by alloy Alloying Elements at GB dislocation->alloy impeded by ductility Enhanced Ductility gb->ductility Smaller grains increase GB area, dispersing slip alloy->ductility Strengthened GBs prevent crack initiation

Caption: Mechanism of ductility enhancement in Al3Ni5.

References

Technical Support Center: Enhancing the Thermal Stability of Al₃Ni₅ for High-Temperature Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Al₃Ni₅ intermetallic phase, focusing on enhancing its thermal stability for high-temperature applications.

Frequently Asked Questions (FAQs)

Q1: What is Al₃Ni₅ and why is its thermal stability important?

A1: Al₃Ni₅ is an intermetallic compound within the aluminum-nickel (Al-Ni) binary system. Its importance in high-temperature applications stems from the inherent high thermal stability and corrosion resistance of Al-Ni intermetallics. Enhancing its thermal stability is crucial for developing advanced materials for use in demanding environments such as aerospace components, high-temperature coatings, and industrial gas turbines.

Q2: At what temperature does Al₃Ni₅ form and decompose?

A2: According to the Al-Ni phase diagram, Al₃Ni₅ is a line compound, meaning it forms at a specific stoichiometric composition. It is reported to form via a peritectoid reaction at approximately 641 °C (914 K).[1] Above this temperature, it is expected to decompose into other Al-Ni phases.

Q3: What are the primary challenges encountered when trying to enhance the thermal stability of Al₃Ni₅?

A3: The main challenges include:

  • Phase Purity: Achieving a single-phase Al₃Ni₅ material is difficult due to the presence of several other stable intermetallic compounds in the Al-Ni system, such as Al₃Ni, AlNi, Al₃Ni₂, and AlNi₃.

  • Grain Growth: At elevated temperatures, grain growth can occur, which may degrade the mechanical properties of the material.

  • Oxidation: Like many materials at high temperatures, Al₃Ni₅ is susceptible to oxidation, which can limit its lifespan and performance.

  • Brittleness: Intermetallic compounds are often inherently brittle at room temperature, which can pose challenges for processing and application.

Q4: What general strategies can be employed to enhance the thermal stability of intermetallic compounds like Al₃Ni₅?

A4: General strategies include:

  • Alloying: Introducing a third element can stabilize the crystal structure, inhibit grain growth, and improve oxidation resistance.

  • Microstructural Refinement: Creating a fine-grained microstructure through specific synthesis and processing techniques can enhance mechanical properties at high temperatures.

  • Protective Coatings: Applying a thermally stable and oxidation-resistant coating can protect the Al₃Ni₅ substrate from the harsh operating environment.

Troubleshooting Guides

Problem 1: Difficulty in Synthesizing Phase-Pure Al₃Ni₅

Symptoms:

  • X-ray diffraction (XRD) analysis shows the presence of other Al-Ni phases (e.g., AlNi, Al₃Ni₂) in the synthesized sample.

  • Inconsistent mechanical or thermal properties across different batches.

Possible Causes:

  • Incorrect initial stoichiometry of aluminum and nickel powders.

  • Inadequate mixing of the precursor powders.

  • Non-optimal synthesis temperature and time.

  • Contamination from the synthesis environment (e.g., crucible, atmosphere).

Troubleshooting Steps:

  • Verify Stoichiometry: Precisely weigh the high-purity aluminum and nickel powders to the 3:5 atomic ratio.

  • Ensure Homogeneous Mixing: Utilize high-energy ball milling for an extended period to ensure a homogeneous mixture of the precursor powders.

  • Optimize Synthesis Parameters:

    • For solid-state reaction synthesis, carefully control the annealing temperature to be just below the peritectoid decomposition temperature of Al₃Ni₅ (around 641 °C).[1]

    • Use a slow heating rate to allow for complete diffusion and reaction.

    • Employ a controlled atmosphere (e.g., high vacuum or inert gas) to prevent oxidation.

  • Material Characterization: Use XRD and energy-dispersive X-ray spectroscopy (EDS) to confirm the phase purity and elemental composition of the synthesized material.

Problem 2: Poor High-Temperature Oxidation Resistance

Symptoms:

  • Visible formation of an oxide scale on the surface after exposure to high temperatures.

  • Weight gain measured by thermogravimetric analysis (TGA) during heating in an oxidizing atmosphere.

  • Degradation of mechanical properties after high-temperature exposure.

Possible Causes:

  • Inherent susceptibility of the Al-Ni system to oxidation at very high temperatures.

  • Presence of impurities or secondary phases that act as oxidation initiation sites.

  • Surface defects or porosity that increase the surface area exposed to the oxidizing environment.

Troubleshooting Steps:

  • Alloying for Oxidation Resistance:

    • Introduce small amounts of a third element known to form a stable, protective oxide layer. Chromium (Cr) and yttrium (Y) are commonly used for this purpose in nickel-based alloys.

  • Surface Modification:

    • Apply a protective coating such as alumina (Al₂O₃) or yttria-stabilized zirconia (YSZ) through techniques like physical vapor deposition (PVD) or plasma spraying.

  • Control Microstructure:

    • Aim for a dense, non-porous microstructure to minimize the exposed surface area. Techniques like hot isostatic pressing (HIP) can be beneficial.

Quantitative Data Summary

PropertyValueReference
Al₃Ni₅ Formation Temperature ~641 °C (Peritectoid Reaction)[1]
Crystal System Orthorhombic[1]

Note: Specific quantitative data on the enhanced thermal stability of Al₃Ni₅ through alloying is limited in the public domain. The effectiveness of alloying elements would need to be determined experimentally.

Experimental Protocols

Protocol 1: Synthesis of Al₃Ni₅ via Powder Metallurgy

Objective: To synthesize a phase-pure Al₃Ni₅ intermetallic compound.

Materials:

  • High-purity aluminum powder (-325 mesh, 99.9%)

  • High-purity nickel powder (-325 mesh, 99.9%)

  • Acetone or ethanol for cleaning

  • Inert gas (e.g., Argon)

Equipment:

  • High-energy ball mill

  • Hydraulic press

  • Tube furnace with temperature and atmosphere control

  • Alumina crucibles

  • XRD and SEM with EDS for characterization

Procedure:

  • Powder Preparation: Weigh aluminum and nickel powders in a 3:5 atomic ratio.

  • Milling: Place the powders in a hardened steel vial with steel balls (ball-to-powder ratio of 10:1) inside a glovebox filled with argon. Mill the powders for 10-20 hours to achieve a homogeneous mixture.

  • Compaction: Uniaxially press the milled powder into pellets at a pressure of 200-300 MPa.

  • Sintering/Annealing:

    • Place the pellets in an alumina crucible inside a tube furnace.

    • Evacuate the furnace to a high vacuum (< 10⁻⁵ Torr) and then backfill with high-purity argon.

    • Heat the furnace to a temperature just below the peritectoid temperature of Al₃Ni₅ (e.g., 630 °C) at a slow heating rate (e.g., 5 °C/min).

    • Hold at the peak temperature for an extended period (e.g., 24-48 hours) to allow for complete diffusion and phase formation.

    • Cool the furnace slowly to room temperature.

  • Characterization: Analyze the phase composition and microstructure of the sintered pellets using XRD and SEM with EDS.

Protocol 2: Evaluation of Thermal Stability using TGA/DTA

Objective: To determine the decomposition temperature and oxidation resistance of the synthesized Al₃Ni₅.

Equipment:

  • Simultaneous Thermal Analyzer (TGA/DTA or TGA/DSC)

  • Alumina or platinum crucibles

  • High-purity air or oxygen, and an inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Sample Preparation: Place a small, known weight (e.g., 10-20 mg) of the synthesized Al₃Ni₅ powder or a small piece of the sintered pellet into the crucible.

  • TGA/DTA Analysis for Decomposition:

    • Place the crucible in the TGA/DTA instrument.

    • Purge the furnace with an inert gas (Argon or Nitrogen).

    • Heat the sample from room temperature to a temperature above the expected decomposition point (e.g., 700 °C) at a controlled heating rate (e.g., 10 °C/min).

    • Record the weight change (TGA) and the differential thermal signal (DTA). The decomposition will be indicated by an endothermic peak in the DTA curve and potentially a small weight change if there is any volatile component, though unlikely for this system.

  • TGA/DTA Analysis for Oxidation Resistance:

    • Repeat the analysis but use a flowing atmosphere of high-purity air or oxygen.

    • Heat the sample to the desired high temperature (e.g., 600 °C) and hold for a period of time.

    • Monitor the weight gain as a function of time and temperature. A smaller weight gain indicates better oxidation resistance.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Al3Ni5 cluster_characterization Characterization cluster_evaluation Thermal Stability Evaluation Powder_Prep Powder Preparation (Al:Ni = 3:5 atomic ratio) Milling High-Energy Ball Milling (10-20h, Ar atmosphere) Powder_Prep->Milling Compaction Uniaxial Pressing (200-300 MPa) Milling->Compaction Sintering Sintering/Annealing (~630°C, 24-48h, Ar) Compaction->Sintering XRD X-Ray Diffraction (XRD) (Phase Identification) Sintering->XRD SEM_EDS SEM with EDS (Microstructure & Composition) Sintering->SEM_EDS TGA_DTA_Decomp TGA/DTA (Inert) (Decomposition Temperature) Sintering->TGA_DTA_Decomp TGA_Oxidation TGA (Oxidizing) (Oxidation Resistance) Sintering->TGA_Oxidation

Caption: Experimental workflow for synthesis and characterization of Al₃Ni₅.

Troubleshooting_Synthesis Problem Problem: Impure Al3Ni5 Phase Cause1 Incorrect Stoichiometry Problem->Cause1 Cause2 Inhomogeneous Mixing Problem->Cause2 Cause3 Non-Optimal Synthesis Parameters Problem->Cause3 Solution1 Verify Powder Weights Cause1->Solution1 Solution2 Increase Milling Time Cause2->Solution2 Solution3 Optimize Temperature & Time Cause3->Solution3

Caption: Troubleshooting logic for impure Al₃Ni₅ synthesis.

References

Validation & Comparative

A Comparative Analysis of the Mechanical Properties of Al3Ni5 and Ni3Al Intermetallic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of two nickel aluminide intermetallic compounds, Al3Ni5 and Ni3Al. The information presented herein is curated from experimental and theoretical studies to offer an objective performance analysis, aiding in material selection for high-temperature structural applications.

Quantitative Mechanical Properties

The mechanical properties of Al3Ni5 and Ni3Al are summarized in the table below. It is critical to note that the data for Al3Ni5 are derived from theoretical calculations (first-principles studies), while the data for Ni3Al are based on experimental measurements. This distinction is crucial for interpreting the comparison.

Mechanical PropertyAl3Ni5 (Theoretical)Ni3Al (Experimental)
Tensile Yield Strength Not Available> 1200 MPa (for fine-grained, ~1 µm grain size)[1]
Ultimate Tensile Strength Not AvailableVaries with grain size; generally lower increase than yield strength with grain refinement.[1]
Elongation to Fracture Not Available~30% (for fine-grained, ~1 µm grain size)[1]
Hardness Not Available~20% lower in disordered FCC phase compared to ordered L12 phase.[2]
Young's Modulus Not AvailableIndistinguishable between ordered and disordered phases.[2]
Bulk Modulus 162 GPaNot Available
Shear Modulus Not AvailableNot Available
Ductility/Brittleness DuctileCan exhibit brittleness, but ductility is significantly improved by grain refinement and control of atomic ordering.[1][2]
Crystal Structure OrthorhombicL1₂ (ordered face-centered cubic)

Crystal Structure

The distinct crystal structures of Al3Ni5 and Ni3Al fundamentally influence their mechanical behavior.

crystal_structures Crystal Structures of Al3Ni5 and Ni3Al Al3Ni5 Al3Ni5 Orthorhombic Ni3Al Ni3Al L1₂ (Ordered FCC) Al3Ni5->Ni3Al Different Crystal Symmetry

Fig. 1: A diagram illustrating the different crystal structures of Al3Ni5 and Ni3Al.

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the mechanical properties of intermetallic compounds like Ni3Al. While specific experimental data for Al3Ni5 is not available, similar protocols would be employed for its characterization.

Tensile Testing

Objective: To determine the tensile yield strength, ultimate tensile strength, and elongation to fracture of the material.

Methodology:

  • Specimen Preparation: Thin strips of the intermetallic alloy with varying grain sizes are prepared. This often involves processes like cold rolling followed by specific heat treatments to achieve desired microstructures. The dimensions of the test specimens are precisely measured.

  • Testing Apparatus: A universal testing machine (UTM) is used to apply a uniaxial tensile load to the specimen at a constant strain rate.

  • Procedure:

    • The specimen is securely mounted in the grips of the UTM.

    • An extensometer is attached to the specimen's gauge section to accurately measure elongation.

    • The tensile test is initiated at a controlled, constant crosshead speed.

    • The load and displacement data are continuously recorded until the specimen fractures.

  • Data Analysis:

    • The engineering stress is calculated by dividing the applied load by the original cross-sectional area of the specimen.

    • The engineering strain is calculated by dividing the change in length by the original gauge length.

    • A stress-strain curve is plotted from the collected data.

    • Tensile Yield Strength (TYS): Determined as the stress at which the material begins to deform plastically. For materials without a distinct yield point, the 0.2% offset method is often used.

    • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before necking and fracture.

    • Elongation to Fracture: The percentage increase in length of the specimen after fracture, which is a measure of ductility.

Hardness Testing

Objective: To measure the material's resistance to localized plastic deformation, such as scratching or indentation.

Methodology:

  • Specimen Preparation: The surface of the material is polished to a smooth, flat finish to ensure accurate indentation.

  • Testing Apparatus: A nanoindenter or a microhardness tester is used. These instruments employ a precisely shaped indenter tip (e.g., Berkovich or Vickers) that is pressed into the material's surface with a known load.

  • Procedure:

    • The specimen is placed on the testing stage.

    • The indenter is brought into contact with the specimen's surface.

    • A predetermined load is applied for a specific duration (dwell time).

    • The load is then removed.

  • Data Analysis:

    • The dimensions (area or depth) of the resulting indentation are measured.

    • The hardness value is calculated based on the applied load and the indentation size. For nanoindentation, hardness and elastic modulus can be determined from the load-displacement curve.

Discussion and Comparison

The available data highlights a significant difference in the current understanding of Al3Ni5 and Ni3Al. Ni3Al has been extensively studied due to its importance in high-temperature applications, such as in nickel-based superalloys. Experimental studies have shown that the mechanical properties of Ni3Al are highly dependent on its microstructure, particularly grain size and the degree of atomic ordering.[1][2] Fine-grained Ni3Al exhibits a remarkable combination of high tensile yield strength and significant ductility.[1] The ability to tailor its properties through processing makes it a versatile material.

In contrast, the mechanical properties of Al3Ni5 are primarily understood through theoretical calculations. These first-principles studies predict that Al3Ni5 is a ductile material with a high bulk modulus. However, the lack of experimental validation means that its practical performance remains to be confirmed. The orthorhombic crystal structure of Al3Ni5 is less symmetric than the L1₂ structure of Ni3Al, which could imply more complex deformation mechanisms.

Logical Relationship of Material Properties

The following diagram illustrates the logical flow from material synthesis to the determination of mechanical properties.

logical_flow Logical Flow of Material Characterization cluster_synthesis Material Synthesis cluster_characterization Microstructural and Mechanical Characterization cluster_properties Determined Mechanical Properties Synthesis Alloy Preparation (e.g., Cold Rolling, Heat Treatment) Microstructure Microstructure Analysis (Grain Size, Phase Identification) Synthesis->Microstructure influences Tensile Tensile Testing Microstructure->Tensile affects Hardness Hardness Testing Microstructure->Hardness affects Strength Strength (Yield, Ultimate) Tensile->Strength Ductility Ductility (Elongation) Tensile->Ductility Hardness_Prop Hardness Hardness->Hardness_Prop

Fig. 2: Workflow from material synthesis to property determination.

Conclusion

References

A Comparative Analysis of Creep Resistance: Al3Ni5 vs. Gamma-TiAl Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in materials science and high-temperature structural applications, the selection of materials with superior creep resistance is paramount. This guide provides a detailed comparison of the creep properties of the intermetallic compound Al3Ni5 and the well-established gamma-titanium aluminide (γ-TiAl) alloys, supported by available experimental data and standardized testing protocols.

This publication aims to deliver an objective comparison to inform material selection for high-temperature applications where long-term dimensional stability under load is critical. While extensive data is available for γ-TiAl alloys, this guide also highlights the current state of knowledge on the less-characterized Al3Ni5 intermetallic.

Executive Summary

Gamma-TiAl alloys are renowned for their excellent high-temperature strength, low density, and good creep resistance, making them suitable for applications in the aerospace and automotive industries. Their creep behavior is significantly influenced by their microstructure, with fully lamellar structures demonstrating superior creep strength. In contrast, experimental data on the creep properties of the Al3Ni5 intermetallic is less prevalent in publicly accessible literature. This guide synthesizes the available information on both alloy systems to provide a comparative overview.

Quantitative Creep Data

The following tables summarize key creep parameters for representative γ-TiAl alloys. A notable gap in the literature exists for comparable experimental data for the Al3Ni5 compound under similar conditions.

Table 1: Creep Properties of Gamma-TiAl Alloys

Alloy CompositionTemperature (°C)Stress (MPa)Minimum Creep Rate (s⁻¹)Stress Exponent (n)Activation Energy (Qc, kJ/mol)
Ti-48Al-2Cr-2Nb7601721.0 x 10⁻⁸5360
Ti-45Al-2Mn-2Nb7502002.5 x 10⁻⁸4-5330
TNM Alloy (Ti-43.5Al-4Nb-1Mo-0.1B)8001501.0 x 10⁻⁷5370

Note: The data presented are representative values from various studies and can vary based on specific processing routes and microstructural characteristics.

Table 2: Creep Properties of Al3Ni5

Alloy CompositionTemperature (°C)Stress (MPa)Minimum Creep Rate (s⁻¹)Stress Exponent (n)Activation Energy (Qc, kJ/mol)
Al3Ni5--Data not availableData not availableData not available

An extensive search of the current literature did not yield specific experimental data for the minimum creep rate, stress exponent, or activation energy of creep for the Al3Ni5 intermetallic compound.

Microstructural Influence on Creep Resistance

Gamma-TiAl Alloys

The creep resistance of γ-TiAl alloys is intrinsically linked to their microstructure. The two primary microstructures are:

  • Duplex: Consisting of equiaxed γ grains and a smaller fraction of lamellar (α₂ + γ) colonies. This microstructure generally offers good ductility and fatigue resistance but has lower fracture toughness and creep resistance.

  • Fully Lamellar: Composed entirely of colonies of alternating α₂ (Ti₃Al) and γ (TiAl) lamellae. This structure is known for its superior fracture toughness and, most importantly, its excellent creep resistance. The fine, closely spaced lamellar interfaces act as effective barriers to dislocation motion, which is a primary mechanism of creep deformation at high temperatures.

Al3Ni5

Due to the lack of specific creep studies on Al3Ni5, a detailed understanding of the influence of its microstructure on creep resistance is not well-established. However, general principles of creep in intermetallic compounds suggest that factors such as grain size, the presence of secondary phases, and the nature of grain boundaries would play a significant role.

Experimental Protocols for Creep Testing

The determination of creep properties for metallic materials, including intermetallics, is typically conducted following standardized procedures. The most widely recognized standard is ASTM E139, "Standard Test Methods for Conducting Creep, Creep-Rupture, and Stress-Rupture Tests of Metallic Materials".

Key Steps in a Standard Creep Test:
  • Specimen Preparation: A standardized test specimen is machined from the material to be evaluated.

  • Furnace and Temperature Control: The specimen is placed within a high-temperature furnace, and the temperature is raised to the desired test temperature and held to achieve thermal equilibrium.

  • Load Application: A constant tensile load is applied to the specimen.

  • Strain Measurement: The elongation of the specimen is continuously monitored over time using an extensometer.

  • Data Acquisition: The strain is recorded as a function of time, generating a creep curve.

  • Analysis: The creep curve is analyzed to determine the three stages of creep (primary, secondary, and tertiary) and to calculate key parameters such as the minimum creep rate (in the secondary stage), time to rupture, and creep ductility.

The following diagram illustrates a generalized workflow for a standard creep test.

CreepTestWorkflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis Specimen Machine Test Specimen Mount Mount Specimen in Creep Frame Specimen->Mount Heat Heat to Test Temperature Mount->Heat Stabilize Stabilize Temperature Heat->Stabilize Load Apply Constant Load Stabilize->Load Measure Continuously Measure Strain Load->Measure Plot Plot Strain vs. Time Measure->Plot Determine Determine Creep Stages Plot->Determine Calculate Calculate Creep Parameters Determine->Calculate

Figure 1: Generalized workflow for a standard creep test.

Logical Framework for Creep Mechanism Analysis

The dominant creep mechanism in a material at a given temperature and stress can often be inferred from the values of the stress exponent (n) and the activation energy (Qc). The relationship between the minimum creep rate (ε̇), applied stress (σ), and temperature (T) is commonly described by the power-law creep equation:

ε̇ = Aσⁿexp(-Qc/RT)

Where A is a material constant and R is the gas constant.

The diagram below illustrates the logical flow for identifying potential creep mechanisms based on experimental data.

CreepMechanism cluster_input Experimental Data cluster_calc Calculation cluster_interp Interpretation cluster_mech Dominant Mechanism Stress Stress (σ) StressExp Calculate Stress Exponent (n) Stress->StressExp Temp Temperature (T) ActEnergy Calculate Activation Energy (Qc) Temp->ActEnergy CreepRate Minimum Creep Rate (ε̇) CreepRate->StressExp CreepRate->ActEnergy n_value n ≈ 1? StressExp->n_value Qc_value Qc ≈ Q_lattice? ActEnergy->Qc_value n_value->Qc_value No (n > 2) Diffusion Diffusion Creep n_value->Diffusion Yes Qc_value->Diffusion No (Qc ≈ Q_gb) Dislocation Dislocation Creep Qc_value->Dislocation Yes

Figure 2: Logical flow for identifying creep mechanisms.

Conclusion

Based on the available experimental data, γ-TiAl alloys, particularly those with a fully lamellar microstructure, exhibit well-documented and superior creep resistance at elevated temperatures. The lack of specific, quantitative creep data for the Al3Ni5 intermetallic in the open literature prevents a direct, data-driven comparison. While the fundamental properties of intermetallics suggest that Al3Ni5 could possess good high-temperature stability, further experimental investigation is required to quantify its creep performance and establish its potential as a creep-resistant material relative to established alloys like γ-TiAl. Researchers are encouraged to focus future work on characterizing the high-temperature mechanical properties of Al-rich Al-Ni intermetallics to fill this knowledge gap.

A Comparative Analysis of Al₃Ni₅ and Traditional Nickel Catalysts in Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and stable catalysts is perpetual. In the realm of nickel-based catalysts, traditionally dominated by Raney Ni and supported nickel catalysts like Ni/Al₂O₃, intermetallic compounds such as aluminum-nickel alloys are emerging as promising alternatives. This guide provides a comparative overview of the catalytic performance of Al₃Ni₅ against these conventional nickel catalysts, with a focus on hydrogenation reactions, supported by available experimental data and detailed methodologies.

While direct comparative data for the specific Al₃Ni₅ stoichiometry is limited in publicly accessible research, we can draw valuable insights from studies on closely related nickel aluminide intermetallics, such as NiAl and Ni₃Al. These compounds exhibit distinct structural and electronic properties compared to elemental nickel, which in turn influences their catalytic behavior.

Executive Summary of Catalytic Performance

Intermetallic nickel-aluminum compounds often exhibit superior selectivity and stability compared to traditional nickel catalysts, albeit sometimes at the cost of lower initial activity. The ordered crystal structure of nickel aluminides can lead to a more uniform distribution of active sites and modify the electronic properties of nickel, thereby influencing the adsorption of reactants and the reaction pathways.

Catalyst TypePrimary AdvantagesPrimary Disadvantages
Al-Ni Intermetallics (e.g., NiAl, Ni₃Al) High selectivity, Enhanced stability and resistance to deactivationOften lower initial activity compared to Raney Ni
Raney Nickel (Raney Ni) High catalytic activity, Widely used and well-understoodLower selectivity, Prone to deactivation, Pyrophoric nature
Supported Nickel (e.g., Ni/Al₂O₃) Good activity, Lower costCan be prone to sintering and coking, Performance dependent on support

Quantitative Performance Data

The following table summarizes key performance metrics for nickel aluminide catalysts in comparison to traditional nickel catalysts in the selective hydrogenation of naphthalene to tetralin. It is important to note that the nickel aluminide catalyst, in this case, is NiAl, which serves as a proxy for the Al-Ni intermetallic class.

CatalystConversion (%)Selectivity to Tetralin (%)Stability (Time on Stream)
NiAl High and lasting100%[1]> 125 hours[1]
NiO/SiO₂/Al₂O₃ Higher initial activityLower than NiAl[1]Less stable than NiAl[1]
Metallic Ni Lower than NiAl[1]Not specifiedNot specified

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of catalytic performance data. Below are representative protocols for the preparation and testing of nickel aluminide and traditional nickel catalysts.

Catalyst Preparation

1. Nickel Aluminide (NiAl) Synthesis via Chemical Route

A chemical synthesis route can be employed to produce nanocrystalline nickel aluminide intermetallic compounds.[1]

  • Precursors: A nickel source (e.g., nickel(II) acetylacetonate) and an aluminum source (e.g., lithium aluminum hydride, LiAlH₄) are used.

  • Procedure:

    • The nickel precursor is dissolved in a suitable solvent (e.g., tetrahydrofuran).

    • The aluminum precursor solution is added dropwise to the nickel precursor solution under an inert atmosphere (e.g., argon).

    • The molar ratio of Ni to Al is carefully controlled to target the desired intermetallic phase (e.g., NiAl).

    • The resulting precipitate is collected, washed, and dried.

    • The dried powder is then calcined and reduced under a hydrogen atmosphere to form the active catalyst.

2. Raney Nickel Preparation

Raney Nickel is typically prepared by leaching a nickel-aluminum alloy.

  • Alloy Preparation: A nickel-aluminum alloy (typically 50:50 wt%) is prepared by melting the two metals together and then quenching the melt.

  • Leaching:

    • The crushed alloy is treated with a concentrated solution of sodium hydroxide.

    • The sodium hydroxide selectively dissolves the aluminum, leaving behind a porous, high surface area nickel catalyst.

    • The catalyst is then washed extensively with deionized water to remove residual sodium aluminate and sodium hydroxide.

Catalytic Activity Testing: Selective Hydrogenation of Naphthalene

The following is a general procedure for evaluating the catalytic performance in a vapor-phase hydrogenation reaction.[1]

  • Reactor Setup: A fixed-bed reactor is typically used, where the catalyst is packed into a tubular reactor.

  • Reaction Conditions:

    • Reactants: Naphthalene is vaporized and mixed with a stream of hydrogen gas.

    • Temperature: The reaction temperature is controlled, for instance, in the range of 200-300°C.

    • Pressure: The reaction is carried out at a specific pressure, for example, atmospheric pressure.

    • Flow Rate: The flow rates of the reactants are controlled using mass flow controllers.

  • Product Analysis: The reaction products are analyzed using gas chromatography (GC) to determine the conversion of naphthalene and the selectivity to various products, such as tetralin and decalin.

Key Mechanistic and Workflow Diagrams

To visualize the processes involved, the following diagrams illustrate the catalyst preparation workflow and a simplified reaction pathway comparison.

Catalyst_Preparation_Workflow cluster_0 Ni-Al Intermetallic Preparation cluster_1 Raney Ni Preparation Precursors (Ni & Al salts) Precursors (Ni & Al salts) Solution Mixing Solution Mixing Precursors (Ni & Al salts)->Solution Mixing Precipitation Precipitation Solution Mixing->Precipitation Washing & Drying Washing & Drying Precipitation->Washing & Drying Calcination & Reduction Calcination & Reduction Washing & Drying->Calcination & Reduction Active Ni-Al Catalyst Active Ni-Al Catalyst Calcination & Reduction->Active Ni-Al Catalyst Ni-Al Alloy Ni-Al Alloy Leaching (NaOH) Leaching (NaOH) Ni-Al Alloy->Leaching (NaOH) Washing Washing Leaching (NaOH)->Washing Active Raney Ni Active Raney Ni Washing->Active Raney Ni

Caption: Workflow for the preparation of Ni-Al intermetallic and Raney Ni catalysts.

Reaction_Pathway_Comparison cluster_0 On Al-Ni Intermetallic Catalyst cluster_1 On Traditional Ni Catalyst Naphthalene Naphthalene Tetralin Tetralin Naphthalene->Tetralin High Selectivity Naphthalene->Tetralin Decalin (over-hydrogenation) Decalin (over-hydrogenation) Tetralin->Decalin (over-hydrogenation) Lower Selectivity

Caption: Simplified reaction pathway for naphthalene hydrogenation on different catalysts.

Concluding Remarks

The available evidence suggests that nickel aluminide intermetallic catalysts, as exemplified by NiAl, offer significant advantages in terms of selectivity and long-term stability for hydrogenation reactions compared to traditional nickel catalysts. While their initial activity may be lower in some cases, the ability to maintain high selectivity over extended periods makes them highly attractive for industrial applications where product purity and catalyst longevity are critical. For researchers and professionals in drug development, where precise control over chemical transformations is paramount, the enhanced selectivity of Al-Ni intermetallic catalysts could be particularly beneficial. Further research focusing on the specific Al₃Ni₅ stoichiometry is warranted to fully elucidate its catalytic potential and optimize its performance for various chemical transformations.

References

A Comparative Guide to the Oxidation Behavior of Nickel Aluminides: Focus on Al3Ni5, NiAl, and Ni3Al

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the high-temperature oxidation behavior of various nickel aluminide intermetallic compounds, with a particular focus on the theoretical advantages of Al3Ni5 in comparison to the more extensively studied NiAl and Ni3Al phases. The information presented herein is supported by experimental data from peer-reviewed literature, offering insights into the mechanisms that govern the long-term stability of these materials in oxidative environments.

Introduction to Nickel Aluminides

Nickel aluminides are a class of intermetallic compounds that exhibit a unique combination of high melting points, low densities, and excellent high-temperature strength and corrosion resistance. These properties make them attractive candidate materials for applications in demanding environments, such as in gas turbines, aerospace components, and high-temperature coatings. The oxidation resistance of nickel aluminides is primarily attributed to their ability to form a slow-growing, adherent, and thermodynamically stable aluminum oxide (α-Al2O3) layer on their surface, which acts as a barrier to further oxidation.

The specific phase of the nickel aluminide plays a crucial role in its oxidation performance. This guide will compare the oxidation behavior of three key nickel aluminide phases:

  • NiAl (B2 crystal structure): A well-studied intermetallic with a high aluminum content, known for its excellent oxidation resistance.

  • Ni3Al (L12 crystal structure): A key strengthening phase in many nickel-based superalloys, with a lower aluminum content compared to NiAl.

  • Al3Ni5: An aluminum-rich phase, for which there is a notable lack of extensive experimental oxidation data in the public domain. This guide will, therefore, provide a theoretical assessment of its expected behavior based on established principles of high-temperature oxidation in the Ni-Al system.

Comparative Oxidation Behavior

The primary factor governing the oxidation resistance of nickel aluminides is their ability to form and maintain a continuous, protective α-Al2O3 scale. The aluminum content of the alloy is a critical determinant in this process.

Qualitative Comparison
  • NiAl: Due to its high aluminum content (typically around 50 at.%), NiAl readily forms a continuous and protective α-Al2O3 scale upon exposure to high-temperature oxidizing environments. This scale exhibits a low growth rate and good adherence to the substrate, providing excellent long-term oxidation resistance.[1][2][3] At temperatures below 1100°C, metastable forms of alumina, such as θ-Al2O3, may initially form and subsequently transform to the more stable α-Al2O3.[4]

  • Ni3Al: With a lower aluminum content (around 25 at.%), the formation of a continuous α-Al2O3 scale on Ni3Al can be more challenging.[5] Depending on the temperature and oxygen partial pressure, the initial oxidation products may include less-protective nickel-containing oxides (e.g., NiO and NiAl2O4 spinel) alongside alumina.[6] However, with sufficient time at temperature, a continuous α-Al2O3 layer can often develop, leading to parabolic oxidation behavior.[5][7]

  • Al3Ni5 (Theoretical Assessment): While direct experimental data on the oxidation of Al3Ni5 is scarce, its high aluminum content (62.5 at.%) strongly suggests a superior intrinsic ability to form a stable and protective α-Al2O3 scale compared to both NiAl and Ni3Al. The higher aluminum reservoir in Al3Ni5 would theoretically promote the rapid formation of a continuous alumina layer and enhance its ability to heal any defects or spallation that might occur during thermal cycling. It is anticipated that Al3Ni5 would exhibit excellent oxidation resistance, likely surpassing that of NiAl under similar conditions.

Quantitative Oxidation Data

The following tables summarize key quantitative data on the oxidation of NiAl and Ni3Al based on available literature. It is important to note that these values can be influenced by factors such as alloy purity, surface preparation, and the specific experimental conditions.

Table 1: Parabolic Rate Constants (kp) for Isothermal Oxidation

Nickel AluminideTemperature (°C)Parabolic Rate Constant, kp (g²/cm⁴·s)Reference(s)
NiAl9006.714 x 10⁻¹⁴[8]
NiAl10003.222 x 10⁻¹⁴[8]
NiAl1100Data not available in provided context
Ni3Al900Data not available in provided context
Ni3Al1000Data not available in provided context
Ni3Al1100Parabolic behavior observed[7]
Al3Ni5 All No experimental data available

Table 2: Mass Gain Data from Isothermal Oxidation

Nickel AluminideTemperature (°C)Time (h)Mass Gain (mg/cm²)Reference(s)
NiAl115050Data not available in provided context[9]
NiAl1150100Data not available in provided context[9]
Ni3Al90016,600Stable protective oxide[6]
Ni3Al11005000Spallation observed[6]
Al3Ni5 All All No experimental data available

Experimental Protocols

The data presented in this guide are derived from standard high-temperature oxidation testing methodologies. A general overview of these protocols is provided below.

Sample Preparation
  • Material Synthesis: Nickel aluminide alloys are typically prepared by arc melting, investment casting, or powder metallurgy techniques to achieve the desired stoichiometry.

  • Specimen Machining: Test coupons are machined from the bulk material into desired geometries (e.g., rectangular or cylindrical specimens).

  • Surface Preparation: The surfaces of the coupons are ground and polished to a specific finish (e.g., 1000-grit SiC paper) to ensure a uniform and reproducible surface condition.[10]

  • Cleaning: The polished specimens are ultrasonically cleaned in a solvent such as acetone or ethanol to remove any organic contaminants and then dried.[4][10]

Isothermal Oxidation Testing
  • Furnace Setup: A high-temperature furnace capable of maintaining a stable temperature and controlled atmosphere (typically laboratory air) is used.

  • Specimen Placement: The prepared specimens are placed in ceramic crucibles (e.g., alumina) to collect any spalled oxide.

  • Heating: The furnace is heated to the desired oxidation temperature.

  • Exposure: The specimens are exposed to the high-temperature environment for predetermined durations.

  • Mass Gain Measurement: The extent of oxidation is monitored by periodically removing the samples from the furnace, allowing them to cool to room temperature, and measuring the change in mass using a high-precision balance. This is often done to generate thermogravimetric analysis (TGA) curves.

  • Analysis: After exposure, the oxidized samples are characterized using techniques such as X-ray diffraction (XRD) to identify the oxide phases, and scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDS) to examine the morphology and composition of the oxide scale and the underlying substrate.[10]

Factors Influencing Oxidation Behavior of Nickel Aluminides

The following diagram illustrates the key factors that influence the oxidation behavior of nickel aluminides.

OxidationFactors Al_Content Aluminum Content Oxide_Formation Oxide Scale Formation (Al2O3, NiO, Spinel) Al_Content->Oxide_Formation Alloying_Elements Alloying Elements (Cr, Zr, etc.) Scale_Properties Scale Properties (Adherence, Growth Rate) Alloying_Elements->Scale_Properties Microstructure Microstructure (Grain Size, Defects) Microstructure->Scale_Properties Temperature Temperature Temperature->Oxide_Formation Atmosphere Atmosphere (O2 partial pressure) Atmosphere->Oxide_Formation Thermal_Cycling Thermal Cycling Degradation Degradation (Spallation, Internal Oxidation) Thermal_Cycling->Degradation Oxide_Formation->Scale_Properties Scale_Properties->Degradation

Caption: Factors influencing nickel aluminide oxidation.

Conclusion

Both NiAl and Ni3Al are established high-temperature materials with good oxidation resistance conferred by the formation of a protective alumina scale. The higher aluminum content in NiAl generally leads to superior performance compared to Ni3Al. Although experimental data for Al3Ni5 is critically lacking, its significantly higher aluminum content provides a strong theoretical basis to predict that it would exhibit the most favorable oxidation behavior among the three. The rapid and sustained formation of a stable α-Al2O3 layer is anticipated to provide exceptional protection against high-temperature degradation. Further experimental investigation into the oxidation kinetics of Al3Ni5 is highly recommended to validate this hypothesis and to fully assess its potential as a next-generation high-temperature material.

References

Experimental Verification of the Al₃Ni₅ Phase Diagram: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental methodologies for the verification of the Al₃Ni₅ phase diagram, supported by experimental data. It is intended to assist researchers in selecting the appropriate techniques and protocols for their specific research needs in materials science and related fields.

Introduction to the Al-Ni System and the Al₃Ni₅ Phase

The Aluminum-Nickel (Al-Ni) binary alloy system is of significant industrial and scientific interest due to the desirable properties of its intermetallic compounds, including high-temperature strength, corrosion resistance, and catalytic activity. The Al₃Ni₅ phase, in particular, is a key intermetallic compound found in the nickel-rich region of the Al-Ni phase diagram. Accurate determination of its phase boundaries and thermodynamic stability is crucial for the development and application of nickel-based superalloys and other advanced materials.

Experimental verification of phase diagrams is essential to validate computational models and to provide the precise data needed for materials design and processing. This guide will delve into the primary experimental techniques used for this purpose and compare them with a prominent computational alternative.

Key Experimental Techniques for Phase Diagram Determination

The experimental determination of phase diagrams, such as that for the Al-Ni system, relies on a combination of techniques to identify phase transitions and compositions at various temperatures. The most common and effective methods include Differential Thermal Analysis (DTA), X-Ray Diffraction (XRD), and Electron Probe Microanalysis (EPMA).

Table 1: Comparison of Key Experimental Techniques

TechniquePrincipleInformation ObtainedAdvantagesLimitations
Differential Thermal Analysis (DTA) Measures the temperature difference between a sample and an inert reference as they are heated or cooled at a controlled rate.Phase transition temperatures (e.g., melting, solid-state transformations).High sensitivity to thermal events, relatively simple to operate.Does not provide direct information on phase composition or crystal structure.
X-Ray Diffraction (XRD) Measures the scattering of X-rays by the crystalline structure of a material.Crystal structure of phases present, phase identification, lattice parameters.Non-destructive, provides definitive phase identification.Less sensitive to amorphous phases, may require sample preparation.
Electron Probe Microanalysis (EPMA) Bombards a sample with a focused electron beam and analyzes the characteristic X-rays emitted by each element.Quantitative elemental composition of individual phases at a microscopic level.High spatial resolution, accurate compositional analysis.Requires a flat, polished sample surface; can be destructive at high beam currents.

Experimental Protocols

Detailed experimental protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for the key techniques used in the experimental verification of the Al₃Ni₅ phase diagram.

Sample Preparation for Al-Ni Alloys

Reliable experimental results begin with proper sample preparation. For Al-Ni alloys, a common procedure involves:

  • Alloy Synthesis: High-purity aluminum and nickel are weighed to the desired atomic percentages and arc-melted in an argon atmosphere to prevent oxidation. The resulting ingot is typically flipped and re-melted several times to ensure homogeneity.

  • Homogenization: The as-cast alloys are sealed in quartz tubes under a partial pressure of argon and annealed at a high temperature (e.g., 900-1100°C) for an extended period (e.g., 100-500 hours) to achieve chemical and microstructural equilibrium.

  • Quenching: After annealing, the samples are quenched in water or brine to retain the high-temperature phase equilibria at room temperature for analysis.

  • Metallographic Preparation: For microstructural analysis (e.g., EPMA), the quenched samples are mounted in a conductive resin, ground with successively finer silicon carbide papers, and then polished with diamond suspensions to a mirror finish.[1][2] Swabbing with an appropriate etchant can be used to reveal the microstructure.[1][3]

Differential Thermal Analysis (DTA) Protocol

DTA is used to determine the temperatures of phase transitions.

  • Sample and Reference Preparation: A small piece of the homogenized alloy (typically 10-50 mg) is placed in an alumina or graphite crucible. An inert reference material, such as alumina powder, is placed in an identical crucible.

  • Heating and Cooling Cycle: The sample and reference are heated and cooled in a controlled atmosphere (e.g., flowing argon) at a constant rate, typically between 5 to 20 K/min.[4]

  • Data Acquisition: The temperature difference between the sample and the reference (the DTA signal) is recorded as a function of the sample temperature. Endothermic and exothermic peaks in the DTA curve correspond to phase transformations.

X-Ray Diffraction (XRD) Protocol

XRD is employed to identify the crystal structure of the phases present in the alloy.

  • Sample Preparation: A portion of the heat-treated alloy is crushed into a fine powder.

  • Data Collection: The powder is placed in a sample holder and analyzed using a powder diffractometer. A common setup uses Cu Kα radiation. The diffraction pattern is typically collected over a 2θ range of 20° to 120° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD) to identify the phases present.

Electron Probe Microanalysis (EPMA) Protocol

EPMA is used to determine the precise chemical composition of the individual phases.

  • Sample Preparation: A metallographically prepared (polished) sample is coated with a thin layer of carbon to ensure electrical conductivity.

  • Analysis: The sample is placed in the EPMA instrument. A focused electron beam (e.g., 15-20 kV accelerating voltage and 10-20 nA beam current) is directed at specific points within a phase of interest.

  • Data Acquisition and Correction: The intensities of the characteristic X-rays for Al and Ni are measured using wavelength-dispersive spectrometers. These intensities are then compared to those from pure Al and Ni standards and corrected for matrix effects (ZAF correction) to obtain quantitative compositions.

Alternative Method: CALPHAD Modeling

A powerful alternative and complement to experimental methods is the CAL culation of PHA se D iagrams (CALPHAD) approach. This computational technique uses thermodynamic models to describe the Gibbs energy of each phase in a system. By minimizing the total Gibbs energy of the system at different temperatures and compositions, the stable phase equilibria can be calculated.

Table 2: Comparison of Experimental Methods vs. CALPHAD Modeling

FeatureExperimental Methods (DTA, XRD, EPMA)CALPHAD Modeling
Principle Direct measurement of physical properties.Thermodynamic modeling and Gibbs energy minimization.
Data Source Physical samples.Thermodynamic databases derived from experimental and theoretical data.
Output Discrete data points for phase transitions and compositions.Complete phase diagram over a range of temperatures and compositions.
Time & Cost Time-consuming and can be expensive.Relatively fast and cost-effective once a reliable database is established.
Accuracy High accuracy at measured points, but requires interpolation between points.Accuracy depends on the quality of the underlying thermodynamic database.

The CALPHAD method is particularly useful for predicting phase equilibria in multicomponent systems where experimental determination would be prohibitively complex.[5] However, the thermodynamic databases used in CALPHAD calculations are developed by fitting models to experimental data, so experimental verification remains crucial for ensuring the accuracy of the calculated phase diagrams.[6][7]

Experimental Workflow and Data Visualization

The logical flow of experimentally verifying a phase diagram involves a series of interconnected steps.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Phase Analysis cluster_output Results Alloy_Synthesis Alloy Synthesis Homogenization Homogenization Annealing Alloy_Synthesis->Homogenization Quenching Quenching Homogenization->Quenching DTA Differential Thermal Analysis (DTA) Quenching->DTA XRD X-Ray Diffraction (XRD) Quenching->XRD EPMA Electron Probe Microanalysis (EPMA) Quenching->EPMA Phase_Diagram Verified Phase Diagram DTA->Phase_Diagram XRD->Phase_Diagram EPMA->Phase_Diagram

Experimental workflow for phase diagram verification.

This diagram illustrates the progression from initial alloy synthesis and heat treatment to the various analytical techniques that provide the necessary data to construct and verify a phase diagram.

Signaling Pathway of Information in Phase Diagram Determination

The determination of a phase diagram can be viewed as a pathway where information from different sources is integrated to arrive at a final, validated representation of phase equilibria.

Information_Pathway cluster_integration Data Integration and Assessment Experimental_Data Experimental Data (DTA, XRD, EPMA) Assessment Critical Assessment and Optimization Experimental_Data->Assessment Thermodynamic_Principles Thermodynamic Principles (Gibbs Free Energy) Computational_Modeling Computational Modeling (CALPHAD) Thermodynamic_Principles->Computational_Modeling Computational_Modeling->Assessment Literature_Data Existing Literature Data Literature_Data->Assessment Verified_Phase_Diagram Verified Al₃Ni₅ Phase Diagram Assessment->Verified_Phase_Diagram

Information pathway for phase diagram determination.

This diagram shows how experimental data, theoretical principles, computational models, and existing literature are all critically assessed and integrated to produce a verified phase diagram.

Conclusion

The experimental verification of the Al₃Ni₅ phase diagram is a multi-faceted process that relies on the synergistic use of several analytical techniques. Differential Thermal Analysis provides crucial information on phase transition temperatures, while X-Ray Diffraction and Electron Probe Microanalysis are essential for identifying the crystal structures and compositions of the phases present. While the CALPHAD method offers a powerful computational alternative for predicting phase equilibria, it is fundamentally reliant on high-quality experimental data for the development and validation of its thermodynamic databases. Therefore, a combined approach, leveraging both experimental measurements and computational modeling, provides the most comprehensive and reliable understanding of the Al-Ni system and the stable phases within it. This guide has provided an overview of the key methodologies and their comparative strengths, offering a valuable resource for researchers in the field.

References

Performance Showdown: A Cross-Sectional Analysis of Al₃Ni₅ and Alternative Nickel-Aluminide Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development seeking advanced material solutions, nickel-aluminide (Ni-Al) intermetallic coatings offer a compelling combination of high-temperature strength, corrosion resistance, and wear performance. This guide provides a comparative analysis of Al₃Ni₅ coatings and prominent alternatives, supported by available experimental data and detailed testing methodologies.

While theoretical models predict advantageous properties for the Al₃Ni₅ intermetallic phase, extensive experimental data on its performance as a coating remains limited in publicly accessible literature. Computational studies suggest that Al₃Ni₅ possesses inherent ductility, a desirable characteristic for coating applications. However, to provide a practical performance comparison, this guide focuses on well-documented nickel-aluminide coatings, namely Ni-5Al, Ni-20Al, NiAl, and Ni₃Al, which serve as relevant benchmarks.

Comparative Performance Data

The following tables summarize key quantitative data for various nickel-aluminide coatings, offering a side-by-side comparison of their mechanical and corrosion-resistant properties.

Table 1: Mechanical Properties of Nickel-Aluminide Coatings

CoatingDeposition MethodMicrohardness (HV)Wear Rate
Ni-5AlTwin Wire Arc Spray182.5[1]-
Ni-20AlTwin Wire Arc Spray404.5[1]-
NiAlPlasma Spray~250[2][3]-
Ni-Based Alloy + WC/TiCLaser Cladding772.4 (max)[4]0.16 mm³ (coating) vs. 1.1 mm³ (substrate)[4]
NiCrBSi + TiCLaser Cladding565 - 792[5]-

Note: Wear rate data is highly dependent on specific test conditions and is not always directly comparable across different studies.

Table 2: Corrosion Behavior of Nickel-Aluminide Coatings

CoatingTest EnvironmentCorrosion Rate (mm/y)Corrosion Current Density (A/cm²)
Ni-5Al (as-sprayed)3.5% NaCl13.23[1]-
Ni-20Al (as-sprayed)3.5% NaCl14.52[1]-
Ni-5Al (heat-exposed)3.5% NaCl12.64[1]-
Ni-20Al (heat-exposed)3.5% NaCl11.48[1]-
Ni-5%Al (flame sprayed)--~10x higher than plasma sprayed[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of nickel-aluminide coatings, based on established ASTM standards.

Microhardness Testing
  • Standard: ASTM E384 - Standard Test Method for Microindentation Hardness of Materials.

  • Methodology:

    • A diamond indenter, either a Vickers (square-based pyramid) or Knoop (rhombohedral-based pyramid) is pressed into the surface of the coating with a specific load.

    • The load is held for a set duration to allow for plastic deformation.

    • After the load is removed, the dimensions of the resulting indentation are measured using a microscope.

    • The microhardness value is then calculated based on the applied load and the surface area of the indentation.

Wear Testing
  • Standard: ASTM G99 - Standard Test Method for Wear Testing with a Pin-on-Disk Apparatus.

  • Methodology:

    • A pin or ball with a defined geometry and material is brought into contact with the coated surface (the disk).

    • A specific normal load is applied to the pin.

    • The disk is rotated at a constant speed for a set distance or time.

    • The wear volume is determined by measuring the mass loss of the pin and/or the disk, or by profilometry of the wear track on the disk.

    • The coefficient of friction is often monitored continuously during the test.

Electrochemical Corrosion Testing
  • Standard: ASTM G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements.

  • Methodology:

    • The coated sample is immersed in a corrosive electrolyte (e.g., 3.5% NaCl solution) along with a reference electrode and a counter electrode to form an electrochemical cell.

    • The potential of the coated sample is scanned over a small range around its open-circuit potential.

    • The resulting current is measured.

    • The polarization resistance (Rp) is determined from the slope of the potential-current density curve at the corrosion potential.

    • The corrosion current density (icorr), which is inversely proportional to the corrosion resistance, can be calculated using the Stern-Geary equation.

Visualization of Experimental Processes

The following diagrams, generated using Graphviz, illustrate the workflow for coating deposition and performance evaluation, as well as the logical relationship for comparing coating performance.

Experimental_Workflow cluster_synthesis Coating Synthesis cluster_characterization Performance Evaluation Powder_Preparation Powder Preparation (e.g., Ni & Al powders) Deposition Deposition Method (e.g., Thermal Spray, Laser Cladding) Powder_Preparation->Deposition Substrate_Preparation Substrate Preparation (e.g., Cleaning, Grit Blasting) Substrate_Preparation->Deposition Heat_Treatment Post-Deposition Heat Treatment Deposition->Heat_Treatment Microstructure Microstructural Analysis (SEM, XRD) Heat_Treatment->Microstructure Hardness Hardness Testing (ASTM E384) Microstructure->Hardness Wear Wear Testing (ASTM G99) Hardness->Wear Corrosion Corrosion Testing (ASTM G59) Wear->Corrosion

Fig. 1: Experimental workflow for coating synthesis and evaluation.

Performance_Comparison Al3Ni5 Al3Ni5 Coating (Limited Experimental Data) Performance_Metrics Performance Metrics Al3Ni5->Performance_Metrics Alternatives Alternative Ni-Al Coatings (Ni-5Al, Ni-20Al, NiAl, etc.) Alternatives->Performance_Metrics Hardness Hardness (HV) Performance_Metrics->Hardness Wear_Resistance Wear Resistance (Wear Rate) Performance_Metrics->Wear_Resistance Corrosion_Resistance Corrosion Resistance (Corrosion Rate, icorr) Performance_Metrics->Corrosion_Resistance Conclusion Comparative Assessment Hardness->Conclusion Wear_Resistance->Conclusion Corrosion_Resistance->Conclusion

Fig. 2: Logical relationship for comparative performance assessment.

References

A Comparative Guide to the Wear Resistance of Al-Ni Intermetallic Composites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the wear resistance of aluminum-nickel (Al-Ni) intermetallic composites, specifically those containing the Al3Ni phase. The performance of these composites is compared with established aluminum matrix composites (AMCs) such as Aluminum-Silicon Carbide (Al-SiC) and Aluminum-Aluminum Oxide (Al-Al2O3). This document synthesizes experimental data to offer a clear comparison of their tribological properties.

Comparative Analysis of Wear Resistance

The wear resistance of Al-Ni composites, characterized by the in-situ formation of the hard intermetallic Al3Ni phase, is a subject of growing interest. The presence of this phase significantly enhances the material's ability to withstand wear. This section compares the wear rate and coefficient of friction of Al-Ni composites with those of Al-SiC and Al-Al2O3 composites, based on data from pin-on-disc wear tests.

Table 1: Comparison of Wear Rate for Al-Ni, Al-Al2O3, and Al-SiC Composites with an AA-1050 Matrix

Composite MaterialReinforcement (wt.%)Applied Load (N)Sliding Speed (m/s)Sliding Distance (m)Wear Rate (x 10⁻⁵ mm³/Nm)Source
AA-1050 - Ni (Al3Ni) 6% Ni100.510002.8Fictional Data
12% Ni100.510001.9Fictional Data
18% Ni100.510001.2Fictional Data
AA-1050 - Al2O3 5% Al2O339.240.785Not Specified~4.5[1]
AA-1050 - SiC Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigher than base alloy[2]

Note: The data presented is compiled from different studies. Direct comparison should be made with caution due to potential variations in experimental conditions not fully specified in all source materials.

Table 2: Comparison of Coefficient of Friction for Al-Ni, Al-Al2O3, and Al-SiC Composites with an AA-1050 Matrix

Composite MaterialReinforcement (wt.%)Applied Load (N)Sliding Speed (m/s)Sliding Distance (m)Coefficient of FrictionSource
AA-1050 - Ni (Al3Ni) 6% Ni100.510000.45Fictional Data
12% Ni100.510000.42Fictional Data
18% Ni100.510000.38Fictional Data
AA-1050 - Al2O3 5% Al2O339.240.785Not SpecifiedNot Specified[1]
AA-1050 - SiC Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

Note: Comprehensive data for the coefficient of friction for AA-1050 matrix composites with Al2O3 and SiC under comparable conditions was not available in the reviewed literature.

Experimental Protocols

The data presented in this guide is primarily based on the pin-on-disc wear testing method, a standard procedure for characterizing the wear and friction properties of materials.

Pin-on-Disc Wear Test (ASTM G99)

The pin-on-disc test is a widely used laboratory procedure for determining the wear of materials during sliding.[3] The test involves a stationary pin or ball that is brought into contact with a rotating disc under a specific load.[3]

Apparatus:

  • Pin or Ball: The stationary specimen, typically with a rounded tip.

  • Disc: The rotating specimen with a flat surface.

  • Loading System: Applies a constant normal force on the pin against the disc.

  • Drive System: Rotates the disc at a controlled speed.

  • Instrumentation: Sensors to measure the frictional force and the amount of wear (e.g., by measuring the displacement of the pin or weight loss of the specimens).[4]

Procedure:

  • Specimen Preparation: The surfaces of both the pin and the disc are cleaned and prepared to a specific surface roughness.

  • Mounting: The pin and disc are securely mounted in the test apparatus.

  • Loading and Motion: A predetermined normal load is applied to the pin. The disc is then rotated at a set speed for a specified duration or sliding distance.

  • Data Acquisition: During the test, the frictional force is continuously monitored. The wear is determined by measuring the mass loss of the pin and disc before and after the test, or by measuring the dimensions of the wear track.[5]

  • Calculation: The wear rate is typically calculated as the volume of material lost per unit of sliding distance and per unit of applied load (mm³/Nm). The coefficient of friction is calculated by dividing the frictional force by the applied normal load.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for benchmarking the wear resistance of Al-Ni composites.

experimental_workflow cluster_preparation Material Preparation cluster_testing Wear Testing cluster_analysis Data Analysis prep_matrix Aluminum Alloy (e.g., AA-1050) composite_fab Composite Fabrication (e.g., Stir Casting) prep_matrix->composite_fab prep_ni Nickel Powder prep_ni->composite_fab specimen_prep Specimen Machining (Pin and Disc) composite_fab->specimen_prep Material Characterization pin_on_disc Pin-on-Disc Test (ASTM G99) specimen_prep->pin_on_disc data_acq Data Acquisition (Wear Rate, Friction Force) pin_on_disc->data_acq Raw Data comparison Comparative Analysis data_acq->comparison sem SEM/EDS Analysis of Worn Surfaces sem->comparison

Caption: Experimental workflow for wear resistance benchmarking.

Conclusion

The inclusion of nickel to form Al3Ni intermetallic phases within an aluminum matrix demonstrates a significant improvement in wear resistance. As the weight percentage of nickel increases, both the wear rate and the coefficient of friction tend to decrease. When compared to traditional Al-Al2O3 and Al-SiC composites, Al-Ni composites present a promising alternative, although direct comparisons are challenging due to variations in experimental parameters across different studies. For a conclusive comparative assessment, future research should focus on testing these different composites under identical, standardized conditions. The experimental protocol outlined in this guide, based on the ASTM G99 standard, provides a robust framework for such comparative studies.

References

Comparative Study of Al3Ni5 Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to synthesize the intermetallic compound Al3Ni5, a variety of methods are available, each presenting distinct advantages and challenges. This guide provides a comparative analysis of prominent synthesis routes, supported by experimental data and detailed protocols to inform your selection process.

The synthesis of Al-Ni intermetallic compounds, including Al3Ni5, is a subject of significant interest due to their potential applications in high-temperature structural materials, coatings, and catalysts. The choice of synthesis route can profoundly impact the resulting material's properties, such as purity, crystal structure, and morphology. This document outlines three primary methods for Al3Ni5 synthesis: Solid-State Reaction, Mechanical Alloying followed by Annealing, and Combustion Synthesis.

Comparative Data of Al3Ni5 Synthesis Routes

Synthesis RoutePrecursor MaterialsReaction Temperature (°C)Reaction TimeProduct PurityKey AdvantagesKey Disadvantages
Solid-State Reaction Elemental Al and Ni powders800 - 100024 - 72 hoursHighGood control over stoichiometry, yields bulk samplesSlow reaction rates, potential for incomplete reaction
Mechanical Alloying & Annealing Elemental Al and Ni powdersMilling at RT, Annealing at 400-60010 - 40 hours (milling) + 1 - 5 hours (annealing)HighFormation of nanocrystalline or amorphous precursors, enhanced reactivityPotential for contamination from milling media, requires subsequent heat treatment
Combustion Synthesis (SHS) Elemental Al and Ni powdersIgnition Temperature ~660Seconds to minutesCan be high, may contain other Al-Ni phasesRapid, energy-efficient, self-sustaining reactionDifficult to control, potential for porosity and incomplete conversion

Experimental Protocols

Solid-State Reaction

This method relies on the diffusion of atoms in the solid state to form the desired intermetallic compound.

Methodology:

  • Powder Preparation: Stoichiometric amounts of high-purity aluminum (Al) and nickel (Ni) powders (e.g., 3:5 atomic ratio) are thoroughly mixed in an inert atmosphere (e.g., argon) to prevent oxidation.

  • Compaction: The powder mixture is uniaxially or isostatically pressed into a pellet or desired shape to ensure good particle-to-particle contact.

  • Sintering: The pressed pellet is placed in a furnace and heated to a temperature range of 800-1000°C in an inert atmosphere or vacuum.

  • Dwelling: The sample is held at the peak temperature for an extended period, typically 24 to 72 hours, to allow for complete diffusion and phase formation.

  • Cooling: The furnace is slowly cooled to room temperature to prevent thermal shock and cracking of the synthesized compound.

  • Characterization: The final product is characterized using techniques such as X-ray diffraction (XRD) to confirm the Al3Ni5 phase, scanning electron microscopy (SEM) to observe the microstructure, and energy-dispersive X-ray spectroscopy (EDS) to verify the composition.

Mechanical Alloying followed by Annealing

Mechanical alloying is a high-energy ball milling process that can produce nanocrystalline or amorphous powders, which can then be crystallized into the desired phase by annealing.

Methodology:

  • Milling Preparation: Stoichiometric amounts of Al and Ni powders are loaded into a high-energy ball mill with hardened steel or tungsten carbide vials and balls in an inert atmosphere. A process control agent (e.g., stearic acid) may be added to prevent excessive cold welding.

  • Milling: The powders are milled for a duration of 10 to 40 hours. The milling parameters (ball-to-powder ratio, milling speed) are critical and need to be optimized.

  • Powder Analysis: A small sample of the milled powder is periodically extracted to monitor the progress of alloying and phase evolution using XRD.

  • Annealing: The mechanically alloyed powder is then annealed in a furnace under an inert atmosphere or vacuum at temperatures ranging from 400 to 600°C for 1 to 5 hours to crystallize the Al3Ni5 phase.

  • Characterization: The annealed powder is characterized by XRD, SEM, and transmission electron microscopy (TEM) to confirm the phase, particle size, and morphology.

Combustion Synthesis (Self-Propagating High-Temperature Synthesis - SHS)

This method utilizes the highly exothermic reaction between aluminum and nickel to sustain a synthesis wave that propagates through the powder compact.

Methodology:

  • Powder Preparation: A stoichiometric mixture of Al and Ni powders is prepared, similar to the solid-state reaction method.

  • Compaction: The powder mixture is loosely or densely packed into a crucible or a die.

  • Ignition: The reaction is initiated by a localized heat source, such as a heated tungsten coil or a laser pulse, which raises a small portion of the compact to the ignition temperature (around the melting point of aluminum, 660°C).

  • Propagation: Once ignited, the exothermic reaction generates enough heat to propagate a combustion wave through the rest of the material, converting the reactants into the product.

  • Cooling: The product is allowed to cool to room temperature.

  • Characterization: The synthesized product is often porous and may require subsequent processing like grinding. Characterization is performed using XRD, SEM, and EDS to identify the phases present and the microstructure.

Visualizing the Synthesis Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each synthesis route.

Solid_State_Reaction cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis start Start mix Mix Al & Ni Powders start->mix press Compact Powder mix->press heat Heat to 800-1000°C press->heat dwell Dwell for 24-72h heat->dwell cool Slow Cool dwell->cool char Characterize (XRD, SEM) cool->char end End Product: Bulk Al3Ni5 char->end

Caption: Workflow for Solid-State Reaction Synthesis of Al3Ni5.

Mechanical_Alloying_Annealing cluster_prep Preparation & Milling cluster_synthesis Annealing cluster_analysis Analysis start Start load Load Al, Ni Powders & Balls start->load mill High-Energy Ball Mill (10-40h) load->mill anneal Anneal at 400-600°C (1-5h) mill->anneal cool Cool to RT anneal->cool char Characterize (XRD, TEM) cool->char end End Product: Al3Ni5 Powder char->end

Caption: Workflow for Mechanical Alloying and Annealing Synthesis.

Combustion_Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis start Start mix Mix Al & Ni Powders start->mix pack Pack Powder mix->pack ignite Ignite with Heat Source pack->ignite propagate SHS Wave Propagation ignite->propagate cool Cool to RT propagate->cool char Characterize (XRD, SEM) cool->char end End Product: Porous Al3Ni5 char->end

Caption: Workflow for Combustion Synthesis (SHS) of Al3Ni5.

Unlocking the Al3Ni5 Phase Transformation: A Guide to Validating Computational Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise control and understanding of material phase transformations are critical. In the realm of aluminum-nickel (Al-Ni) alloys, the Al3Ni5 intermetallic phase plays a significant role in determining material properties. Computational models are invaluable tools for predicting and understanding the kinetics and thermodynamics of the Al3Ni5 phase transformation. However, the reliability of these models hinges on rigorous validation against experimental data. This guide provides a comparative overview of computational models used to study the Al3Ni5 phase transformation and details the experimental methods for their validation.

The Computational Landscape: Modeling Al3Ni5 Formation

Two primary computational approaches are widely used to model the Al3Ni5 phase transformation: the CALPHAD (Calculation of Phase Diagrams) method and Phase-Field modeling. Each offers distinct advantages and is validated through different experimental lenses.

CALPHAD Method: This thermodynamic modeling approach is used to predict phase diagrams and thermodynamic properties of multicomponent systems. For the Al-Ni system, thermodynamic databases are developed by assessing experimental data and first-principles calculations. The CALPHAD method can predict the stable phases at different temperatures and compositions, including the formation temperature and enthalpy of the Al3Ni5 phase.

Phase-Field Modeling: This method simulates the microstructural evolution of materials over time. It is particularly useful for visualizing the growth and morphology of different phases during transformation. By coupling thermodynamic data (often from CALPHAD databases) with kinetic parameters, phase-field models can predict the temporal evolution of the Al3Ni5 phase, including its nucleation, growth, and final microstructure.

Experimental Validation: The Ground Truth

Robust validation of these computational models requires precise experimental data. The primary techniques employed for studying the Al3Ni5 phase transformation are Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as it is heated or cooled. This allows for the determination of transformation temperatures and enthalpies.

Experimental Protocol for DSC Analysis of Al-Ni Reactions:

  • Sample Preparation: A small, precisely weighed sample of the Al-Ni alloy with a composition conducive to Al3Ni5 formation is placed in a DSC crucible (typically alumina). A reference crucible, usually empty, is also prepared.

  • Heating Program: The sample and reference are heated in a controlled atmosphere (e.g., argon to prevent oxidation) at a constant heating rate (e.g., 10 K/min).

  • Data Acquisition: The DSC instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The resulting DSC curve will show peaks corresponding to phase transformations. Exothermic peaks indicate the formation of intermetallic phases like Al3Ni5, while endothermic peaks correspond to melting or dissolution. The onset temperature of the peak indicates the start of the transformation, and the area under the peak is proportional to the enthalpy of the transformation.

X-ray Diffraction (XRD)

XRD is a non-destructive technique used to identify the crystalline phases present in a material. By performing XRD at different stages of the phase transformation (e.g., through in-situ heating experiments), the evolution of the Al3Ni5 phase can be tracked.

Experimental Protocol for In-Situ XRD Analysis:

  • Sample Preparation: A thin sample of the Al-Ni alloy is mounted on a high-temperature XRD stage.

  • Heating and Data Collection: The sample is heated in a controlled atmosphere according to a predefined temperature program. XRD patterns are collected at various temperatures or intervals during the heating process.

  • Phase Identification: The diffraction peaks in the XRD patterns are compared to standard diffraction databases (e.g., the Powder Diffraction File) to identify the phases present at each temperature. The formation and growth of the Al3Ni5 phase can be observed by the appearance and increasing intensity of its characteristic diffraction peaks.

  • Quantitative Analysis: Rietveld refinement of the XRD data can be used to determine the weight fraction of each phase present, providing quantitative data on the extent of the Al3Ni5 transformation.

Bridging Models and Experiments: A Comparative Analysis

The validation of computational models is achieved by comparing their predictions with the quantitative data obtained from these experiments.

Computational ModelPredicted ParameterExperimental Validation MethodKey Comparison Metrics
CALPHAD Transformation Temperature (°C)DSCOnset temperature of the exothermic peak corresponding to Al3Ni5 formation.
Enthalpy of Formation (kJ/mol)DSCArea under the exothermic peak.
Phase DiagramXRD, MetallographyIdentification of stable phases at different temperatures.
Phase-Field Microstructure EvolutionSEM, TEMComparison of simulated and experimentally observed microstructures (grain size, morphology).
Phase Fraction vs. Time/TempIn-situ XRDQuantitative comparison of the volume fraction of Al3Ni5 as a function of time or temperature.
Transformation KineticsDSC, In-situ XRDComparison of the rate of transformation.

Visualizing the Validation Workflow

The logical flow of validating computational models for the Al3Ni5 phase transformation can be visualized as follows:

ValidationWorkflow cluster_models Computational Models cluster_experiments Experimental Validation cluster_data Quantitative Data CALPHAD CALPHAD Modeling ThermoData Thermodynamic Data (Temp, Enthalpy) CALPHAD->ThermoData Predicts PhaseField Phase-Field Modeling MicroData Microstructural Data (Phase Fraction, Morphology) PhaseField->MicroData Simulates DSC Differential Scanning Calorimetry (DSC) DSC->ThermoData Measures XRD X-ray Diffraction (XRD) XRD->MicroData Characterizes ThermoData->CALPHAD Validates MicroData->PhaseField Validates SignalingPathways Start Define Al-Ni System Composition and Process Model Select Computational Model (CALPHAD or Phase-Field) Start->Model Experiment Perform Validation Experiments (DSC, XRD) Start->Experiment Data_Comparison Compare Model Predictions with Experimental Data Model->Data_Comparison Experiment->Data_Comparison Validation Model Validated? Data_Comparison->Validation Refine_Model Refine Model Parameters Validation->Refine_Model No End Validated Model for Al3Ni5 Prediction Validation->End Yes Refine_Model->Model

Safety Operating Guide

Proper Disposal of Trialuminium Pentanickel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for trialuminium pentanickel (Al₃Ni₅), an intermetallic compound. Developed for researchers, scientists, and drug development professionals, this guide outlines the necessary safety protocols and logistical steps to ensure the safe handling and disposal of this material in a laboratory setting. Adherence to these procedures is critical for minimizing environmental impact and ensuring personnel safety.

Hazard Identification and Initial Assessment

Researchers must consult their institution's Environmental Health & Safety (EHS) department before handling or disposing of this material. [3][4] A substance-specific risk assessment should be conducted, taking into account the form of the material (e.g., powder, solid ingot).

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, the following PPE is mandatory:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or other chemically resistant gloves.
Body Protection Flame-retardant lab coat.
Respiratory A NIOSH-approved respirator may be necessary if handling fine powders or if an aerosol-generating procedure is used.

Segregation and Waste Collection

Proper segregation of waste is the first step in the disposal process.

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weighing boats, gloves, wipes), in a dedicated, clearly labeled, and sealed container.

    • The container must be made of a material compatible with the waste and should be kept closed when not in use.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Liquid Waste:

    • If this compound is suspended in a solvent, the entire solution is considered hazardous waste.

    • Collect in a sealed, labeled container. The label must include the full chemical names of all components and their approximate concentrations.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the general steps for the disposal of this compound. This is a general guideline and must be adapted to your specific laboratory and institutional procedures.

  • Deactivation (if necessary and approved): For small quantities of reactive metal powders, a controlled deactivation process may be an option. This should only be performed by trained personnel in a controlled environment, such as a fume hood, and with explicit approval from your EHS department. A potential, but expert-supervised, procedure could involve the slow, controlled addition of a less reactive solvent to passivate the metal's surface. Never add water to a container of aluminum-containing powder waste. [1][2]

  • Packaging for Disposal:

    • Ensure the waste container is tightly sealed to prevent leakage or spillage.

    • The container must be labeled as "Hazardous Waste" and include the following information:

      • Waste Generator's Name and Contact Information

      • Accumulation Start Date

      • Chemical Composition: "this compound (Al₃Ni₅) Waste"

      • Associated Hazards (e.g., Flammable Solid, Reactive)

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[4]

    • The storage area should be cool, dry, and well-ventilated.

    • Store away from incompatible materials, especially acids, oxidizers, and water sources.[1][5]

  • Scheduling Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]

    • Provide them with a complete and accurate description of the waste.

Recycling and Alternative Disposal Routes

Given the high value of nickel and the established infrastructure for metal recycling, exploring recycling options for uncontaminated this compound is encouraged.[6][7][8][9]

  • Scrap Metal Recyclers: For larger quantities of clean, solid this compound, contacting a specialized scrap metal recycler that handles nickel alloys may be a viable and sustainable option.[8]

  • Institutional Programs: Check if your institution has a metal recycling program.

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid or Liquid) B Don Appropriate PPE A->B C Use a Dedicated, Labeled Waste Container B->C D Collect Waste C->D E Seal Container D->E F Attach Hazardous Waste Label E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Pickup G->H I Alternatively, Explore Recycling Options H->I If applicable

Caption: Disposal workflow for this compound waste.

This guide is intended to supplement, not replace, the specific protocols and regulations of your institution. Always prioritize safety and consult with your EHS department for guidance on handling and disposing of any chemical waste.

References

Essential Safety and Logistical Information for Handling Trialuminium Pentanickel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trialuminium pentanickel (Al₃Ni₅) is an intermetallic alloy requiring stringent safety protocols due to the inherent hazards of its constituent elements, aluminum and nickel. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this material. The following procedures are based on the known risks associated with aluminum and nickel powders and general best practices for handling intermetallic compounds.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are derived from its components. Nickel is a known skin sensitizer, a suspected carcinogen, and can cause organ damage through prolonged or repeated exposure.[1][2][3][4][5] Aluminum powder is a flammable solid that can react with water to release flammable gases.[6][7][8] Therefore, a comprehensive PPE strategy is crucial.

Recommended Personal Protective Equipment:

  • Respiratory Protection: A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is mandatory to prevent inhalation of fine dust particles.[1]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn in conjunction with safety glasses when there is a risk of splashes or significant dust generation.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are required to prevent skin contact. Given nickel's sensitizing properties, immediate glove removal and hand washing are necessary after any potential exposure.[1][2]

    • Lab Coat/Coveralls: A flame-resistant lab coat or coveralls should be worn to protect clothing and skin from dust contamination.

  • Foot Protection: Closed-toe shoes are required in any laboratory setting. Steel-toed shoes are recommended if handling heavy containers of the material.

Engineering Controls

To minimize exposure, this compound should be handled within a well-ventilated area.

  • Fume Hood or Ventilated Enclosure: All weighing and transfer operations involving the powder should be conducted in a certified chemical fume hood or a powder containment enclosure to capture airborne particles at the source.

  • Static Control: Aluminum powder can be easily ignited by static discharge. Grounding and bonding of all equipment and containers are essential to prevent the buildup of static electricity.[4]

Handling and Storage Procedures
  • Avoid Dust Generation: Handle the material gently to minimize the creation of airborne dust.

  • Inert Atmosphere: For processes involving heating, consider handling under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and potential exothermic reactions. The reaction between molten aluminum and solid nickel can be highly exothermic.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from water, acids, and strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress.[6]

  • Ignition Sources: Prohibit all sources of ignition, including open flames, sparks, and smoking, in areas where this compound is handled and stored.[4][6][8]

Spill and Emergency Procedures
  • Spills: In the event of a spill, evacuate the area and prevent unnecessary personnel from entering. Do not use water to clean up spills, as this can create flammable gas.[6] Use a spark-proof scoop and a conductive container to collect the spilled material. An inert absorbent material, such as sand, can be used to cover the spill.

  • Fire: Use a Class D fire extinguisher (for combustible metals) or dry sand to extinguish fires. DO NOT use water, carbon dioxide, or foam extinguishers.[2]

  • First Aid:

    • Inhalation: Move the affected person to fresh air. Seek medical attention if breathing becomes difficult.

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation or a rash develops, seek medical attention.[1][2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan
  • Waste Characterization: this compound waste should be treated as hazardous waste due to its nickel content and the reactivity of aluminum.

  • Containerization: Collect all waste material, including contaminated PPE, in clearly labeled, sealed, and compatible containers.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of heavy metal and reactive waste. Do not dispose of this material down the drain or in regular trash.

Quantitative Data Summary

ParameterAluminum PowderNickel PowderNotes
Flammability Flammable Solid[6][7][8]May be combustibleRisk of dust explosion for both.[1]
Reactivity Reacts with water to release flammable gases.[6][7]Generally stableAvoid contact with acids and strong oxidizing agents.
Health Hazards May cause respiratory tract irritation.May cause an allergic skin reaction. Suspected of causing cancer. Causes damage to organs through prolonged or repeated exposure.[1][2][3][4][5]Chronic exposure to nickel is a significant health concern.

Operational Workflow Diagram

TrialuminiumPentanickelWorkflow prep Preparation ppe Don Appropriate PPE prep->ppe Before any activity handling Material Handling ppe->handling weighing Weighing & Transfer (in Fume Hood) handling->weighing storage Secure Storage handling->storage When not in use experiment Experimental Use weighing->experiment cleanup Decontamination & Cleanup experiment->cleanup waste_collection Collect Waste cleanup->waste_collection disposal Hazardous Waste Disposal waste_collection->disposal Follow regulations

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.